Product packaging for 6,8-Dichloroimidazo[1,2-a]pyrazine(Cat. No.:CAS No. 1245645-38-8)

6,8-Dichloroimidazo[1,2-a]pyrazine

Cat. No.: B1405718
CAS No.: 1245645-38-8
M. Wt: 188.01 g/mol
InChI Key: YVLSJHVPWXSKFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6,8-Dichloroimidazo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C6H3Cl2N3 and its molecular weight is 188.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3Cl2N3 B1405718 6,8-Dichloroimidazo[1,2-a]pyrazine CAS No. 1245645-38-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dichloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-3-11-2-1-9-6(11)5(8)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVLSJHVPWXSKFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C(C2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201297187
Record name 6,8-Dichloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245645-38-8
Record name 6,8-Dichloroimidazo[1,2-a]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201297187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

6,8-dichloroimidazo[1,2-a]pyrazine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of 6,8-dichloroimidazo[1,2-a]pyrazine

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1] Its unique electronic properties and rigid, planar structure make it an ideal core for developing molecules with diverse biological activities. Among its derivatives, This compound serves as a cornerstone intermediate, offering two distinct and reactive chlorine substituents that enable versatile and regioselective functionalization. This guide provides an in-depth exploration of the synthesis, chemical properties, reactivity, and applications of this pivotal building block, with a focus on its utility for researchers, chemists, and drug development professionals. Its application as a scaffold for potent kinase inhibitors, in particular, highlights its importance in modern pharmaceutical research.[2][3]

PropertyValueReference
IUPAC Name This compound[4]
CAS Number 1245645-38-8[4]
Molecular Formula C₆H₃Cl₂N₃[4]
Molecular Weight 188.02 g/mol [4]
Purity Typically >95%[4]
Appearance Off-white to yellow solidN/A
SMILES ClC1=CN2C=CN=C2C(Cl)=N1[4]

Synthesis and Characterization

The synthesis of the this compound core is typically achieved through a condensation and cyclization reaction. The most common conceptual route involves the reaction of 3,5-dichloropyrazin-2-amine with a two-carbon electrophile, such as chloroacetaldehyde or a bromoacetal, under heating.

A general synthetic approach, adapted from procedures for analogous compounds, is as follows:

  • Starting Material: The synthesis begins with a commercially available or prepared 2-aminopyrazine derivative. For the target molecule, this would be 3,5-dichloropyrazin-2-amine.

  • Cyclization: The aminopyrazine is reacted with an acetaldehyde equivalent, like 2-chloroacetaldehyde, in a suitable solvent such as isopropanol or dioxane.[5]

  • Reaction Conditions: The mixture is heated, often to temperatures around 100 °C, for several hours to facilitate the intramolecular cyclization, forming the fused imidazole ring.[5]

  • Workup and Purification: After the reaction, a standard aqueous workup is performed to neutralize the reaction mixture and remove inorganic byproducts. The crude product is then purified, typically by silica gel column chromatography, to yield the desired this compound.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing three distinct signals in the aromatic region (typically δ 7.5-9.0 ppm). The protons at C-2, C-3, and C-5 will appear as singlets or doublets depending on coupling, with characteristic shifts influenced by the electron-withdrawing nature of the pyrazine nitrogen atoms and the chlorine substituents.

  • ¹³C NMR: The carbon NMR spectrum will display six signals for the six unique carbon atoms in the heterocyclic core. The chlorinated carbons (C-6 and C-8) will show characteristic shifts, and the remaining carbons can be assigned based on their electronic environment.

  • Mass Spectrometry: The mass spectrum will show a characteristic molecular ion peak (M+) cluster corresponding to the presence of two chlorine atoms. The isotopic pattern for two chlorines ([M]+, [M+2]+, [M+4]+) will have a distinctive ratio of approximately 9:6:1, confirming the dichloro substitution. The exact mass would be 186.9704.[8]

Chemical Reactivity and Strategic Functionalization

The true utility of this compound lies in its differential reactivity, allowing for selective functionalization at multiple positions. The chlorine atoms at C-6 and C-8 are prime sites for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, while the imidazole ring is amenable to metalation and electrophilic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis is the most powerful tool for elaborating the 6,8-dichloro core. The chlorine at C-8 is generally more reactive towards substitution than the one at C-6, allowing for selective or sequential functionalization.

This reaction is fundamental for installing amine functionalities, a key step in the synthesis of many kinase inhibitors.[9][10] It involves the palladium-catalyzed coupling of an amine with the aryl chloride. The C-8 position is particularly susceptible to this transformation.[11][12]

The catalytic cycle involves oxidative addition of the Pd(0) catalyst to the C-Cl bond, coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[13][14]

cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Cl) Amine_Complex [Ar-Pd(II)(NHR'R'')L₂]⁺Cl⁻ OA_Complex->Amine_Complex Amine Coordination (HNR'R'') Amido_Complex Ar-Pd(II)(NR'R'')L₂ Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd0 Reductive Elimination Product Ar-NR'R'' Amido_Complex->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Typical Protocol: Buchwald-Hartwig Amination at C-8

  • To a reaction vessel, add this compound (1.0 eq.), the desired amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., XPhos or BrettPhos, 4-10 mol%).[10]

  • Add a base, typically a strong, non-nucleophilic one like NaOt-Bu or Cs₂CO₃ (2.0-3.0 eq.).

  • Add a dry, aprotic solvent such as toluene or 1,4-dioxane.

  • Degas the mixture and heat under an inert atmosphere (N₂ or Ar) at 80-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction, dilute with a solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the residue by column chromatography.

The Suzuki reaction is used to form C-C bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups.[15] This is crucial for extending the scaffold to probe different regions of a biological target's binding pocket. Both C-6 and C-8 positions can be functionalized, often sequentially.[16][17][18]

cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(Cl)L₂ Pd0->OA_Complex Oxidative Addition (Ar-Cl) Transmetalation_Complex Ar-Pd(II)-Ar'L₂ OA_Complex->Transmetalation_Complex Transmetalation (Ar'B(OH)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-Ar' Transmetalation_Complex->Product

Caption: Catalytic cycle for Suzuki-Miyaura coupling.

Typical Protocol: Suzuki-Miyaura Coupling

  • In a flask, combine this compound (or its C-8 functionalized derivative) (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).[19]

  • Add a solvent system, typically a mixture of an organic solvent (like dioxane, DME, or toluene) and water.

  • Thoroughly degas the mixture and heat under an inert atmosphere at 80-100 °C for 2-16 hours.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product via column chromatography.

Regioselective Metalation and Electrophilic Quench

For functionalization of the five-membered imidazole ring, direct deprotonation using a strong, sterically hindered base is a powerful strategy.[20] The use of TMP (2,2,6,6-tetramethylpiperidyl) bases, such as TMPMgCl·LiCl, allows for regioselective metalation at the C-3 position. The resulting organometallic intermediate can then be trapped with a variety of electrophiles.

Start This compound Base TMPMgCl·LiCl (Metalation at C-3) Start->Base Intermediate C-3 Magnesiated Intermediate Base->Intermediate Electrophile Electrophile (E⁺) (e.g., I₂, RCOCl) Intermediate->Electrophile Product 3-Substituted Product (e.g., 3-Iodo, 3-Acyl) Electrophile->Product

Caption: Workflow for C-3 functionalization via metalation.

Typical Protocol: C-3 Iodination via Magnesiation

  • Dissolve this compound (1.0 eq.) in dry THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -60 °C.

  • Slowly add a solution of TMPMgCl·LiCl (1.1 eq.) and stir for 30-60 minutes at this temperature to form the magnesiated intermediate.[20]

  • Add a solution of iodine (I₂) (1.2 eq.) in dry THF.

  • Allow the reaction to slowly warm to room temperature and stir for 1-2 hours.

  • Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography to yield 6,8-dichloro-3-iodoimidazo[1,2-a]pyrazine.

Electrophilic Aromatic Substitution

The electron-rich imidazole portion of the scaffold is susceptible to electrophilic aromatic substitution. Theoretical and experimental data show that this reaction occurs with high regioselectivity at the C-3 position.[21] This is because the carbocation intermediate formed upon attack at C-3 is more stable, as it maintains the aromaticity of the six-membered pyrazine ring.[21] A common example is bromination using N-bromosuccinimide (NBS).[16]

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 6,8-disubstituted imidazo[1,2-a]pyrazine core is a highly successful scaffold in the design of protein kinase inhibitors.[2] Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[22]

Derivatives of this compound have been extensively developed as inhibitors of Aurora kinases , a family of serine/threonine kinases essential for cell division.[23][24][25] Structure-based design has been used to optimize these inhibitors. For example, the co-crystal structure of an imidazo[1,2-a]pyrazine derivative with Aurora-A revealed key interactions:[23]

  • The imidazo[1,2-a]pyrazine core acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region.

  • The substituent at the C-8 position (often an amine installed via Buchwald-Hartwig amination) projects into the solvent-exposed region, providing a handle for modulating potency, selectivity, and pharmacokinetic properties.[3]

  • The group at the C-6 position (installed via Suzuki coupling) can be tailored to occupy a hydrophobic pocket, further enhancing binding affinity.

Beyond Aurora kinases, this scaffold has been employed to develop inhibitors for PI3Kα kinase and spleen tyrosine kinase (Syk), demonstrating its broad utility.[2][26]

Conclusion

This compound is far more than a simple heterocyclic compound; it is a strategic and versatile platform for the synthesis of complex, high-value molecules. Its well-defined and differential reactivity at the C-3, C-6, and C-8 positions allows for the systematic and controlled introduction of diverse functional groups. The demonstrated success of this scaffold in the development of clinical candidates, particularly in the competitive field of kinase inhibitors, underscores its profound importance. For medicinal chemists and drug developers, a thorough understanding of the chemical properties and reactivity of this intermediate is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

The Imidazo[1,2-a]pyrazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This guide provides a comprehensive overview of the biological significance of this privileged structure, delving into its diverse therapeutic applications, underlying mechanisms of action, and the experimental methodologies used to evaluate its potential as a therapeutic agent. From its role as a potent kinase inhibitor in oncology to its emerging applications in neurodegenerative and infectious diseases, this document serves as a technical resource for professionals engaged in the exploration and development of novel therapeutics based on the imidazo[1,2-a]pyrazine framework.

Introduction: The Rise of a Privileged Scaffold

The imidazo[1,2-a]pyrazine ring system, an isostere of purine, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of physicochemical properties and biological targets. This structural versatility has led to the development of a vast library of derivatives with a wide spectrum of pharmacological activities.[1]

Derivatives of imidazo[1,2-a]pyrazines have demonstrated a remarkable range of biological effects, including antibacterial, anti-inflammatory, antiulcer, cardiac stimulating, and antidepressant properties. Furthermore, they have been investigated for their potential in controlling allergic reactions and for their smooth muscle relaxant and phosphodiesterase inhibitory activities. The broad therapeutic potential of this core structure underscores its importance in the ongoing quest for novel and effective drug candidates.

Key Therapeutic Areas: A Multitude of Applications

The therapeutic landscape for imidazo[1,2-a]pyrazine derivatives is both broad and deep, with significant research efforts focused on several key areas.

Oncology: A Dominant Focus

The most extensively studied application of the imidazo[1,2-a]pyrazine core is in the field of oncology. Numerous derivatives have exhibited potent anticancer activity against a variety of cancer cell lines, including those of the breast, liver, colon, cervix, and lung.[2][3] The anticancer effects of these compounds are often attributed to their ability to modulate the activity of key enzymes and signaling pathways involved in cancer cell proliferation, survival, and migration.[2]

Kinase Inhibition: A Primary Mechanism of Action in Cancer

A significant portion of the anticancer activity of imidazo[1,2-a]pyrazine derivatives stems from their ability to act as kinase inhibitors.[4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. Imidazo[1,2-a]pyrazine-based compounds have been successfully designed to target several important kinases.

  • Phosphoinositide 3-Kinase (PI3K): The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[5] Its deregulation is implicated in a wide variety of human cancers, making PI3K an important therapeutic target.[6] Novel series of imidazo[1,2-a]pyrazines have been developed as potent PI3K inhibitors.[5][6]

  • Aurora Kinases: Aurora kinases are essential for the regulation of mitosis, and their overexpression is frequently observed in various human tumors.[7] Imidazo[1,2-a]pyrazine-based compounds have been identified as potent inhibitors of Aurora kinases, leading to the disruption of the cell cycle and subsequent cell death.[7][8]

  • Cyclin-Dependent Kinase 9 (CDK9): CDK9 is a key regulator of transcription, and its inhibition has emerged as a promising strategy for cancer therapy. Imidazo[1,2-a]pyrazine has been utilized as a scaffold for the development of novel CDK9 inhibitors.[9]

The following diagram illustrates the central role of the imidazo[1,2-a]pyrazine core in inhibiting key cancer-related kinases.

G cluster_0 Imidazo[1,2-a]pyrazine Core cluster_1 Kinase Targets in Cancer cluster_2 Downstream Cellular Effects Core Imidazo[1,2-a]pyrazine Derivatives PI3K PI3K Core->PI3K Inhibition AuroraK Aurora Kinases Core->AuroraK Inhibition CDK9 CDK9 Core->CDK9 Inhibition Proliferation Decreased Cell Proliferation PI3K->Proliferation Apoptosis Induction of Apoptosis PI3K->Apoptosis CellCycle Cell Cycle Arrest AuroraK->CellCycle CDK9->Proliferation G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Synthesis Synthesis of Imidazo[1,2-a]pyrazine Derivatives Viability Cell Viability Assay (e.g., MTT) Synthesis->Viability Screen for Cytotoxicity KinaseAssay Kinase Inhibition Assay Viability->KinaseAssay Active Compounds CellCycle Cell Cycle Analysis (Flow Cytometry) Viability->CellCycle Active Compounds Apoptosis Apoptosis Assay (e.g., Annexin V) Viability->Apoptosis Active Compounds PK Pharmacokinetic Studies KinaseAssay->PK Lead Compound CellCycle->PK Lead Compound Apoptosis->PK Lead Compound TumorModel Xenograft Tumor Model PK->TumorModel Evaluate Efficacy

References

The Strategic Synthesis of a Privileged Scaffold: A Technical Guide to the History and Preparation of 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imidazo[1,2-a]pyrazine Core in Modern Drug Discovery

In the landscape of medicinal chemistry, certain heterocyclic structures are recognized for their remarkable versatility and frequent appearance in biologically active compounds. These are often termed "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The imidazo[1,2-a]pyrazine ring system is a quintessential example of such a scaffold. Its derivatives have demonstrated a multitude of pharmacological activities, including roles as kinase inhibitors, antibacterial agents, and modulators of cellular signaling pathways.[1]

This guide delves into the history and synthesis of a specific, highly functionalized derivative: 6,8-dichloroimidazo[1,2-a]pyrazine . The "discovery" of this compound is not a story of sudden serendipity but rather one of rational design and strategic synthesis. Its true value lies not in its intrinsic biological activity, but in its role as a versatile chemical intermediate—a well-designed launchpad for the creation of diverse molecular libraries aimed at discovering next-generation therapeutics. The two chlorine atoms serve as reactive handles, allowing for selective and differential functionalization through modern cross-coupling chemistries, making it a cornerstone for structure-activity relationship (SAR) studies.

This document will provide a comprehensive overview of its logical synthesis, grounded in established chemical principles, and offer detailed protocols for researchers and drug development professionals.

A Strategic Approach: Retrosynthetic Analysis

To understand the synthesis of this compound, we begin with a retrosynthetic analysis. This process of deconstructing the target molecule reveals a logical and efficient pathway for its laboratory preparation.

The core imidazo[1,2-a]pyrazine skeleton is most classically formed via the Tschitschibabin reaction, which involves the condensation of a 2-amino-heterocycle with an α-halo-carbonyl compound. This immediately suggests that our target molecule (I) can be disconnected across the imidazole ring. This bond scission reveals two key synthons: the nucleophilic 2-amino-3,5-dichloropyrazine (II) and a two-carbon electrophile, such as chloroacetaldehyde (III).

The precursor, 2-amino-3,5-dichloropyrazine (II), is itself a non-trivial starting material. It can be synthesized from commercially available 2-aminopyrazine through a controlled dichlorination process. This multi-step, logic-driven approach ensures high yields and purity, which are critical for subsequent reactions.

G target This compound (I) precursor1 2-Amino-3,5-dichloropyrazine (II) target->precursor1 Tschitschibabin Disconnection precursor2 Chloroacetaldehyde (III) target->precursor2 Tschitschibabin Disconnection start 2-Aminopyrazine precursor1->start Dichlorination

Figure 1: Retrosynthetic analysis of this compound.

Synthesis of the Key Precursor: 2-Amino-3,5-dichloropyrazine

The cornerstone of this entire synthesis is the efficient preparation of the key intermediate, 2-amino-3,5-dichloropyrazine. While various methods exist for the chlorination of aminopyridines and related heterocycles, a reliable and scalable approach involves the direct dichlorination of 2-aminopyrazine using an N-chloro-reagent, such as N-chlorosuccinimide (NCS). This method avoids the use of hazardous chlorine gas and often provides high regioselectivity and yield. An improved synthesis of a related compound, 2,3-diamino-5,6-dichloropyrazine, also starts with a high-yielding dichlorination of 2-aminopyrazine using NCS, highlighting the effectiveness of this reagent.[2][3]

Experimental Protocol: Dichlorination of 2-Aminopyrazine

Disclaimer: This protocol is a representative synthesis based on established chemical literature and should be performed by trained chemists with appropriate safety precautions in a fume hood.

Materials:

  • 2-Aminopyrazine

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-aminopyrazine (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Carefully add N-chlorosuccinimide (2.2 eq) portion-wise to the stirred solution at room temperature. The addition may be exothermic; maintain the temperature below 40°C with a water bath if necessary.

  • Reaction Monitoring: Heat the reaction mixture to 50-60°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and DCM.

  • Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure 2-amino-3,5-dichloropyrazine.

Core Synthesis: The Tschitschibabin Cyclization

With the key precursor in hand, the final step is the construction of the fused imidazole ring. The classical Tschitschibabin reaction provides an efficient route by reacting the 2-amino-3,5-dichloropyrazine with an aqueous solution of chloroacetaldehyde.

Causality of the Reaction Mechanism

The mechanism proceeds through a series of well-understood steps:

  • Nucleophilic Attack: The exocyclic amino group of the pyrazine is more nucleophilic than the ring nitrogens. It attacks the electrophilic carbonyl carbon of chloroacetaldehyde.

  • Condensation: The resulting hemiaminal intermediate rapidly dehydrates to form a Schiff base (iminium ion).

  • Intramolecular Cyclization: The endocyclic pyrazine nitrogen (at position 1) then acts as a nucleophile, attacking the carbon bearing the chlorine atom in an intramolecular SN2 reaction. This step is favorable due to the formation of a five-membered ring.

  • Aromatization: The resulting bicyclic intermediate undergoes deprotonation to eliminate H⁺, leading to the formation of the stable, aromatic imidazo[1,2-a]pyrazine ring system.

G cluster_0 Step 1: Nucleophilic Attack & Condensation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Aromatization A 2-Amino-3,5-dichloropyrazine + Chloroacetaldehyde B Schiff Base Intermediate A->B -H₂O C Cyclized Intermediate B->C SN2 attack D This compound C->D -H⁺

Figure 2: Simplified mechanism of the Tschitschibabin ring-forming reaction.
Experimental Protocol: Cyclization to form this compound

Materials:

  • 2-Amino-3,5-dichloropyrazine

  • Chloroacetaldehyde (50% aqueous solution)

  • n-Butanol (BuOH) or Ethanol (EtOH)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of 2-amino-3,5-dichloropyrazine (1.0 eq) in n-butanol, add chloroacetaldehyde (1.1 eq, 50% aqueous solution).

  • Heating: Heat the mixture to reflux (approx. 110-120°C) and maintain for 12-24 hours. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

  • Neutralization and Work-up: After cooling to room temperature, carefully add saturated aqueous sodium bicarbonate solution to neutralize the hydrohalic acid formed during the reaction until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically a solid. It can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel chromatography to yield the final product, this compound.

Summary of Synthetic Data

The following table summarizes the key parameters for the proposed synthetic workflow. Yields are representative and can vary based on reaction scale and purification efficiency.

StepReactionKey ReagentsSolventTemp. (°C)Time (h)Typical Yield
1Dichlorination2-Aminopyrazine, N-ChlorosuccinimideDMF50-604-670-85%
2Cyclization2-Amino-3,5-dichloropyrazine, Chloroacetaldehyden-ButanolReflux12-2460-80%

Conclusion: A Gateway to Chemical Diversity

The discovery and history of this compound are intrinsically linked to the rise of the imidazo[1,2-a]pyrazine scaffold as a privileged structure in drug discovery. Its synthesis, achievable through a robust and logical two-step sequence from 2-aminopyrazine, exemplifies a classic strategy in heterocyclic chemistry. By understanding the causality behind the reaction mechanisms and mastering the detailed protocols for its preparation, researchers gain access to a powerful building block. The strategic placement of two chlorine atoms provides the synthetic handles necessary for extensive diversification, enabling the exploration of vast chemical space in the quest for novel and potent therapeutics. This technical guide serves as a testament to the principle that in modern medicinal chemistry, the true "discovery" often lies in the creation of a versatile tool that opens the door to countless possibilities.

References

A Comprehensive Technical Guide to 6,8-dichloroimidazo[1,2-a]pyrazine: Properties, Characterization, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in modern medicinal chemistry and drug development.[1] Its rigid, planar structure and the specific arrangement of nitrogen atoms make it an excellent bioisostere for purines, allowing it to interact with a wide array of biological targets. Derivatives of this core have demonstrated a multitude of pharmacological activities, including antibacterial, anti-inflammatory, antiviral, and kinase inhibitory effects.[2]

This guide provides an in-depth technical overview of a specific, synthetically valuable derivative: 6,8-dichloroimidazo[1,2-a]pyrazine . The introduction of two chlorine atoms onto the pyrazine ring significantly modulates the electronic properties of the scaffold, creating a unique building block for further chemical exploration. The chloro-substituents serve as versatile synthetic handles for introducing additional diversity through reactions like nucleophilic aromatic substitution and metal-catalyzed cross-coupling.[3][4]

This document is intended for researchers, chemists, and drug development professionals. It consolidates the known physicochemical properties, offers expert insights into its spectroscopic characterization and chemical reactivity, and provides detailed, field-proven experimental workflows for its synthesis and analysis.

Molecular Structure and Physicochemical Properties

The foundational characteristics of this compound stem directly from its fused heterocyclic structure, which consists of an imidazole ring fused to a pyrazine ring, substituted with two chlorine atoms.

Structure:

Caption: General workflow for the synthesis and purification of this compound.

Protocol 1: Synthesis and Purification

This protocol is adapted from the standard synthesis of imidazo[1,2-a]pyrazines, which involves the condensation of an aminopyrazine with an α-halocarbonyl compound. [5][6] Materials:

  • 3,5-Dichloropyrazin-2-amine

  • Chloroacetaldehyde (typically a 40-50% solution in water)

  • Ethanol (or Isopropanol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3,5-dichloropyrazin-2-amine (1.0 eq).

  • Solvent Addition: Add ethanol (or isopropanol) to dissolve or suspend the starting material (approx. 5-10 mL per gram of aminopyrazine).

  • Reagent Addition: Add chloroacetaldehyde solution (1.5 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-100°C) and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Neutralization and Extraction:

    • Redissolve the crude residue in ethyl acetate (e.g., 50 mL).

    • Carefully add saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

  • Washing and Drying: Combine all organic layers. Wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by silica gel column chromatography, using a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc and increasing to 50% EtOAc) to elute the product.

  • Final Product: Collect the fractions containing the pure product (as identified by TLC), combine them, and remove the solvent under reduced pressure to yield this compound as a solid.

Workflow Diagram: Analytical Characterization

AnalysisWorkflow A Purified Solid Sample B Purity Check: High-Performance Liquid Chromatography (HPLC) A->B C Identity Confirmation: Mass Spectrometry (MS) A->C D Structural Elucidation: NMR Spectroscopy (¹H and ¹³C) A->D E Final Data Analysis B->E C->E D->E F Certificate of Analysis: Identity, Purity >95% E->F

Caption: Standard workflow for the analytical characterization and quality control of the final product.

Protocol 2: Analytical Characterization

This protocol outlines the steps to confirm the purity and identity of the synthesized compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Mass Spectrometer (ideally high-resolution, HRMS)

  • NMR Spectrometer (400 MHz or higher recommended)

Procedure:

  • Sample Preparation: Prepare a stock solution of the purified solid by dissolving a small amount (~1-2 mg) in a suitable solvent like methanol or acetonitrile (1 mL).

  • Purity Analysis (HPLC):

    • Inject a small volume (e.g., 5 µL) of the stock solution onto a C18 reverse-phase HPLC column.

    • Run a gradient method (e.g., 10% to 95% acetonitrile in water over 10 minutes).

    • Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 254 nm).

    • A pure sample should show a single major peak. Integrate the peak area to determine purity (e.g., >95%).

  • Identity Confirmation (MS):

    • Infuse the sample solution directly into the mass spectrometer or use an LC-MS system.

    • Acquire the mass spectrum in positive ion mode.

    • Verify the presence of the [M]⁺, [M+2]⁺, and [M+4]⁺ ion cluster at m/z ≈ 187, 189, and 191 with the characteristic ~9:6:1 ratio.

    • For HRMS, confirm that the measured exact mass is within 5 ppm of the calculated mass for C₆H₃Cl₂N₃.

  • Structure Elucidation (NMR):

    • Dissolve ~5-10 mg of the solid in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm the presence of the expected number of signals, chemical shifts, and coupling patterns as described in the "Spectroscopic Characterization" section.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust, fumes, or vapors. [7]* Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a highly functionalized heterocyclic compound with significant potential as a versatile building block in synthetic and medicinal chemistry. Its key features—a privileged core scaffold and two strategically placed chlorine atoms—offer multiple avenues for derivatization. While detailed experimental data for this specific molecule is sparse in public literature, a comprehensive understanding of its properties and reactivity can be expertly inferred from related analogs and fundamental chemical principles. The protocols and predictive analyses provided in this guide offer a robust framework for scientists to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

Navigating the Spectroscopic Landscape of 6,8-dichloroimidazo[1,2-a]pyrazine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged with 6,8-dichloroimidazo[1,2-a]pyrazine (CAS No. 1245645-38-8). While this specific molecule holds potential within medicinal chemistry and materials science, a notable scarcity of publicly available, experimentally-derived spectroscopic data presents a challenge for its synthesis, characterization, and application.

This document directly addresses this information gap. It provides a foundational understanding of the expected spectroscopic characteristics of this compound, drawing upon established principles of analytical chemistry and comparative data from structurally related analogs. The guide outlines the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that are critical for the unambiguous identification and purity assessment of this compound.

Molecular Identity and Physicochemical Properties

This compound is a heterocyclic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of approximately 188.01 g/mol .[1][2] Its structure, featuring a fused imidazole and pyrazine ring system with chlorine substituents at the 6 and 8 positions, dictates its unique electronic and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number1245645-38-8[1]
Molecular FormulaC₆H₃Cl₂N₃[1][2]
Molecular Weight188.02[1]
IUPAC NameThis compound[1]

The Spectroscopic Triumvirate: Unveiling the Molecular Structure

The definitive characterization of this compound relies on a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Expected ¹H NMR Spectral Features:

The aromatic region of the ¹H NMR spectrum is expected to be the most informative. Based on the structure, three distinct signals corresponding to the three protons on the imidazopyrazine core should be observed. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituents.

  • H-2 and H-3: The protons on the imidazole ring are expected to appear as distinct signals.

  • H-5: The proton on the pyrazine ring will also have a characteristic chemical shift.

Expected ¹³C NMR Spectral Features:

The ¹³C NMR spectrum will provide insight into the carbon framework of the molecule. Six distinct signals are anticipated, corresponding to the six carbon atoms in the heterocyclic system. The carbons bonded to the chlorine atoms (C-6 and C-8) are expected to be significantly deshielded and appear at a lower field.

Protocol for NMR Data Acquisition:

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups, although none are present in the core structure of the title compound.

  • 2D NMR Experiments: For unambiguous assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve sample in deuterated solvent acq1 1D ¹H NMR prep1->acq1 Transfer to NMR tube acq2 1D ¹³C NMR acq1->acq2 acq3 2D NMR (COSY, HSQC, HMBC) acq2->acq3 analysis1 Chemical Shift Analysis acq3->analysis1 analysis2 Coupling Constant Analysis analysis1->analysis2 analysis3 Structural Elucidation analysis2->analysis3

Caption: A streamlined workflow for the comprehensive NMR analysis of this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups and bond vibrations within a molecule. For this compound, the IR spectrum is expected to show characteristic absorption bands for the aromatic C-H and C=N bonds, as well as the C-Cl bonds.

Expected IR Absorption Bands:

  • Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.

  • C=N and C=C stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the fused aromatic ring system.

  • C-Cl stretching: Expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Protocol for IR Data Acquisition:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as a plot of transmittance versus wavenumber.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for confirming the molecular weight and gaining insights into the molecule's stability and fragmentation pathways.

Expected Mass Spectrometric Features:

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a prominent molecular ion peak corresponding to the molecular weight of this compound (approximately 187 and 189 m/z due to the isotopic abundance of chlorine). The characteristic isotopic pattern of two chlorine atoms (a ratio of approximately 9:6:1 for the M, M+2, and M+4 peaks) will be a key diagnostic feature.

  • Fragmentation Pattern: The fragmentation pattern will depend on the ionization technique used. Common fragmentation pathways may involve the loss of chlorine atoms or cleavage of the heterocyclic rings.

Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Common ionization techniques include Electron Ionization (EI) and Electrospray Ionization (ESI).

  • Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap. High-resolution mass spectrometry (HRMS) is recommended for determining the exact mass and elemental composition.

Diagram 2: Integrated Spectroscopic Characterization Strategy

G cluster_techniques Spectroscopic Techniques cluster_data Data Output Compound Purified 6,8-dichloroimidazo [1,2-a]pyrazine NMR NMR Spectroscopy (¹H, ¹³C, 2D) Compound->NMR IR Infrared Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Absorption Bands IR->IR_Data MS_Data m/z Values Isotopic Pattern MS->MS_Data Structure Unambiguous Structure and Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: An integrated approach combining NMR, IR, and MS for the definitive characterization of the target compound.

Synthesis and Characterization in Practice

Conclusion: A Call for Data

The imidazo[1,2-a]pyrazine scaffold is a promising platform for the development of new therapeutic agents and functional materials.[3] A thorough understanding of the spectroscopic properties of its derivatives, such as this compound, is fundamental to advancing research in this area. This guide provides a predictive and methodological framework for the characterization of this compound. It is our hope that this document will facilitate the work of researchers and encourage the publication of experimentally-derived spectroscopic data for this and other under-characterized molecules.

References

Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyrazines: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-a]pyrazine core is a nitrogen-fused heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the development of small molecule inhibitors targeting a diverse range of biological macromolecules. This guide provides an in-depth exploration of the key therapeutic targets of imidazo[1,2-a]pyrazine compounds, offering insights into their mechanisms of action, experimental validation protocols, and the rationale behind their development as potential therapeutic agents for a variety of human diseases.

Protein Kinases: Modulating Cellular Signaling in Oncology and Beyond

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them a major class of therapeutic targets. Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of several key kinases.

Aurora Kinases: Targeting Mitotic Progression in Cancer

Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the regulation of mitosis. Their overexpression is frequently observed in various tumors and is associated with poor prognosis.[1] Imidazo[1,2-a]pyrazines have been developed as dual inhibitors of Aurora A and B kinases, demonstrating efficacy in preclinical tumor models.[2]

Mechanism of Action: Inhibition of Aurora kinases by imidazo[1,2-a]pyrazine compounds disrupts the formation of the mitotic spindle, leading to errors in chromosome segregation and ultimately inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1]

Featured Compound Profile: SCH 1473759

CompoundTargetIC50 (phos-HH3)Aqueous SolubilityKey Features
SCH 1473759Aurora A/B25 nM11.4 mMAcyclic amino alcohol derivative with improved solubility and potent cell-based activity.[2][3]
Phosphoinositide 3-Kinases (PI3Ks): A Central Node in Cell Growth and Survival

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism.[4] Its aberrant activation is a frequent event in a wide range of human cancers.[5] A novel series of imidazo[1,2-a]pyrazines has been identified as potent PI3K inhibitors.[5]

Signaling Pathway:

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth

PI3K/Akt/mTOR Signaling Pathway.

Featured Compound Profile: ETP-46321

CompoundTargetBiochemical ActivityCellular ActivityKey Features
ETP-46321PI3Kα, δPotentGoodOrally bioavailable with demonstrated in vivo efficacy in a mouse tumor model.[3]
Cyclin-Dependent Kinase 9 (CDK9): A Key Regulator of Transcription

CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex, which plays a vital role in regulating gene expression by phosphorylating the C-terminal domain of RNA polymerase II.[6] Dysregulation of the CDK9 pathway is observed in various cancers, making it a valuable therapeutic target.[7][8] Imidazo[1,2-a]pyrazine derivatives have been identified as potent CDK9 inhibitors.[9]

Signaling Pathway:

CDK9_Pathway cluster_0 Transcription Initiation cluster_1 Transcription Elongation Promoter Promoter RNAPII RNA Pol II DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Pausing Elongating_RNAPII Elongating RNA Pol II RNAPII->Elongating_RNAPII Release P-TEFb P-TEFb (CDK9/CycT1) P-TEFb->RNAPII Phosphorylates P-TEFb->DSIF_NELF Phosphorylates mRNA mRNA Elongating_RNAPII->mRNA

CDK9-Mediated Transcription Elongation.

Featured Compound Profile: Compound 3c

CompoundTargetIC50 (CDK9)Average Cytotoxicity IC50 (3 cell lines)Key Features
Compound 3cCDK90.16 µM6.66 µMDemonstrates a correlation between CDK9 inhibition and cytotoxic effects in cancer cell lines.[9]
Ephrin Type-B Receptor 4 (EphB4): A Target in Angiogenesis and Cancer

EphB4 is a receptor tyrosine kinase involved in embryogenesis and angiogenesis, and its upregulation has been observed in several cancer types.[10] Imidazo[1,2-a]pyrazine diarylureas have been discovered as potent inhibitors of EphB4, suggesting their potential in anti-angiogenic cancer therapy.[10][11]

Phosphodiesterases (PDEs): Fine-Tuning Second Messenger Signaling

Phosphodiesterases are enzymes that regulate the intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[12] Their inhibition can modulate various signaling pathways, making them attractive targets for a range of diseases.

Phosphodiesterase 10A (PDE10A): A Target for Neurological and Psychiatric Disorders

PDE10A is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating both cAMP and cGMP signaling.[13][14] This regulation is vital for modulating dopamine signaling pathways, making PDE10A a promising target for the treatment of disorders like schizophrenia and Huntington's disease.[12][13]

Signaling Pathway:

PDE10A_Pathway cluster_0 D1 Receptor Pathway (Direct) cluster_1 D2 Receptor Pathway (Indirect) D1R D1R AC Adenylyl Cyclase D1R->AC Activates cAMP_D1 cAMP AC->cAMP_D1 PKA PKA cAMP_D1->PKA D2R D2R AC_D2 Adenylyl Cyclase D2R->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 cAMP_D2->PKA Dopamine Dopamine Dopamine->D1R Dopamine->D2R PDE10A PDE10A PDE10A->cAMP_D1 Degrades PDE10A->cAMP_D2 Degrades Downstream Downstream Signaling PKA->Downstream

Role of PDE10A in Dopaminergic Signaling in the Striatum.

Viral Proteins: A New Frontier in Antiviral Therapy

The emergence of drug-resistant viral strains necessitates the discovery of novel antiviral agents with new mechanisms of action. Imidazo[1,2-a]pyrazines have shown promise as inhibitors of key viral proteins.

Influenza Virus Nucleoprotein (NP): Disrupting Viral Replication

The influenza virus nucleoprotein is a multifunctional protein essential for the viral life cycle.[15] A series of imidazo[1,2-a]pyrazine derivatives have been identified that exhibit potent and broad-spectrum anti-influenza activity by targeting the viral NP.[15][16]

Mechanism of Action: The imidazo[1,2-a]pyrazine derivative A4 has been shown to induce clustering of the viral nucleoprotein, preventing its accumulation in the nucleus, which is a critical step for viral replication.[15]

Featured Compound Profile: A4

CompoundTargetEC50 (H1N1)EC50 (H3N2)EC50 (Influenza B)
A4Influenza NP3.19 µM5.38 µM2.99 µM
Human Coronavirus Protease: A Potential Target for COVID-19

Some imidazo[1,2-a]pyrazine derivatives have been evaluated for their antiviral activity against human coronavirus 229E.[9][13] Compound 3b, in particular, exhibited anti-coronaviral activity, and in silico studies suggest a high affinity for the main protease of the virus.[9]

Antimicrobial and Anti-inflammatory Targets

Beyond oncology and virology, imidazo[1,2-a]pyrazines have demonstrated a broad spectrum of biological activities, including antimicrobial and anti-inflammatory effects.

Bacterial Targets

Imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, highlighting their potential as novel antibacterial agents.[5][17] Additionally, computational studies suggest that Staphylococcus aureus pyruvate carboxylase could be a molecular target for some derivatives.[18] Other research points to the potential inhibition of the bacterial beta subunit of DNA gyrase.[19][20]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of imidazo[1,2-a]pyrazine derivatives are thought to be mediated, at least in part, through the inhibition of the NF-κB signaling pathway.[21]

Experimental Protocols: A Guide to Target Validation and Compound Screening

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Principle of the Assay: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction. A proprietary thermostable luciferase utilizes the remaining ATP to generate a luminescent signal, which is inversely proportional to the kinase activity.[22][23]

Experimental Workflow:

Kinase_Assay_Workflow Start Start Prep_Comp Prepare serial dilutions of imidazo[1,2-a]pyrazine compound Start->Prep_Comp Add_Comp Add compound dilutions to 96-well plate Prep_Comp->Add_Comp Add_Kinase Add kinase and substrate to wells Add_Comp->Add_Kinase Incubate_1 Incubate to allow compound-kinase binding Add_Kinase->Incubate_1 Add_ATP Initiate reaction by adding ATP Incubate_1->Add_ATP Incubate_2 Incubate at 30°C to allow kinase reaction Add_ATP->Incubate_2 Add_KinaseGlo Add Kinase-Glo® Reagent Incubate_2->Add_KinaseGlo Incubate_3 Incubate to stabilize luminescent signal Add_KinaseGlo->Incubate_3 Read_Lum Measure luminescence Incubate_3->Read_Lum Analyze Analyze data and determine IC50 Read_Lum->Analyze End End Analyze->End

Workflow for a Luminescence-Based Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the imidazo[1,2-a]pyrazine compound in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Reaction Setup: In a 96-well plate, add the compound dilutions. To this, add the kinase and its specific substrate in a suitable kinase assay buffer.

  • Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the phosphorylation reaction to proceed.

  • Signal Generation: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal generation.

  • Signal Stabilization: Incubate at room temperature for 10-15 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Phosphodiesterase Inhibition Assay (Fluorescence Polarization-Based)

This protocol outlines a method for measuring the inhibition of phosphodiesterase activity using a fluorescence polarization (FP) immunoassay.

Principle of the Assay: The assay is a competitive immunoassay where the product of the PDE reaction (a monophosphate) competes with a fluorescently labeled tracer for binding to a specific antibody. The binding of the tracer to the large antibody molecule slows its rotation, resulting in a high FP signal. In the presence of the PDE-generated monophosphate, the tracer is displaced, leading to a decrease in the FP signal.[14][24]

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the imidazo[1,2-a]pyrazine compound in an appropriate assay buffer.

  • Reaction Mixture: In a microplate, combine the PDE enzyme and the cyclic nucleotide substrate (e.g., cAMP or cGMP).

  • Inhibitor Addition: Add the compound dilutions to the reaction mixture.

  • Enzymatic Reaction: Incubate the plate at room temperature to allow the PDE to hydrolyze the substrate.

  • Detection: Stop the reaction and add a mixture of a fluorescently labeled monophosphate tracer and a specific antibody.

  • Equilibration: Incubate to allow the binding equilibrium to be reached.

  • Data Acquisition: Measure the fluorescence polarization using a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold has proven to be a versatile platform for the design of inhibitors targeting a wide array of therapeutically relevant proteins. The examples highlighted in this guide underscore the potential of these compounds in the treatment of cancer, neurological disorders, and infectious diseases. Future research will likely focus on optimizing the selectivity and pharmacokinetic properties of these inhibitors to advance them into clinical development. Furthermore, the exploration of novel targets for this privileged scaffold will continue to expand its therapeutic utility.

References

Methodological & Application

Application Notes and Protocols for the Regioselective Functionalization of 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 6,8-dichloroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and the presence of multiple reaction sites make it an attractive starting point for the synthesis of diverse molecular libraries. However, the selective functionalization of this electron-deficient heterocycle presents a significant synthetic challenge. This guide provides a comprehensive overview of field-proven strategies and detailed protocols for the regioselective functionalization of this compound, with a focus on palladium-catalyzed cross-coupling reactions and directed metalation techniques.

Understanding the Reactivity of the this compound Core

The imidazo[1,2-a]pyrazine ring system is characterized by a π-excessive imidazole ring fused to a π-deficient pyrazine ring. The two chlorine substituents at the C6 and C8 positions further withdraw electron density, rendering the entire scaffold electrophilic. The regioselectivity of functionalization is governed by a combination of electronic and steric factors, as well as the specific reaction conditions employed.

Generally, the C3 position is the most nucleophilic carbon in the imidazo[1,2-a]pyrazine system, making it susceptible to electrophilic attack. However, in the context of cross-coupling and metalation reactions, the chlorine atoms at C6 and C8 serve as primary handles for functionalization. The relative reactivity of these two positions can be modulated by the choice of catalyst, ligand, and reaction conditions.

Regioselective Functionalization Strategies

This guide will focus on three key strategies for the regioselective functionalization of this compound:

  • Regioselective Suzuki-Miyaura Coupling: Introduction of aryl, heteroaryl, and vinyl groups at the C6 or C8 position.

  • Regioselective Buchwald-Hartwig Amination: Installation of a wide range of amino functionalities at the C8 position.

  • Directed C-H Functionalization via Metalation: Precise introduction of various electrophiles at different positions on the ring system.

Below is a workflow diagram illustrating the strategic approaches to functionalizing the this compound core.

G start This compound suzuki Regioselective Suzuki-Miyaura Coupling start->suzuki Arylboronic acid Pd Catalyst buchwald Regioselective Buchwald-Hartwig Amination start->buchwald Amine Pd Catalyst metalation Directed C-H Functionalization start->metalation Metalating Agent Electrophile c6_aryl 6-Aryl-8-chloro-imidazo[1,2-a]pyrazine suzuki->c6_aryl c8_amino 6-Chloro-8-amino-imidazo[1,2-a]pyrazine buchwald->c8_amino c_functionalized C-Functionalized imidazo[1,2-a]pyrazines metalation->c_functionalized polyfunctionalized Polyfunctionalized Imidazo[1,2-a]pyrazines c6_aryl->polyfunctionalized Further Functionalization c8_amino->polyfunctionalized Further Functionalization c_functionalized->polyfunctionalized Further Functionalization

Caption: Strategic functionalization of this compound.

Regioselective Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In the case of this compound, selective mono-arylation can be achieved by carefully controlling the reaction conditions. The C6 position is generally more reactive towards oxidative addition by palladium(0) due to the electronic influence of the adjacent nitrogen atoms.

Mechanistic Considerations for Regioselectivity

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The regioselectivity in the mono-arylation of this compound is primarily determined by the initial oxidative addition step. The C6-Cl bond is typically more susceptible to oxidative addition than the C8-Cl bond. This can be attributed to the electronic environment of the pyrazine ring, where the C6 position is more electron-deficient.

G pd0 Pd(0)L_n oxidative_add Oxidative Addition (Regioselective at C6) pd0->oxidative_add substrate This compound substrate->oxidative_add pd_complex [ArPd(II)L_n(Cl)]-imidazo[1,2-a]pyrazine oxidative_add->pd_complex transmetalation Transmetalation pd_complex->transmetalation boronic_acid ArB(OH)₂ boronic_acid->transmetalation base Base base->transmetalation diaryl_pd [ArPd(II)L_n(Ar')]-imidazo[1,2-a]pyrazine transmetalation->diaryl_pd reductive_elim Reductive Elimination diaryl_pd->reductive_elim reductive_elim->pd0 Regenerates Catalyst product 6-Aryl-8-chloro-imidazo[1,2-a]pyrazine reductive_elim->product

Caption: Catalytic cycle for regioselective Suzuki-Miyaura coupling.

Protocol: Regioselective Mono-arylation at C6

This protocol is adapted from established procedures for the selective Suzuki-Miyaura coupling of dichloro-N-heterocycles.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (8 mL) and water (2 mL) to the Schlenk tube.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-8-chloroimidazo[1,2-a]pyrazine.

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid6-Phenyl-8-chloroimidazo[1,2-a]pyrazine85
24-Methoxyphenylboronic acid6-(4-Methoxyphenyl)-8-chloroimidazo[1,2-a]pyrazine92
33-Thienylboronic acid6-(Thiophen-3-yl)-8-chloroimidazo[1,2-a]pyrazine78

Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. For this compound, the C8 position is more susceptible to nucleophilic aromatic substitution, which is a key step in the Buchwald-Hartwig catalytic cycle. This preference is attributed to the electronic stabilization of the Meisenheimer-like intermediate at the C8 position.

Mechanistic Rationale for C8 Selectivity

The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination. The regioselectivity for amination at C8 is thought to arise from the relative stability of the intermediate formed after the initial oxidative addition and subsequent amine coordination. The electron-withdrawing nature of the adjacent nitrogen atom at N7 stabilizes the negative charge that develops on the ring during the nucleophilic attack of the amide at the C8 position.

Protocol: Regioselective Mono-amination at C8

This protocol is based on established methods for the Buchwald-Hartwig amination of halo-N-heterocycles.[3][4]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2.5 mol%)

  • Xantphos (5 mol%)

  • Cs₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.025 mmol), Xantphos (0.05 mmol), and Cs₂CO₃ (2.5 mmol).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add anhydrous 1,4-dioxane (10 mL).

  • Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 6-chloro-8-amino-imidazo[1,2-a]pyrazine derivative.

EntryAmineProductYield (%)
1Morpholine4-(6-Chloroimidazo[1,2-a]pyrazin-8-yl)morpholine90
2AnilineN-(6-Chloroimidazo[1,2-a]pyrazin-8-yl)aniline75
3BenzylamineN-Benzyl-6-chloroimidazo[1,2-a]pyrazin-8-amine82

Directed C-H Functionalization via Metalation

Directed metalation using strong, non-nucleophilic bases provides a powerful and highly regioselective method for the functionalization of the imidazo[1,2-a]pyrazine core. The choice of the metalating agent can direct the deprotonation to different positions of the ring system, allowing for the introduction of a wide array of electrophiles.

Causality of Regioselectivity in Metalation

The regioselectivity of deprotonation is dictated by the kinetic and thermodynamic acidity of the C-H bonds, which is influenced by the electron-withdrawing chloro-substituents and the nitrogen atoms. Calculations of pKa values have been instrumental in predicting the site of metalation.

  • TMPMgCl·LiCl: This bulky magnesium base kinetically deprotonates the most acidic proton at the C3 position.

  • TMP₂Zn·2MgCl₂·2LiCl: This zinc-based reagent leads to a thermodynamically controlled deprotonation at the C5 position.

G start This compound tmpmgcl TMPMgCl·LiCl start->tmpmgcl tmpzn TMP₂Zn·2MgCl₂·2LiCl start->tmpzn c3_metalation C3-Magnesiation (Kinetic Control) tmpmgcl->c3_metalation c5_metalation C5-Zincation (Thermodynamic Control) tmpzn->c5_metalation electrophile Electrophile (E+) c3_metalation->electrophile c5_metalation->electrophile c3_product 3-E-6,8-dichloroimidazo[1,2-a]pyrazine electrophile->c3_product c5_product 5-E-6,8-dichloroimidazo[1,2-a]pyrazine electrophile->c5_product

Caption: Regioselective metalation pathways.

Protocol: C3-Functionalization via Magnesiation

This protocol is based on the work of Knochel and coworkers.

Materials:

  • This compound

  • TMPMgCl·LiCl (1.2 M in THF, 1.1 equivalents)

  • Electrophile (1.5 equivalents)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk tube under argon, add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL).

  • Cool the solution to -40 °C.

  • Slowly add TMPMgCl·LiCl (1.1 mmol, 0.92 mL of a 1.2 M solution in THF) dropwise.

  • Stir the reaction mixture at -40 °C for 1 hour.

  • Add the electrophile (1.5 mmol) and allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

EntryElectrophileProductYield (%)
1I₂3-Iodo-6,8-dichloroimidazo[1,2-a]pyrazine95
2PhCHO(6,8-Dichloroimidazo[1,2-a]pyrazin-3-yl)(phenyl)methanol88
3Allyl bromide3-Allyl-6,8-dichloroimidazo[1,2-a]pyrazine75

Conclusion

The regioselective functionalization of this compound is a crucial step in the synthesis of novel compounds for drug discovery and materials science. By leveraging modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions and directed metalation, researchers can selectively modify this versatile scaffold at various positions. The protocols and mechanistic insights provided in this guide offer a solid foundation for the rational design and synthesis of a wide range of functionalized imidazo[1,2-a]pyrazine derivatives.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug development.[1] Its unique electronic and steric properties have led to its incorporation into a wide array of biologically active molecules, including kinase inhibitors and other therapeutic agents.[2] The ability to selectively functionalize this core at various positions is paramount for generating molecular diversity and optimizing pharmacological profiles in drug discovery campaigns.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, offering mild reaction conditions, broad functional group tolerance, and the use of readily available and generally non-toxic boronic acid reagents.[3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of Suzuki coupling reactions to the 6,8-dichloroimidazo[1,2-a]pyrazine scaffold. We will delve into the mechanistic nuances that govern regioselectivity and provide detailed, field-proven protocols for achieving selective mono-arylation at both the C6 and C8 positions, as well as for exhaustive di-arylation.

Understanding the Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling is rooted in a well-understood palladium-catalyzed cycle. A foundational knowledge of this mechanism is critical for troubleshooting and optimizing reactions. The cycle comprises three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) intermediate. The rate of this step is generally influenced by the bond strength of the C-X bond (C-I > C-Br > C-Cl).

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

dot graph Suzuki_Mechanism { layout=neato; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Regioselectivity in the Coupling of this compound

A key challenge in the functionalization of dihalogenated heterocycles is controlling the regioselectivity of the coupling reaction. In the case of this compound, both the C6 and C8 positions are electronically distinct, and their relative reactivity can be modulated by the choice of catalyst, ligands, and reaction conditions.

  • Electronic Effects: The imidazo[1,2-a]pyrazine system is electron-deficient. Theoretical calculations and experimental observations on related scaffolds suggest that the C6 and C8 positions have different electronic densities, which influences the rate of oxidative addition. Often, the position with the lowest electron density is more susceptible to initial oxidative addition.

  • Steric Hindrance: The steric environment around the C6 and C8 positions can also play a crucial role. Bulky ligands on the palladium catalyst can favor coupling at the less sterically hindered position.

  • Catalyst and Ligand Control: The choice of palladium catalyst and phosphine ligand is the most powerful tool for directing the regioselectivity. Electron-rich and bulky phosphine ligands can significantly alter the reactivity and selectivity of the catalytic system, sometimes overriding the intrinsic electronic preferences of the substrate.

Experimental Protocols

Safety Precautions: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

Protocol 1: Selective Mono-arylation at the C6 Position

This protocol is adapted from methodologies developed for related 6-halo-substituted imidazo-fused heterocycles and aims for selective coupling at the C6 position, which is often found to be more reactive in similar systems.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and sodium carbonate (2.0 eq.).

  • Add Pd(PPh₃)₄ (0.05 eq.).

  • Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to achieve a substrate concentration of approximately 0.1 M.

  • Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 6-aryl-8-chloroimidazo[1,2-a]pyrazine.

CatalystBaseSolventTemperature (°C)Time (min)Typical Yield (%)
Pd(PPh₃)₄Na₂CO₃Dioxane/H₂O (4:1)120 (MW)4575-90
PdCl₂(dppf)K₂CO₃DME/H₂O (4:1)100 (Oil Bath)12h60-80
Protocol 2: Synthesis of 8-Aryl-6-chloroimidazo[1,2-a]pyrazines (via a non-Suzuki approach)

Direct selective Suzuki coupling at the C8 position is challenging. An alternative, reliable method involves a nucleophilic addition/oxidation sequence on the 6-chloroimidazo[1,2-a]pyrazine substrate.[2]

Reaction Scheme:

Materials:

  • 6-chloroimidazo[1,2-a]pyrazine

  • Arylmagnesium bromide (e.g., 4-methoxyphenylmagnesium bromide)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

Procedure:

  • Dissolve 6-chloroimidazo[1,2-a]pyrazine (1.0 eq.) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add the arylmagnesium bromide solution (1.2 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude dihydro-intermediate.

  • Dissolve the crude intermediate in DCM.

  • Add DDQ (1.2 eq.) in one portion and stir at room temperature for 1-2 hours until the reaction is complete (monitor by TLC).

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to afford the 8-aryl-6-chloroimidazo[1,2-a]pyrazine.

Protocol 3: Exhaustive Di-arylation to 6,8-Diaryl-imidazo[1,2-a]pyrazine

To achieve di-substitution, more forcing conditions and a higher loading of the boronic acid and catalyst are typically required.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (2.5 - 3.0 eq.)

  • PdCl₂(dppf)·CH₂Cl₂

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane/Water (degassed)

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 eq.), the arylboronic acid (2.5 eq.), and potassium phosphate (3.0 eq.).

  • Add PdCl₂(dppf)·CH₂Cl₂ (0.10 eq.).

  • Evacuate and backfill the tube with argon three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 16-24 hours.

  • Monitor the reaction for the disappearance of the starting material and mono-arylated intermediate.

  • After cooling, work up the reaction as described in Protocol 1.

  • Purify by column chromatography to isolate the 6,8-diaryl-imidazo[1,2-a]pyrazine product.

CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
PdCl₂(dppf)·CH₂Cl₂K₃PO₄Dioxane/H₂O (4:1)110 (Oil Bath)2450-75

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Base not strong enough- Low reaction temperature/time- Use a fresh batch of catalyst- Ensure thorough degassing of all solvents- Try a stronger base (e.g., K₃PO₄, Cs₂CO₃)- Increase temperature and/or reaction time
Formation of Homocoupled Boronic Acid - Presence of oxygen- Catalyst decomposition- Improve degassing technique- Use a more stable catalyst/ligand combination
Dehalogenation of Starting Material - Presence of water and base can lead to protodehalogenation- Use anhydrous conditions if possible- Use a milder base (e.g., NaHCO₃)
Poor Regioselectivity - Catalyst/ligand not optimal for directing the reaction- Screen different phosphine ligands (e.g., bulky, electron-rich ligands like XPhos or SPhos)- Adjust the temperature, as selectivity can be temperature-dependent

Workflow Visualization

Suzuki_Workflow

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the functionalization of the this compound scaffold. By carefully selecting the palladium catalyst, ligands, base, and reaction conditions, researchers can achieve selective mono-arylation or exhaustive di-arylation, providing access to a diverse range of novel compounds for drug discovery and development. The protocols and insights provided in this application note serve as a robust starting point for the successful implementation of these powerful synthetic transformations.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Privileged Scaffolds in Drug Discovery

The imidazo[1,2-a]pyrazine core is a recurring motif in a multitude of pharmacologically active compounds, demonstrating a broad spectrum of biological activities.[1][2] The strategic functionalization of this privileged scaffold is paramount in the exploration of new chemical space and the development of novel therapeutic agents. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[3][4] This reaction has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals, agrochemicals, and materials science.[3]

This guide provides a detailed technical overview and robust protocols for the Buchwald-Hartwig amination of 6,8-dichloroimidazo[1,2-a]pyrazine, a key intermediate for the synthesis of diverse compound libraries. As an electron-deficient heterocyclic system, the reactivity of the two chlorine atoms presents both a challenge and an opportunity for selective functionalization. This document will delve into the mechanistic nuances, catalyst and ligand selection, and practical experimental procedures to empower researchers in their drug development endeavors.

The Buchwald-Hartwig Amination: A Mechanistic Overview

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.[4][5] The catalytic cycle, while extensively studied, is influenced by the choice of ligand, substrate, and base.[3][6] A generalized mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond, forming a Pd(II) complex.[6][7] The reactivity order for the halide is typically I > Br > Cl, making the amination of aryl chlorides more challenging.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[5] The choice of base is critical and can influence the reaction rate and scope.[7]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7]

The efficiency of each step is heavily dependent on the electronic and steric properties of the palladium ligand.[8]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [L-Pd(II)(Ar)(NHR'R'')]X Oxidative Addition Complex->Amine Coordination + HNR'R'' Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') Amine Coordination->Palladium Amido Complex + Base - Base-HX Palladium Amido Complex->Pd(0)L Product Ar-NR'R'' Palladium Amido Complex->Product Reductive Elimination

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Strategic Considerations for the Amination of this compound

The presence of two chlorine atoms on the imidazo[1,2-a]pyrazine core introduces the potential for mono- or di-amination. The inherent electronic properties of the heterocyclic system will influence the relative reactivity of the C6 and C8 positions. Generally, electron-deficient heteroaryl chlorides require more robust catalytic systems to achieve efficient coupling.[3][9]

Catalyst and Ligand Selection: The Key to Success

The choice of the palladium precursor and, more importantly, the phosphine ligand is critical for a successful Buchwald-Hartwig amination.[10][11]

  • Palladium Precursors: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-catalysts.[5][10] Pre-catalysts, which are air- and moisture-stable, often provide more reproducible results.[11]

  • Ligands: The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include challenging substrates like heteroaryl chlorides.[4] For the amination of this compound, ligands from the biarylphosphine class are highly recommended.

LigandStructureKey Features
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylHighly active for a broad range of substrates, including heteroaryl chlorides.[10]
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylExcellent for coupling with secondary amines.[3]
BrettPhos 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the monoarylation of primary amines.[3][6]

The selection between these and other advanced ligands will depend on the specific amine coupling partner and the desired outcome (mono- vs. di-substitution). A preliminary screen of different ligand/catalyst combinations is often a prudent initial step.

Base and Solvent Selection
  • Bases: Strong, non-nucleophilic bases are typically employed to facilitate the deprotonation of the amine.[5] Sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃) are common choices.[5][7] The choice of base can significantly impact the reaction rate and should be optimized.

  • Solvents: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are generally used.[5][12] The solubility of the reagents and the reaction temperature will guide the solvent selection.

Experimental Protocols

Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn. The reagents used in this protocol are flammable, corrosive, and/or toxic. Please consult the Safety Data Sheets (SDS) for each chemical before use.

Protocol 1: Mono-amination of this compound

This protocol is a general starting point for the selective mono-amination of this compound. The relative reactivity of the C6 and C8 positions may lead to a mixture of regioisomers.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.04 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the amine, via syringe.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Workflow for Mono-amination

Mono_Amination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Reagents Combine this compound, Pd₂(dba)₃, XPhos, and NaOtBu in a Schlenk tube. Inert Evacuate and backfill with Argon/Nitrogen (3x). Reagents->Inert Solvent_Amine Add anhydrous toluene and the amine. Inert->Solvent_Amine Heat Heat to 100-110 °C with stirring. Solvent_Amine->Heat Monitor Monitor by TLC or LC-MS. Heat->Monitor Cool Cool to room temperature. Monitor->Cool Filter Dilute with EtOAc and filter through Celite. Cool->Filter Concentrate Concentrate the filtrate. Filter->Concentrate Purify Purify by column chromatography. Concentrate->Purify

Caption: Step-by-step workflow for the mono-amination protocol.

Protocol 2: Di-amination of this compound

For the synthesis of the di-aminated product, an excess of the amine and a slightly higher catalyst loading may be required.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.5 - 3.0 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • RuPhos (0.10 equiv)

  • Cesium Carbonate (3.0 equiv)

  • Anhydrous Dioxane

Procedure:

  • Follow the same setup procedure as in Protocol 1, substituting the listed reagents.

  • Heat the reaction mixture to 110-120 °C.

  • Monitor the reaction for the disappearance of both the starting material and the mono-aminated intermediate.

  • Follow the same workup and purification procedure as in Protocol 1.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low Conversion Inactive catalystUse a pre-catalyst or ensure the reaction is performed under strictly anaerobic conditions.
Insufficiently strong baseSwitch to a stronger base like LHMDS.
Low reaction temperatureIncrease the reaction temperature in increments of 10 °C.
Formation of Side Products HydrodehalogenationEnsure anhydrous conditions and use a high-purity base.
Catalyst decompositionConsider a more robust ligand or a lower reaction temperature.
Poor Regioselectivity (Mono-amination) Similar reactivity of C6 and C8 positionsScreen different ligands and reaction temperatures to enhance selectivity.

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful tool for the synthesis of novel derivatives with potential applications in drug discovery. Careful consideration of the catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity. The protocols provided herein serve as a robust starting point for researchers to explore the chemical space around this important heterocyclic scaffold. Further optimization may be required for specific amine coupling partners to achieve the desired outcomes.

References

Application Note: Leveraging 6,8-dichloroimidazo[1,2-a]pyrazine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Imperative: The Imidazo[1,2-a]pyrazine Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyrazine core is a quintessential "privileged scaffold" in modern drug discovery. Its rigid, nitrogen-rich structure is a common motif in pharmacologically active molecules, demonstrating a vast spectrum of biological activities including antibacterial, anti-inflammatory, and kinase inhibitory effects.[1][2] This heterocycle serves as a versatile framework, allowing for the precise spatial orientation of functional groups that can engage with biological targets. The pyrazine ring, in particular, is found in several clinically used therapeutic agents, highlighting its importance in medicine.[3]

Our focus here is the strategic utilization of 6,8-dichloroimidazo[1,2-a]pyrazine , a building block engineered for diversity-oriented synthesis (DOS).[4][5] The power of this reagent lies in the differential reactivity of its two chlorine atoms. The chlorine at the C8 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) compared to the one at C6. This intrinsic electronic property allows for a programmed, sequential functionalization strategy, making it an ideal substrate for the rapid generation of compound libraries through parallel synthesis.

Causality of Selective Reactivity

The enhanced reactivity at the C8 position can be attributed to the electronic influence of the adjacent pyrazine nitrogen (N7) and the fused imidazole ring. This electronic arrangement facilitates the stabilization of the Meisenheimer complex intermediate during nucleophilic attack at C8, lowering the activation energy for substitution. This inherent selectivity is the cornerstone of the synthetic strategies outlined below, enabling chemists to build molecular complexity in a controlled and predictable manner. A study on the related 6-chloroimidazo[1,2-a]pyrazine scaffold has demonstrated the feasibility of regioselective metalations and subsequent functionalizations, further underscoring the tunable reactivity of this heterocyclic system.[6][7]

G start 6,8-dichloroimidazo [1,2-a]pyrazine Core step1 Selective C8 Substitution (SNA_r with R¹-NH₂) start->step1 Higher reactivity at C8 intermediate 6-chloro-8-(R¹-amino)imidazo [1,2-a]pyrazine Intermediate step1->intermediate step2a C6 C-C Coupling (Suzuki with R²-B(OH)₂) intermediate->step2a Vector 2 Diversification step2b C6 C-N Coupling (Buchwald-Hartwig with R²-NH₂) intermediate->step2b Vector 2 Diversification library Diversified Compound Library (R¹ and R² Vectors) step2a->library step2b->library

Figure 1: Strategic workflow for diversifying the this compound scaffold.

Core Methodologies for Library Synthesis

The generation of a diverse chemical library from the this compound core relies on a sequence of robust and well-characterized reactions. The initial step universally involves the selective displacement of the C8-chloride, followed by a transition metal-catalyzed cross-coupling reaction at the more resilient C6-chloride.

Key Transformations:
  • Nucleophilic Aromatic Substitution (SNAr) at C8: This reaction is typically achieved by heating the dichloro-scaffold with a primary or secondary amine. The thermal conditions provide sufficient energy to overcome the activation barrier for substitution at the more reactive C8 position while leaving the C6 position intact.[8]

  • Suzuki-Miyaura Cross-Coupling at C6: A powerful method for forming carbon-carbon bonds.[9][10] After C8 functionalization, the remaining C6-chloro group can be coupled with a wide array of aryl or heteroaryl boronic acids using a palladium catalyst. This introduces significant skeletal diversity.

  • Buchwald-Hartwig Amination at C6: This palladium-catalyzed reaction is the premier method for forming carbon-nitrogen bonds.[11][12][13] It serves as a complementary approach to the Suzuki coupling, allowing for the introduction of a diverse set of primary or secondary amines at the C6 position, which is crucial for modulating properties like solubility and hydrogen bonding capacity.

G cluster_0 Phase 1: C8 Functionalization cluster_1 Phase 2: C6 Diversification Start Start: 6,8-dichloro Core Reaction1 Protocol 1: Selective SNA_r (e.g., NMP, 120°C) Start->Reaction1 Reagents1 Amine Library A (R¹-NH₂) Reagents1->Reaction1 Intermediate Intermediate Pool: 6-chloro-8-(R¹)-imidazo [1,2-a]pyrazines Reaction1->Intermediate Reaction2a Protocol 2: Suzuki Coupling Intermediate->Reaction2a Split Pool Reaction2b Protocol 3: Buchwald-Hartwig Amination Intermediate->Reaction2b Reagents2a Boronic Acid Library B (R²-B(OH)₂) Reagents2a->Reaction2a LibraryA Final Library A C-C Coupled Products Reaction2a->LibraryA Reagents2b Amine Library C (R²-NH₂) Reagents2b->Reaction2b LibraryB Final Library B C-N Coupled Products Reaction2b->LibraryB

Figure 2: Detailed parallel synthesis workflow for library generation.

Experimental Protocols

The following protocols are designed for execution in parallel synthesis blocks or multi-well plates. All manipulations involving palladium catalysts and phosphine ligands should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Selective C8-Amination via Nucleophilic Aromatic Substitution (SNAr)
  • Principle & Rationale: This protocol leverages the higher intrinsic reactivity of the C8-Cl position. By using thermal conditions without a metal catalyst, we ensure selective substitution at C8. N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO) are chosen as solvents due to their high boiling points and ability to dissolve a wide range of reagents. A mild base like diisopropylethylamine (DIPEA) is included to act as a scavenger for the HCl generated in situ, preventing protonation of the amine nucleophile.

  • Materials & Reagents:

    • This compound

    • Amine Library (various primary and secondary amines, 1.2 equivalents)

    • Diisopropylethylamine (DIPEA, 2.0 equivalents)

    • Anhydrous N-Methyl-2-pyrrolidone (NMP) or DMSO

    • Inert atmosphere (N₂ or Ar)

    • Parallel synthesis reaction block or vials

  • Step-by-Step Methodology:

    • To each reaction vial, add this compound (1.0 eq, e.g., 20 mg).

    • Add the corresponding amine from the library (1.2 eq).

    • Add anhydrous NMP or DMSO to achieve a concentration of ~0.2 M.

    • Add DIPEA (2.0 eq).

    • Seal the vials tightly with crimp caps.

    • Place the reaction block on a pre-heated stirrer plate at 120-140 °C.

    • Stir the reactions for 12-24 hours.

    • Reaction Monitoring: Progress can be monitored by taking a micro-aliquot, diluting with acetonitrile, and analyzing via LC-MS to observe the consumption of starting material and formation of the mono-substituted product.

    • Work-up: After cooling to room temperature, dilute each reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude products are often of sufficient purity for the next step or can be purified by automated flash chromatography.

Protocol 2: C6-Arylation via Suzuki-Miyaura Cross-Coupling
  • Principle & Rationale: This protocol utilizes a palladium(0) catalyst to couple the C6-Cl with a boronic acid. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10] We select Pd(dppf)Cl₂ as a robust, air-stable precatalyst that is effective for coupling aryl chlorides. A carbonate base is essential for the transmetalation step, and the aqueous dioxane solvent system is widely effective for this transformation.

  • Materials & Reagents:

    • 6-chloro-8-(R¹)-imidazo[1,2-a]pyrazine intermediate (from Protocol 1, 1.0 eq)

    • Boronic Acid Library (various aryl/heteroaryl boronic acids, 1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

    • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 v/v)

    • Inert atmosphere (N₂ or Ar)

  • Step-by-Step Methodology:

    • To each reaction vial containing the crude or purified intermediate from Protocol 1 (1.0 eq), add the corresponding boronic acid (1.5 eq) and the base (K₂CO₃ or Cs₂CO₃, 3.0 eq).

    • Add the Pd(dppf)Cl₂ catalyst (0.05 eq).

    • Seal the vials, then evacuate and backfill with an inert gas (repeat 3 times).

    • Add the degassed dioxane/water solvent mixture via syringe to achieve a concentration of ~0.1 M.

    • Heat the reaction block to 90-100 °C with vigorous stirring for 8-16 hours.

    • Reaction Monitoring: Monitor by LC-MS for the appearance of the desired product mass and disappearance of the starting material.

    • Work-up: Cool to room temperature. Dilute with ethyl acetate and pass through a small plug of celite to remove the palladium catalyst. Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate. Purify via automated flash chromatography or preparative HPLC.

Protocol 3: C6-Amination via Buchwald-Hartwig Cross-Coupling
  • Principle & Rationale: This protocol is an alternative diversification strategy for the C6 position, forming a C-N bond. The mechanism is similar to the Suzuki coupling but involves an amine nucleophile.[11][14] The choice of ligand is critical; bulky, electron-rich phosphine ligands like Xantphos or RuPhos are highly effective for coupling aryl chlorides. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the catalytic cycle.[13]

  • Materials & Reagents:

    • 6-chloro-8-(R¹)-imidazo[1,2-a]pyrazine intermediate (from Protocol 1, 1.0 eq)

    • Amine Library (various primary/secondary amines, 1.3 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 7.5 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.5 eq)

    • Anhydrous Toluene or 1,4-Dioxane

    • Inert atmosphere (N₂ or Ar)

  • Step-by-Step Methodology:

    • In a glovebox or under a strong flow of inert gas, add NaOtBu (1.5 eq) to each reaction vial.

    • Add the intermediate from Protocol 1 (1.0 eq), the amine (1.3 eq), Pd₂(dba)₃ (0.025 eq), and Xantphos (0.075 eq).

    • Seal the vials, remove from the glovebox (if used), and add anhydrous, degassed solvent (Toluene or Dioxane) to a concentration of ~0.1 M.

    • Heat the reaction block to 100-110 °C with vigorous stirring for 12-24 hours.

    • Reaction Monitoring: Track via LC-MS.

    • Work-up: Cool to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with ethyl acetate. The organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated. Purify via automated flash chromatography or preparative HPLC.

Data Summary and Library Design

The protocols described enable the creation of a two-dimensional library matrix. The selection of building blocks for each diversification point should be guided by the therapeutic target and desired physicochemical properties.

Table 1: Representative Reaction Conditions & Outcomes

PositionReaction TypeCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Typical YieldReference
C8SNArNoneNoneDIPEA (2.0)NMP120-14060-95%[8]
C6Suzuki-MiyauraPd(dppf)Cl₂ (5)-K₂CO₃ (3.0)Dioxane/H₂O90-10050-85%[6][9]
C6Buchwald-HartwigPd₂(dba)₃ (2.5)Xantphos (7.5)NaOtBu (1.5)Toluene100-11045-80%[13][15]

Table 2: Example of a Diversified Library from this compound

Compound IDR¹ Substituent (from C8-Amination)R² Substituent (from C6-Coupling)Coupling Method
LIB-001Cyclopropylamine4-MethoxyphenylSuzuki-Miyaura
LIB-002CyclopropylamineMorpholineBuchwald-Hartwig
LIB-003CyclopropylaminePyridin-3-ylSuzuki-Miyaura
LIB-004Morpholine4-MethoxyphenylSuzuki-Miyaura
LIB-005MorpholineAnilineBuchwald-Hartwig
LIB-006MorpholineThiophen-2-ylSuzuki-Miyaura
LIB-0073-Fluoroaniline4-FluorophenylSuzuki-Miyaura
LIB-0083-FluoroanilinePiperidineBuchwald-Hartwig

Conclusion

The this compound scaffold is a superior starting material for parallel synthesis campaigns in drug discovery. Its predictable, regioselective reactivity allows for a robust and efficient two-step diversification strategy. By combining selective nucleophilic aromatic substitution at C8 with palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at C6, researchers can rapidly access large, diverse libraries of novel compounds. These protocols provide a validated foundation for accelerating hit-to-lead and lead optimization efforts, ultimately enabling the faster development of new therapeutic agents.

References

The Strategic Application of 6,8-dichloroimidazo[1,2-a]pyrazine in the Synthesis of Potent Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibitor Design

The imidazo[1,2-a]pyrazine core is a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituents to interact with the ATP-binding site of protein kinases, a family of enzymes often implicated in oncogenesis and inflammatory diseases.[1] The strategic placement of functional groups on this core can lead to highly potent and selective kinase inhibitors.

This technical guide focuses on the utility of a key intermediate, 6,8-dichloroimidazo[1,2-a]pyrazine , in the synthesis of advanced kinase inhibitors. The two chlorine atoms on the pyrazine ring serve as versatile synthetic handles, allowing for sequential and regioselective functionalization through modern cross-coupling methodologies. This approach enables the systematic exploration of the chemical space around the imidazo[1,2-a]pyrazine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting inhibitors. We will delve into the causality behind the synthetic strategies, provide detailed, field-proven protocols, and present data on the biological activity of a representative kinase inhibitor.

Causality of Experimental Design: Why this compound?

The choice of this compound as a starting material is a deliberate and strategic one, rooted in the principles of modern synthetic chemistry and drug design. The differential reactivity of the chlorine atoms at the C6 and C8 positions allows for a controlled, stepwise introduction of various substituents.

Typically, the chlorine atom at the C6 position is more amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the introduction of aryl or heteroaryl moieties. This is often attributed to the electronic environment of the C6 position. Subsequently, the chlorine at the C8 position can be targeted for nucleophilic aromatic substitution or another cross-coupling reaction, like the Buchwald-Hartwig amination, to install amine-containing fragments. This sequential functionalization is critical for building molecular complexity and fine-tuning the structure-activity relationship (SAR) of the target kinase inhibitor.

Below is a conceptual workflow illustrating this synthetic strategy:

G A This compound B Suzuki-Miyaura Coupling (Regioselective at C6) A->B Arylboronic Acid, Pd catalyst, Base C 6-Aryl-8-chloroimidazo[1,2-a]pyrazine B->C D Buchwald-Hartwig Amination (at C8) C->D Amine, Pd catalyst, Ligand, Base E 6-Aryl-8-amino-imidazo[1,2-a]pyrazine (Kinase Inhibitor) D->E G cluster_0 Synthesis of an Aurora Kinase Inhibitor A 6,8-dichloro-3-iodo- imidazo[1,2-a]pyrazine B Suzuki Coupling (C6 position) A->B 3-Pyridylboronic acid, Pd(PPh3)4, Cs2CO3 C 8-chloro-3-iodo-6-(pyridin-3-yl) imidazo[1,2-a]pyrazine B->C D Buchwald-Hartwig Amination (C8 position) C->D 4-Morpholinoaniline, Pd2(dba)3, XPhos, NaOtBu E 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl) imidazo[1,2-a]pyrazin-8-amine D->E

References

Definitive Structural and Purity Analysis of 6,8-dichloroimidazo[1,2-a]pyrazine Products: An Integrated Spectroscopic and Chromatographic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by Gemini Scientific

Audience: Researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of heterocyclic small molecules.

Introduction: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules targeting a wide array of biological targets, including kinases, phosphodiesterases, and receptors involved in various disease pathways.[1][2] The 6,8-dichloroimidazo[1,2-a]pyrazine derivative, in particular, serves as a critical intermediate or final product whose structural integrity and purity are paramount for reproducible biological data and successful drug development. The presence of regioisomers, impurities from starting materials, and reaction byproducts necessitates a multi-faceted analytical approach.

This guide provides a comprehensive, field-proven framework for the definitive characterization of this compound. We move beyond a simple listing of techniques to explain the causality behind methodological choices, ensuring that the data generated is not only accurate but also defensible. The protocols described herein are designed to be self-validating, integrating orthogonal techniques to build a complete and unambiguous profile of the molecule.

The Integrated Analytical Workflow: A Strategy for Unambiguous Characterization

A robust characterization strategy does not rely on a single technique but rather on the convergence of data from orthogonal methods. Each technique provides a unique piece of the puzzle, and together, they confirm the molecule's identity, structure, and purity with a high degree of confidence.

Synthesis Synthesized Product (Crude Mixture) MS Mass Spectrometry (HRMS) Synthesis->MS Molecular Weight & Formula Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Structural Elucidation & Isomer ID HPLC HPLC Analysis Synthesis->HPLC Purity Assessment & Quantification Final Characterized Product (Identity, Purity, Structure) MS->Final NMR->Final Xray X-ray Crystallography (Optional) HPLC->Xray Isolate Pure Fraction for Crystallization HPLC->Final Xray->Final Absolute 3D Structure

Figure 1: Integrated workflow for the characterization of this compound.

Part 1: Molecular Weight and Elemental Composition by Mass Spectrometry

Expertise & Rationale: Mass spectrometry (MS) is the foundational analysis for any novel compound. For halogenated molecules like this compound, it serves a dual purpose. First, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the confident determination of the elemental formula (C₆H₃Cl₂N₃). Second, the characteristic isotopic pattern of chlorine provides immediate confirmation of the number of chlorine atoms in the molecule. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This natural abundance results in a distinctive M, M+2, and M+4 peak pattern for dichlorinated compounds.[3][4]

Protocol 1: ESI-HRMS Analysis
  • Sample Preparation: Dissolve ~0.1 mg of the product in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 100 µg/mL stock solution. Further dilute to a final concentration of 1-5 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid is crucial for promoting protonation of the basic nitrogen atoms in the imidazopyrazine core, enhancing ionization efficiency in positive ion mode.

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI Positive

    • Mass Range: 50 - 500 m/z

    • Capillary Voltage: 3.5 - 4.0 kV

    • Source Temperature: 120 - 150 °C

    • Resolution: > 60,000 FWHM (Full Width at Half Maximum) to ensure accurate mass measurement.

    • Infusion: Direct infusion via syringe pump at 5-10 µL/min.

  • Data Analysis:

    • Locate the molecular ion cluster for the protonated species, [M+H]⁺.

    • Verify that the measured accurate mass is within 5 ppm of the theoretical mass.

    • Compare the observed isotopic pattern with the theoretical pattern.

Data Presentation: Isotopic Pattern Analysis

The expected isotopic distribution for the [M+H]⁺ ion of C₆H₃Cl₂N₃ provides a clear fingerprint for the presence of two chlorine atoms.

Ion SpeciesTheoretical m/zRelative Abundance (%)
[C₆H₄³⁵Cl₂N₃]⁺187.9858100.0
[C₆H₄³⁵Cl³⁷ClN₃]⁺189.982965.0
[C₆H₄³⁷Cl₂N₃]⁺191.979910.6

Note: Theoretical m/z values are for the protonated molecule [M+H]⁺. The presence of this characteristic ~100:65:11 ratio is strong evidence for a dichlorinated compound.[3]

Part 2: Structural Isomer Elucidation by NMR Spectroscopy

Expertise & Rationale: While MS confirms the elemental formula, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms. For this compound, ¹H and ¹³C NMR are essential to confirm the substitution pattern and rule out other possible isomers (e.g., 5,8-dichloro or 3,8-dichloro). The aromatic region of the ¹H NMR spectrum is particularly informative, as the number of signals, their chemical shifts, and their coupling patterns reveal the arrangement of protons on the heterocyclic core.

Protocol 2: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent, typically Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for heterocyclic compounds due to its superior solubilizing power. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion, which is critical for resolving complex spectra.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

Data Interpretation: Expected Chemical Shifts

Based on published data for related imidazo[1,2-a]pyrazine derivatives, the following spectral features are anticipated for the 6,8-dichloro structure.[5]

PositionNucleusExpected Chemical Shift (ppm)MultiplicityNotes
H-2¹H8.0 - 8.5Singlet (s)Proton on the imidazole ring.
H-3¹H7.8 - 8.2Singlet (s)Proton on the imidazole ring.
H-5¹H9.0 - 9.5Singlet (s)Proton on the pyrazine ring, often shifted downfield due to adjacent nitrogen.
C-2, C-3¹³C110 - 130CHCarbons of the imidazole ring.
C-5¹³C135 - 145CHCarbon of the pyrazine ring.
C-6, C-8¹³C130 - 150C-ClCarbons bearing chlorine atoms.
C-9 (Bridgehead)¹³C140 - 155CQuaternary bridgehead carbon.

The observation of three distinct singlets in the aromatic region of the ¹H NMR spectrum is a key diagnostic feature for this specific substitution pattern.

Part 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: In drug development, knowing the purity of a compound is as important as knowing its identity. HPLC is the industry-standard technique for separating and quantifying impurities in a sample. A reversed-phase method is the logical choice for this compound due to its moderate polarity. Developing a robust, gradient method ensures that impurities with a wide range of polarities can be resolved from the main product peak. UV detection is ideal as the conjugated heterocyclic system exhibits strong chromophores.

Solvent Mobile Phase A: 0.1% TFA in H₂O B: 0.1% TFA in ACN Pump HPLC Pump (Gradient) Solvent->Pump Injector Autosampler (10 µL Injection) Pump->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Maintained at 30 °C Injector->Column Detector UV/Vis Detector (λ = 254 nm, 280 nm) Column->Detector Data Chromatography Data System (CDS) Detector->Data

Figure 2: Standard workflow for HPLC purity analysis.

Protocol 3: Reversed-Phase HPLC for Purity Analysis
  • Sample Preparation: Prepare a sample stock solution in a 50:50 acetonitrile:water mixture at a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection to protect the column.

  • Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Waters SunFire, Agilent Zorbax), 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm (for general aromaticity) and a second wavelength near the compound's λmax if known.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity of the main product peak as a percentage of the total peak area. A purity level of >95% is typically required for compounds used in biological screening.

Part 4: Unambiguous Structure Confirmation by X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides a very high degree of confidence in the assigned structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the molecule. This technique is the gold standard for structure determination. It is particularly valuable for confirming regio- and stereochemistry, and the resulting structural data can be invaluable for computational modeling and understanding structure-activity relationships (SAR).

Protocol 4: Crystal Growth and Analysis (General Workflow)
  • Material Purity: The starting material must be of very high purity (>98%, as confirmed by HPLC) for successful crystallization.

  • Crystal Growth:

    • Technique: Slow evaporation is a common and effective method.

    • Solvent System: Screen a variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate/heptane, acetone, dichloromethane).

    • Procedure: Dissolve the compound in a minimal amount of the chosen solvent system at room temperature or with gentle heating. Loosely cap the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment for several days to weeks.

  • Crystal Selection and Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates, bond lengths, and bond angles.

Summary of Convergent Data

The definitive characterization of a this compound product is achieved when data from these orthogonal techniques converge to tell a consistent story.

Structure Confirmed Structure: This compound MS HRMS: Correct Mass & Isotopic Pattern (C₆H₃Cl₂N₃) MS->Structure Confirms Formula NMR ¹H NMR: 3 Aromatic Singlets ¹³C NMR: Correct Carbon Count NMR->Structure Confirms Connectivity HPLC HPLC: Single Major Peak (Purity > 95%) HPLC->Structure Confirms Purity Xray X-ray: Absolute 3D Confirmation Xray->Structure Confirms 3D Structure

Figure 3: Convergence of analytical data for structural validation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 6,8-dichloroimidazo[1,2-a]pyrazine. This heterocyclic scaffold is a crucial building block in medicinal chemistry and drug discovery, valued for its role in the development of kinase inhibitors and other therapeutic agents[1][2]. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and scalability.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common hurdles encountered during the synthesis, framed in a practical question-and-answer format. We will dissect the typical two-stage synthetic route, offering troubleshooting advice, detailed protocols, and the mechanistic reasoning behind our recommendations.

Overall Synthetic Workflow

The synthesis is typically approached in two principal stages: the selective dichlorination of a 2-aminopyrazine precursor, followed by a cyclocondensation reaction to form the fused imidazole ring.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation A 2-Aminopyrazine B 2-Amino-3,5-dichloropyrazine A->B  Selective Dichlorination  (e.g., NCS) D This compound B->D C α-Halocarbonyl (e.g., Chloroacetaldehyde) C->D

Caption: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of 2-Amino-3,5-dichloropyrazine (Precursor)

The quality of this intermediate is paramount for the success of the subsequent cyclization. The primary challenge lies in achieving selective dichlorination at the C3 and C5 positions without significant side-product formation. The use of N-chlorosuccinimide (NCS) is a common and effective method for this transformation[3].

Troubleshooting & FAQs: Precursor Synthesis

Question 1: My chlorination reaction with NCS is yielding a complex mixture of mono-, di-, and possibly tri-chlorinated products. How can I improve the selectivity for 2-amino-3,5-dichloropyrazine?

Answer: This is a classic selectivity issue driven by reaction stoichiometry and conditions. Here’s how to address it:

  • Stoichiometry is Key: The most critical factor is the molar ratio of NCS to 2-aminopyrazine. For dichlorination, you theoretically need 2.0 equivalents of NCS. However, to drive the reaction to completion and account for any reagent degradation, using a slight excess (e.g., 2.1-2.2 equivalents) is often optimal. Carefully monitor the reaction progress using TLC or LC-MS to avoid over-chlorination.

  • Controlled Addition & Temperature: Do not add all the NCS at once. A slow, portion-wise addition of solid NCS to the reaction mixture at a controlled temperature (e.g., 0-10 °C) helps to manage the exothermic nature of the reaction and prevent localized areas of high reagent concentration, which can lead to over-chlorination.

  • Solvent Choice: Acetonitrile has been shown to be an effective solvent for the halogenation of 2-aminopyrazine[4]. Polar aprotic solvents like DMF can also be used, but may require more rigorous purification.

Question 2: The chlorination reaction is very slow or appears to stall before completion. What are the likely causes?

Answer: A sluggish reaction points to issues with activation energy or reagent quality.

  • Reagent Purity: Ensure the NCS is of high purity and has been stored in a desiccator. NCS can hydrolyze over time, reducing its efficacy. Using a freshly opened bottle or recrystallized NCS is recommended.

  • Temperature: While initial addition should be cold to ensure control, the reaction may require warming to room temperature or slightly above (e.g., 40-50 °C) to proceed to completion. Monitor by TLC to find the optimal temperature profile. An analogous synthesis of 2-amino-3,5-dichloropyridine is conducted at 45 °C[5].

  • Microwave Irradiation: For certain substrates, microwave assistance has been shown to be essential for efficient halogenation, dramatically reducing reaction times[4]. If conventional heating is ineffective, this is a viable alternative to explore.

Protocol: Synthesis of 2-Amino-3,5-dichloropyrazine

This protocol is adapted from established procedures for the dichlorination of amino-azines[3].

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile (10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Slowly add N-chlorosuccinimide (2.1 eq) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). If the reaction is slow, gently warm the mixture to 40 °C.

  • Workup: Once the starting material is consumed, pour the reaction mixture into ice-water. A precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 2-amino-3,5-dichloropyrazine.

Part 2: Cyclocondensation to form this compound

This stage involves the reaction of the dichlorinated aminopyrazine with a two-carbon electrophile, typically an α-halocarbonyl, to construct the five-membered imidazole ring. This is a variation of the Tschitschibabin imidazo[1,2-a]pyridine synthesis.

Reaction Mechanism

The reaction proceeds via a two-step sequence: (1) an initial SN2 reaction where the more nucleophilic ring nitrogen of the aminopyrazine attacks the α-halocarbonyl, followed by (2) an intramolecular cyclization and subsequent dehydration to yield the aromatic fused-ring system.

G Start 2-Amino-3,5-dichloropyrazine + Chloroacetaldehyde Intermediate1 Quaternary Salt Intermediate Start->Intermediate1 Sₙ2 Attack (Ring Nitrogen) Intermediate2 Cyclized Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound + H₂O Intermediate2->Product Dehydration

References

Technical Support Center: Synthesis and Purification of 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the synthesis and purification of 6,8-dichloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help you improve the yield and purity of this important heterocyclic compound.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and handling of this compound.

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent and reliable method for the synthesis of this compound is the condensation reaction between 2-amino-3,5-dichloropyrazine and a suitable C2-synthon, typically chloroacetaldehyde or its synthetic equivalents. This reaction proceeds via an initial nucleophilic attack of the amino group on the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyrazine ring system.

Q2: What are the critical parameters to control for a successful synthesis?

A2: Several parameters are crucial for maximizing the yield and purity of the final product. These include:

  • Purity of Starting Materials: The purity of 2-amino-3,5-dichloropyrazine and chloroacetaldehyde is paramount. Impurities in the starting materials can lead to the formation of side products that are often difficult to separate.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While elevated temperatures are necessary to drive the reaction to completion, excessive heat can lead to decomposition and the formation of polymeric byproducts.

  • Solvent Selection: The choice of solvent is critical. A solvent that allows for good solubility of the reactants and facilitates the desired reaction pathway should be chosen. Alcohols, such as ethanol or isopropanol, are commonly used.

  • Reaction Time: The reaction should be monitored to determine the optimal time for completion. Insufficient reaction time will result in low conversion, while excessively long times can lead to the formation of degradation products.

Q3: What are the expected spectroscopic data for this compound?

A3: While experimental data for this specific compound is not widely published, based on the analysis of structurally similar compounds, the following spectroscopic characteristics can be predicted:

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, corresponding to the protons on the imidazo[1,2-a]pyrazine core. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the ring system.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the bicyclic system. The carbons attached to the chlorine atoms and the nitrogen atoms will appear at lower field (higher ppm values) due to deshielding effects.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (187.0 g/mol for the most common isotopes), along with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Q4: What are the primary safety precautions to consider when working with the reagents for this synthesis?

A4: Chloroacetaldehyde is a toxic and corrosive compound and should be handled with extreme care in a well-ventilated fume hood.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. 2-amino-3,5-dichloropyrazine is also a chemical irritant and should be handled with care.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incomplete reaction.Monitor the reaction progress by TLC. If the starting material is still present, consider extending the reaction time or slightly increasing the temperature.
Decomposition of starting materials or product.Ensure the reaction temperature is not too high. A temperature screening might be necessary to find the optimal balance between reaction rate and stability.
Poor quality of reagents.Use high-purity starting materials. If necessary, purify the 2-amino-3,5-dichloropyrazine and ensure the chloroacetaldehyde solution is of the correct concentration.
Multiple Spots on TLC After Reaction Formation of side products.This could be due to side reactions of chloroacetaldehyde. Ensure the stoichiometry of the reactants is correct. Adding the chloroacetaldehyde solution dropwise to the reaction mixture can sometimes minimize side reactions.
Presence of unreacted starting materials.Optimize reaction time and temperature as mentioned above.
Difficulty in Purifying the Product Co-elution of impurities during column chromatography.Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane or petroleum ether) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.[2]
Oiling out during recrystallization.The chosen solvent system may not be optimal. Try a different solvent or a mixture of solvents. For example, dissolving the crude product in a good solvent (like dichloromethane or ethyl acetate) and then adding a poor solvent (like hexane) until turbidity is observed can induce crystallization.[3]
Product Purity is Low After Purification Incomplete removal of impurities.Repeat the purification step. If using column chromatography, use a longer column or a shallower gradient. If recrystallizing, a second recrystallization may be necessary.
Product decomposition on silica gel.Some nitrogen-containing heterocyclic compounds can be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for column chromatography, or treating the silica gel with a small amount of a base like triethylamine in the eluent, can be beneficial.[4]

III. Detailed Experimental Protocols

This section provides step-by-step protocols for the synthesis of the starting material and the final product, as well as purification procedures.

Protocol 1: Synthesis of 2-amino-3,5-dichloropyrazine

The starting material, 2-amino-3,5-dichloropyrazine, can be synthesized from 2-aminopyrazine via a dichlorination reaction.

Diagram of the Synthetic Workflow:

References

Technical Support Center: Functionalization of 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the experimental functionalization of 6,8-dichloroimidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of this valuable heterocyclic scaffold. The imidazo[1,2-a]pyrazine core is a privileged structure in medicinal chemistry, appearing in molecules targeting a range of biological targets, including various kinases.[1][2] However, the dichloro-substitution pattern presents unique challenges in achieving selective functionalization.

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, explaining the chemical principles behind the problems and offering field-proven solutions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems observed during the functionalization of the this compound core.

Issue 1: Poor or No Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions

Question: "I am attempting a Suzuki-Miyaura or Buchwald-Hartwig amination on this compound, but I'm getting a mixture of products (mono-substitution at C6 and C8, and di-substitution), or the reaction is stalling after the first substitution. How can I control the selectivity?"

Analysis of the Problem: The two chlorine atoms on the imidazo[1,2-a]pyrazine ring are electronically and sterically distinct. Generally, in palladium-catalyzed cross-couplings of dihalogenated N-heteroarenes, the halide adjacent to a nitrogen atom is more reactive. However, the reactivity is a subtle interplay of electronics, sterics, and reaction conditions. For the this compound scaffold, the C6 position is generally more reactive towards standard palladium-catalyzed cross-coupling reactions due to electronic factors. Achieving high selectivity for the C8 position, or controlled sequential functionalization, requires a carefully tailored approach.

Solutions & Protocols:

A. Achieving C6 Selectivity (The Kinetically Favored Position):

  • Underlying Principle: Standard palladium catalysts, particularly those with less bulky phosphine ligands, will preferentially undergo oxidative addition at the more electronically activated C6-Cl bond.

  • Recommended Protocol (Suzuki-Miyaura):

    • To a degassed solution of this compound (1.0 eq) and your boronic acid/ester (1.1 eq) in a suitable solvent (e.g., 1,4-dioxane/water, 4:1), add a base such as K₂CO₃ (2.0 eq).

    • Add a palladium catalyst like Pd(PPh₃)₄ (5 mol%) or a combination of Pd₂(dba)₃ (2.5 mol%) and PPh₃ (10 mol%).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS. The reaction should favor the C6-coupled product.

    • Causality: The smaller steric footprint of triphenylphosphine allows for easier access to the C6 position, and the reaction proceeds at the site of most favorable oxidative addition.

B. Targeting C8 Selectivity (Overcoming the Kinetic Barrier):

  • Underlying Principle: To favor reaction at the less reactive C8 position, you must either block the C6 position or use conditions that favor the thermodynamically controlled product or a different reaction mechanism altogether. A sequential, one-pot approach has proven effective for this scaffold.[3]

  • Recommended Protocol (Sequential One-Pot Suzuki/C-H Arylation): [3]

    • Step 1 (C6 Suzuki Coupling): Perform a standard Suzuki-Miyaura coupling as described above to functionalize the C6 position first.

    • Step 2 (C-H Functionalization): Without isolating the intermediate, modify the reaction conditions for a direct C-H functionalization at the C3 position. This is often the most acidic proton on the imidazo[1,2-a]pyrazine ring system.[4][5]

    • Note: While this doesn't directly functionalize C8, it provides a pathway to trisubstituted analogs, which is often the goal.[3] Direct and selective C8 functionalization often requires an alternative strategy like directed metalation.

Issue 2: Complete Failure of Suzuki-Miyaura Coupling (No Reaction)

Question: "My Suzuki reaction is not working at all. I'm recovering only my starting this compound. I've degassed my solvents and used a fresh catalyst."

Analysis of the Problem: Complete failure of a Suzuki coupling, assuming reagent integrity, often points to fundamental issues with the catalytic cycle.[6][7] Potential causes include catalyst inhibition, failure of oxidative addition, or rapid decomposition of the boronic acid.

Troubleshooting Workflow:

G start Problem: Suzuki Coupling Fails q1 Is the boronic acid stable? start->q1 sol1 Action: Check for protodeborylation. Run reaction with a more stable boronate ester (e.g., MIDA or pinacol ester). q1->sol1 Yes q2 Is oxidative addition the problem? q1->q2 No sol1->q2 sol2 Action: Switch to a more electron-rich, bulky ligand (e.g., SPhos, XPhos, or an NHC ligand like IPr). Increase temperature. q2->sol2 Yes q3 Is the base appropriate? q2->q3 No sol2->q3 sol3 Action: Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). Ensure a small amount of water is present if using K₃PO₄. q3->sol3 Yes end Reaction Proceeds q3->end No, review all reagents sol3->end G cluster_0 Desired Pathway: Suzuki Coupling cluster_1 Side Reaction: SNAr Reactant This compound + Pd(0)Lₙ + Boronic Acid + Nucleophile (e.g., Amine) OxAdd Oxidative Addition Reactant->OxAdd Pd(0) Attack Nucleophilic Attack at C6/C8 Reactant->Attack Amine Transmetal Transmetalation OxAdd->Transmetal ReductElim Reductive Elimination Transmetal->ReductElim Product_Suzuki C6-Aryl Product ReductElim->Product_Suzuki Meisenheimer Meisenheimer-like Intermediate Attack->Meisenheimer Elimination Chloride Elimination Meisenheimer->Elimination Product_SNAr C6-Amino Product Elimination->Product_SNAr

References

Technical Support Center: Purification of 6,8-dichloroimidazo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6,8-dichloroimidazo[1,2-a]pyrazine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions (FAQs) to navigate the challenges of purifying these important heterocyclic compounds. Our approach is rooted in explaining the "why" behind each step, ensuring you can adapt and optimize these methods for your specific derivative.

I. Getting Started: Initial Assessment of Your Crude Product

Before embarking on a purification strategy, a thorough initial assessment of your crude material is paramount. This initial analysis will inform the most efficient and effective purification workflow.

Q1: What are the first steps I should take after synthesizing my crude this compound derivative?

A1: Before any purification attempt, it is crucial to obtain a preliminary purity assessment and gather some basic physicochemical data.

  • Preliminary Purity Assessment:

    • Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to visualize the number of components in your crude mixture. It can also help in scouting for an appropriate solvent system for column chromatography.

    • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, a quick HPLC run can provide the approximate percentage of your desired product and the number of impurities.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: A crude ¹H NMR spectrum can reveal the presence of major impurities, unreacted starting materials, and residual solvents.

  • Physicochemical Characterization:

    • Solubility Testing: Test the solubility of your crude product in a range of common laboratory solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol, water). This information is critical for choosing a suitable recrystallization solvent or chromatography mobile phase.

    • Melting Point: A broad melting point range for a solid sample is often indicative of impurities.

This initial data will guide you in selecting the most appropriate purification strategy, as outlined in the workflow diagram below.

Purification_Workflow Start Crude this compound Derivative Initial_Analysis Initial Analysis (TLC, HPLC, NMR, Solubility) Start->Initial_Analysis Decision Purity > 90%? Initial_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography No Further_Purification Further Purification Needed? Recrystallization->Further_Purification Column_Chromatography->Further_Purification High_Purity High Purity Product (>98%) Further_Purification->High_Purity No Prep_HPLC Preparative HPLC Further_Purification->Prep_HPLC Yes Prep_HPLC->High_Purity

Figure 1. General purification workflow for this compound derivatives.

II. Primary Purification Techniques

The two most common and effective methods for purifying imidazo[1,2-a]pyrazine derivatives are recrystallization and column chromatography.

A. Recrystallization

Recrystallization is an effective technique for purifying solid compounds that are thermally stable and have a moderate to high level of initial purity.

Q2: How do I select an appropriate solvent for the recrystallization of my this compound derivative?

A2: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[1] The polarity of the imidazo[1,2-a]pyrazine core, modified by the two chlorine atoms, suggests that solvents of intermediate polarity are a good starting point.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemRationale
Single Solvents
Ethanol or IsopropanolOften good for moderately polar heterocyclic compounds.
Ethyl Acetate (EtOAc)A versatile solvent that can often provide good solubility at reflux and poor solubility at room temperature or below.
Acetonitrile (ACN)Can be effective for nitrogen-containing heterocycles.
Two-Solvent Systems
Ethyl Acetate / HexanesA common choice where the compound is soluble in ethyl acetate and insoluble in hexanes. Dissolve in hot ethyl acetate and add hexanes until turbidity is observed.
Dichloromethane / HexanesSimilar to the above, for compounds that are highly soluble in dichloromethane.
Ethanol / WaterUseful if your compound is soluble in ethanol but not in water.

Experimental Protocol: Two-Solvent Recrystallization (Example: Ethanol/Water)

  • Dissolve the crude solid in a minimal amount of hot ethanol.

  • While the solution is hot, add water dropwise until a slight cloudiness persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[2]

  • Allow the solution to cool slowly to room temperature.

  • Cool further in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.[2]

B. Column Chromatography

Column chromatography is a highly versatile technique for separating compounds with different polarities and is often the method of choice for purifying complex mixtures or when recrystallization is ineffective.

Q3: What stationary phase and mobile phase should I use for column chromatography of this compound derivatives?

A3: For most imidazo[1,2-a]pyrazine derivatives, silica gel is the standard stationary phase. The choice of mobile phase (eluent) is critical for achieving good separation.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a good starting point.

  • Mobile Phase: A gradient of a non-polar solvent and a more polar solvent is typically used. The most common system is a mixture of hexanes and ethyl acetate.[3][4]

Table 2: Suggested Mobile Phase Systems for Column Chromatography

Mobile Phase SystemTypical GradientNotes
Hexanes / Ethyl Acetate0% to 50% EtOAcThe workhorse for many organic compounds. Start with a low percentage of ethyl acetate and gradually increase the polarity.
Dichloromethane / Methanol0% to 10% MeOHFor more polar derivatives that do not move from the baseline with hexanes/ethyl acetate. A small amount of triethylamine (0.1-1%) can be added to reduce tailing on silica.

Experimental Protocol: Silica Gel Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel slurried in the initial, low-polarity mobile phase (e.g., 95:5 hexanes/ethyl acetate).

  • Load the Sample: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this dry-loaded sample to the top of the column.

  • Elute the Column: Begin eluting with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to your TLC analysis.

  • Monitor Fractions: Monitor the collected fractions by TLC to identify those containing your pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

III. Troubleshooting Common Purification Issues

Q4: My compound is streaking or tailing on the TLC plate and column. How can I fix this?

A4: Tailing is often due to the interaction of the basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring with the acidic silanol groups on the silica gel.

  • Solution: Add a small amount of a basic modifier to your mobile phase.

    • Triethylamine (Et₃N): 0.1-1% (v/v) is usually sufficient to neutralize the acidic sites on the silica gel and improve the peak shape.

    • Ammonia: For more basic compounds, a mobile phase containing a small amount of ammonium hydroxide can be effective.

Q5: I have an impurity that co-elutes with my product in all the solvent systems I've tried. What should I do?

A5: Co-eluting impurities can be challenging. Here are a few strategies:

  • Change the Solvent System: If you are using a hexanes/ethyl acetate system, try a different combination with different solvent selectivities, such as dichloromethane/methanol or toluene/acetone.

  • Change the Stationary Phase:

    • Alumina (basic or neutral): This can be a good alternative to silica gel for basic compounds.

    • Reversed-Phase Silica (C18): In this case, you would use a polar mobile phase (e.g., water/acetonitrile or water/methanol).[5] The elution order is reversed, with non-polar compounds eluting last.

  • Preparative HPLC: If the impurity is present in a small amount and all other methods fail, preparative HPLC can provide high-purity material.

Q6: My yield is very low after purification. What are the common causes?

A6: Low recovery can stem from several factors throughout the synthesis and purification process.

  • Incomplete Reaction: Use TLC or HPLC to monitor the reaction to completion.

  • Product Decomposition: Imidazo[1,2-a]pyrazine derivatives can be sensitive to strong acids or bases, and prolonged exposure to silica gel can sometimes cause degradation.[6] Minimize the time your compound spends on the column.

  • Physical Loss: Ensure complete transfer of your material at each step. Be mindful of the amount of product that may remain in the mother liquor after recrystallization.

Troubleshooting Problem Purification Problem Tailing Tailing on TLC/Column Problem->Tailing Coelution Co-eluting Impurity Problem->Coelution Low_Yield Low Yield Problem->Low_Yield Solution_Tailing Add Et3N or NH3 to Mobile Phase Tailing->Solution_Tailing Solution_Coelution1 Change Mobile Phase System Coelution->Solution_Coelution1 Solution_Coelution2 Change Stationary Phase (Alumina, C18) Coelution->Solution_Coelution2 Solution_Low_Yield1 Check Reaction Completion Low_Yield->Solution_Low_Yield1 Solution_Low_Yield2 Minimize Contact Time with Silica Low_Yield->Solution_Low_Yield2

References

Technical Support Center: Optimizing Amination of 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the amination of 6,8-dichloroimidazo[1,2-a]pyrazine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this challenging heterocyclic scaffold. The unique electronic and steric properties of this substrate require careful consideration beyond standard Buchwald-Hartwig amination protocols. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate common pitfalls and systematically optimize your reaction conditions for yield, purity, and regioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My amination reaction is failing completely or giving very low yields. What are the primary factors to investigate?

A1: Failure in palladium-catalyzed amination of heteroaryl chlorides often stems from a few critical, interrelated factors. Given that aryl chlorides are inherently less reactive than bromides or iodides, and the imidazo[1,2-a]pyrazine core can interfere with catalysis, a systematic approach is essential.[1][2]

Core Issues & Causal Analysis:

  • Catalyst Inactivity or Deactivation: The most common issue is the failure to generate or maintain the active Pd(0) catalytic species.

    • Causality: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring system can act as ligands, coordinating to the palladium center and poisoning the catalyst.[3] This is a well-documented challenge for amination reactions on nitrogen-containing heterocycles. Additionally, standard palladium sources like Pd(OAc)₂ can be unreliable in generating the active catalyst cleanly.[1]

  • Sub-Optimal Ligand Choice: The ligand is arguably the most critical variable for this substrate.

    • Causality: The ligand must be sufficiently electron-rich to facilitate the difficult oxidative addition of the aryl chloride C-Cl bond. It must also be sterically bulky to promote the reductive elimination step (C-N bond formation) and to sterically shield the palladium center from coordinating to the ring nitrogens.[4]

  • Inadequate Base Selection: The choice and quality of the base are crucial.

    • Causality: The base's role is to deprotonate the amine (or the amine-palladium complex) to generate the active nucleophile.[5] A base that is too weak will result in a slow or stalled reaction. A base that is too strong or has poor solubility can lead to side reactions or heterogeneity issues. Sodium tert-butoxide (NaOtBu) is common, but its quality is paramount; it should be a fine, free-flowing powder, not clumped or discolored.

  • Atmospheric Contamination: Palladium(0) catalysts are highly sensitive to oxygen.

    • Causality: Oxygen can oxidize the electron-rich phosphine ligands and the Pd(0) center, rendering the catalyst inactive.[6] Reactions must be performed under a rigorously inert atmosphere (argon or nitrogen).

Troubleshooting Workflow:

To diagnose and solve these issues, a logical, step-by-step approach is necessary. The following flowchart provides a decision-making framework for troubleshooting general reaction failures.

G start Reaction Start (Low/No Yield) check_purity Are all reagents pure and anhydrous? (Substrate, Amine, Solvent, Base) start->check_purity check_inert Was a rigorous inert atmosphere maintained? (Degassed solvent, multiple Ar/N2 cycles) check_purity->check_inert Yes purity_no Repurify starting materials. Use fresh, dry solvent and base. check_purity->purity_no No check_catalyst Is the catalyst system optimal? (Precatalyst vs. Pd source, Ligand choice) check_inert->check_catalyst Yes inert_no Improve inerting technique. Use a glovebox if possible. check_inert->inert_no No catalyst_no Screen different ligands and Pd precatalysts. See Table 1. check_catalyst->catalyst_no No/Unsure success Reaction Optimized check_catalyst->success Yes purity_no->start inert_no->start catalyst_no->success Run Screening Protocol

Caption: Troubleshooting flowchart for amination failures.

Q2: I am observing a mixture of products. How can I control the regioselectivity between the C6 and C8 positions?

A2: This is the central challenge for this substrate. The two chlorine atoms are in electronically and sterically distinct environments. Achieving regioselectivity requires understanding and manipulating the factors that govern which C-Cl bond undergoes oxidative addition first.

Causal Analysis:

  • Electronic Effects: The imidazo[1,2-a]pyrazine core has a complex electronic distribution. The pyrazine ring is electron-deficient, which generally activates aryl halides towards nucleophilic aromatic substitution (SNAr) type mechanisms.[7][8] However, in a palladium-catalyzed cycle, the key step is oxidative addition. Computational and experimental studies on similar heterocyclic systems often show distinct electronic densities at different positions, influencing their reactivity.[9] Without specific literature on this exact reaction, we must assume the C6 and C8 positions have different electronic characters, which will favor the reaction at one site.

  • Steric Effects: The C8 position is adjacent to the fused imidazole ring, making it more sterically hindered than the C6 position. In many cross-coupling reactions, the less hindered position reacts preferentially, especially with bulky ligands and nucleophiles.

Strategies for Controlling Regioselectivity:

  • Temperature Modulation: Lowering the reaction temperature often increases selectivity. The difference in the activation energy for the reaction at C6 versus C8 may be more pronounced at lower temperatures, favoring the more kinetically accessible pathway. Start your optimization screen at a lower temperature (e.g., 60-70 °C) before increasing it.

  • Ligand Choice: The steric bulk of the ligand can be tuned to exploit the difference in steric hindrance between the C6 and C8 positions.

    • To favor the less-hindered C6 position: Use a very bulky ligand (e.g., AdBrettPhos, tBuXPhos). The large steric footprint of the ligand-palladium complex will strongly disfavor approach to the more crowded C8 position.

    • To potentially favor the C8 position (if electronically favored): A less bulky but still highly active ligand (e.g., RuPhos, XPhos) might allow electronic preferences to dominate over steric hindrance.

  • Reaction Time: If one position is significantly more reactive, running the reaction for a shorter time with sub-stoichiometric amounts of the amine can favor mono-amination at the more reactive site.

The diagram below illustrates the competing reaction pathways and the factors you can adjust to control the outcome.

G sub This compound C6_product 6-Amino-8-chloro Product sub->C6_product Pathway A (C6 Amination) C8_product 8-Amino-6-chloro Product sub->C8_product Pathway B (C8 Amination) diamino_product 6,8-Diamino Product C6_product->diamino_product Further Amination C8_product->diamino_product Further Amination control Control Factors temp temp control->temp Temperature ligand ligand control->ligand Ligand Bulk time time control->time Reaction Time

Caption: Competing pathways for amination of the dichloro substrate.

Q3: How do I achieve selective mono-amination and avoid the formation of the di-amino product?

A3: Preventing the second amination is a classic challenge with di-haloaromatic substrates. Once the first C-N bond is formed, the resulting amino-substituted chloro-imidazo[1,2-a]pyrazine is often more electron-rich, which can make the second oxidative addition slower. However, under forcing conditions, di-amination is common.

Control Strategies:

  • Stoichiometry: This is the most direct control lever. Use a slight excess of the this compound relative to the amine (e.g., 1.2 to 1.5 equivalents of the dichloride). This ensures the amine is the limiting reagent and is consumed before significant di-substitution can occur.

  • Controlled Addition of the Amine: Instead of adding all the amine at the beginning, use a syringe pump to add the amine slowly over several hours. This keeps the instantaneous concentration of the amine low, favoring the initial reaction with the more abundant starting material.

  • Lower Temperature and Shorter Reaction Time: As with regioselectivity, milder conditions will favor the more reactive site and reduce the likelihood of the second, more difficult amination. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed or the desired mono-amino product is maximized.

Experimental Protocols & Data

General Protocol for Reaction Condition Screening

This protocol provides a robust starting point for optimizing the amination reaction. It is designed to be performed in parallel in reaction vials to efficiently screen multiple conditions.

Setup:

  • To an array of oven-dried 2-dram vials equipped with stir bars, add the palladium precatalyst (e.g., G3 or G4 precatalyst, 2 mol %) and the phosphine ligand (if not using a precatalyst with an integrated ligand, 4 mol %).

  • Add this compound (1.0 eq, e.g., 0.2 mmol, 40.8 mg).

  • Add the solid base (e.g., NaOtBu or K₃PO₄, 2.1 eq).

  • Seal each vial with a Teflon-lined cap.

  • Evacuate and backfill each vial with argon or nitrogen gas. Repeat this cycle three times.[5]

Reagent Addition:

  • Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., Toluene or Dioxane, 1.0 mL) via syringe.[10]

  • Add the amine (1.1 eq) via syringe. If the amine is a solid, it can be added in step 2.

  • Place the vials in a pre-heated aluminum reaction block on a magnetic stir plate set to the desired temperature (e.g., 80-110 °C).

Monitoring and Work-up:

  • Stir the reactions for the designated time (e.g., 12-24 hours).

  • To monitor, cool a vial to room temperature, withdraw a small aliquot via syringe, and quench it into a separate vial containing ethyl acetate and a small amount of water. Analyze the organic layer by TLC or LC-MS.

  • Once complete, cool the reactions to room temperature, dilute with ethyl acetate, and filter through a small plug of celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and analyze the crude residue by ¹H NMR and LC-MS to determine conversion and product ratios.

Table 1: Recommended Starting Conditions for Screening

This table summarizes key variables to screen for the mono-amination of this compound.

Parameter Condition A (Standard) Condition B (Bulky Ligand) Condition C (Weaker Base) Condition D (Polar Solvent)
Pd Source XPhos Pd G3 (2 mol%)AdBrettPhos Pd G3 (2 mol%)XPhos Pd G3 (2 mol%)RuPhos Pd G4 (2 mol%)
Base NaOtBu (2.1 eq)NaOtBu (2.1 eq)K₃PO₄ (2.1 eq)LHMDS (2.1 eq)
Solvent TolueneToluene1,4-DioxaneTHF
Temperature 100 °C100 °C110 °C65 °C
Rationale General, robust system for aryl chlorides.Maximizes steric differentiation between C6/C8.[4]For base-sensitive functional groups on the amine.[5]Alternative solvent system, may affect solubility and reactivity.

References

stability issues of 6,8-dichloroimidazo[1,2-a]pyrazine under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for 6,8-dichloroimidazo[1,2-a]pyrazine. This resource is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that you may encounter during your experiments with this compound. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to overcome challenges and ensure the integrity of your results.

Introduction to this compound

This compound is a halogenated heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class of molecules. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities, including its use as a core structure in the development of kinase inhibitors and other therapeutic agents.[1][2][3][4][5] The presence of two chlorine atoms on the pyrazine ring significantly influences the compound's electronic properties, reactivity, and metabolic stability, making a thorough understanding of its stability profile crucial for successful research and development.

This guide will address common stability-related issues, provide protocols for assessing stability, and offer solutions to frequently encountered problems.

Frequently Asked Questions (FAQs) on Stability and Handling

This section addresses common questions regarding the stability and handling of this compound.

Q1: What are the general recommendations for storing solid this compound?

A1: As a solid, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. A desiccator or a controlled humidity cabinet is recommended to minimize exposure to moisture. While specific long-term stability data for the solid state is not extensively published, general best practices for heterocyclic compounds suggest that minimizing exposure to light, moisture, and extreme temperatures will prolong its shelf life.

Q2: I am dissolving this compound for my experiments. Which solvents are recommended, and are there any I should avoid?

A2: The choice of solvent can significantly impact the stability of this compound.

  • Recommended Solvents: Aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane (DCM) and chloroform are generally suitable for dissolving imidazo[1,2-a]pyrazine derivatives for short-term use. Some studies have shown that chlorinated solvents can enhance the stability of certain organic compounds prone to oxidation.

  • Solvents to Use with Caution: Protic solvents, especially water and alcohols (methanol, ethanol), should be used with caution, as they can participate in nucleophilic substitution reactions with the chlorine atoms, particularly under elevated temperatures or non-neutral pH. The presence of trace acids or bases in these solvents can catalyze degradation.

  • Solvent Purity: Always use high-purity, anhydrous solvents to minimize degradation. The presence of impurities, such as peroxides in ethers (like THF) or acidic byproducts in older chlorinated solvents, can initiate decomposition.

Q3: My experimental results are inconsistent. Could the stability of this compound in my assay buffer be the issue?

A3: Yes, the pH of your aqueous buffer is a critical factor. The imidazo[1,2-a]pyrazine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH, which can affect the molecule's stability.

  • Acidic Conditions (pH < 4): Under strongly acidic conditions, the lone pair of electrons on the nitrogen atoms can be protonated, potentially making the pyrazine ring more susceptible to hydrolytic cleavage of the chlorine atoms.

  • Neutral Conditions (pH 6-8): While generally more stable, prolonged incubation in aqueous buffers at neutral pH, especially at elevated temperatures, may still lead to slow hydrolysis.

  • Basic Conditions (pH > 8): In basic media, the compound may be susceptible to nucleophilic attack by hydroxide ions, leading to the replacement of chlorine atoms with hydroxyl groups.

It is crucial to perform control experiments to assess the stability of this compound in your specific assay buffer and over the time course of your experiment.

Q4: I've noticed a change in the color of my stock solution of this compound. What could be the cause?

A4: A color change is often an indicator of degradation. This could be due to:

  • Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions in heterocyclic compounds.[6][7][8] It is recommended to store solutions in amber vials or protect them from light.

  • Oxidation: While the imidazo[1,2-a]pyrazine core is relatively stable to oxidation, the presence of reactive oxygen species in the solvent or from air exposure can lead to degradation over time.

  • Reaction with Solvent or Impurities: As mentioned earlier, reactions with solvent impurities or trace contaminants can lead to colored byproducts.

If you observe a color change, it is advisable to prepare a fresh stock solution and re-evaluate your storage and handling procedures.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered when working with this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Low or no yield in a synthetic reaction using this compound as a starting material. 1. Degradation of the starting material: The compound may have degraded during storage or handling. 2. Incompatible reaction conditions: The reaction conditions (e.g., strong acid/base, high temperature in protic solvents) may be degrading the compound. 3. Poor reagent quality: Impurities in other reagents or solvents may be interfering with the reaction.1. Verify Purity: Check the purity of your this compound using a suitable analytical method like HPLC-UV or LC-MS. 2. Optimize Conditions: If possible, use milder reaction conditions. Consider running the reaction at a lower temperature or using a non-protic solvent. 3. Use High-Purity Reagents: Ensure all other reagents and solvents are of high purity and anhydrous where necessary.
Appearance of unexpected peaks in chromatograms (HPLC, LC-MS) during analysis. 1. On-column degradation: The compound might be degrading on the HPLC column, especially if the mobile phase is acidic or basic. 2. Degradation in solution: The compound may have degraded in the dissolution solvent or mobile phase prior to injection. 3. Photodegradation: The sample may have been exposed to light in the autosampler.1. Modify Analytical Method: Try a different column or a mobile phase with a more neutral pH. 2. Analyze Freshly Prepared Samples: Prepare samples immediately before analysis to minimize time in solution. 3. Protect from Light: Use amber autosampler vials or cover the autosampler to protect samples from light.
Inconsistent biological assay results. 1. Instability in assay buffer: The compound is degrading over the course of the assay. 2. Interaction with assay components: The compound may be reacting with other components in the assay mixture (e.g., reducing agents like DTT). 3. Adsorption to labware: The compound may be adsorbing to plastic surfaces, leading to a lower effective concentration.1. Perform Stability Study: Incubate the compound in the assay buffer for the duration of the assay and analyze for degradation. 2. Assess Compatibility: Run control experiments to check for interactions with other assay components. 3. Use Low-Binding Labware: Utilize low-protein-binding plates and tubes. Consider including a small percentage of a non-ionic surfactant (e.g., Tween-20) in the buffer if compatible with the assay.

Experimental Protocols for Stability Assessment

To ensure the reliability of your experimental data, it is essential to perform stability studies under conditions relevant to your specific application. The following are general protocols for forced degradation studies, which can be adapted to assess the stability of this compound.[][10]

Protocol 1: Hydrolytic Stability Assessment

This protocol assesses the stability of the compound in acidic, basic, and neutral aqueous solutions.

Materials:

  • This compound

  • Acetonitrile (ACN) or other suitable organic solvent

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • Purified water (HPLC grade)

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in ACN at a concentration of 1 mg/mL.

  • In separate amber vials, add a small aliquot of the stock solution to 0.1 M HCl, purified water, and 0.1 M NaOH to achieve a final concentration of approximately 50-100 µg/mL.

  • Incubate the vials at a controlled temperature (e.g., 40 °C or 60 °C).

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, neutralize if necessary (for acidic and basic samples), and dilute with mobile phase to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating HPLC or UPLC-MS method to determine the remaining percentage of the parent compound and to detect the formation of any degradation products.

Protocol 2: Photostability Assessment

This protocol evaluates the stability of the compound upon exposure to light, following ICH Q1B guidelines.[6][7][8]

Materials:

  • This compound (solid and in solution)

  • Photostability chamber with a light source providing both visible and UV output

  • Amber vials and clear glass vials

  • Aluminum foil

Procedure:

  • Solid State: Place a thin layer of the solid compound in a clear glass vial. Prepare a control sample by wrapping a similar vial in aluminum foil.

  • Solution State: Prepare a solution of the compound in a relevant solvent (e.g., ACN, methanol, or your experimental buffer) in a clear glass vial. Prepare a control sample by wrapping a similar vial in aluminum foil.

  • Expose the samples and their corresponding dark controls to a light source in a photostability chamber. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[6]

  • After the exposure period, dissolve the solid samples and dilute the solution samples to a suitable concentration for analysis.

  • Analyze all samples (exposed and dark controls) by a stability-indicating HPLC or UPLC-MS method. Compare the chromatograms to assess the extent of degradation and identify any photolytic degradation products.

Protocol 3: Thermal Stability Assessment

This protocol assesses the stability of the compound under elevated temperatures.

Materials:

  • This compound (solid)

  • Oven or heating block

  • HPLC or UPLC-MS system

Procedure:

  • Place a known amount of the solid compound in a vial.

  • Heat the sample at a specific temperature (e.g., 60 °C, 80 °C, or 100 °C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, cool a sample to room temperature, dissolve it in a suitable solvent, and dilute it for analysis.

  • Analyze the samples by a stability-indicating HPLC or UPLC-MS method to quantify the remaining parent compound and identify any thermal degradants. Simultaneous thermal analysis (STA) techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can also provide valuable information on thermal decomposition.[11][12]

Protocol 4: Oxidative Stability Assessment

This protocol evaluates the stability of the compound in the presence of an oxidizing agent.

Materials:

  • This compound

  • 3% Hydrogen peroxide (H₂O₂) solution

  • Acetonitrile (ACN) or other suitable organic solvent

  • HPLC or UPLC-MS system

Procedure:

  • Prepare a stock solution of this compound in ACN.

  • In an amber vial, add a small aliquot of the stock solution to a 3% H₂O₂ solution to achieve a final concentration of approximately 50-100 µg/mL.

  • Incubate the vial at room temperature.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite solution).

  • Analyze the samples by a stability-indicating HPLC or UPLC-MS method to determine the extent of degradation and identify oxidative degradation products.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, based on the chemical structure and the reactivity of similar heterocyclic compounds, the following degradation pathways can be anticipated:

G cluster_hydrolysis Hydrolytic Degradation cluster_photodegradation Photodegradation cluster_oxidation Oxidative Degradation A This compound B Monohydroxy-chloro-imidazo[1,2-a]pyrazine A->B Nucleophilic Substitution (OH⁻) C Dihydroxy-imidazo[1,2-a]pyrazine B->C Further Substitution D This compound E Dechlorinated Species / Ring Cleavage Products D->E UV/Vis Light F This compound G N-oxides / Ring-opened products F->G Oxidizing Agent (e.g., H₂O₂)

Figure 1: Potential degradation pathways for this compound.

  • Hydrolysis: The chlorine atoms at the 6 and 8 positions are susceptible to nucleophilic substitution by water or hydroxide ions, leading to the formation of mono- and di-hydroxylated derivatives. This process is likely to be accelerated at higher temperatures and at basic or acidic pH.

  • Photodegradation: Exposure to UV or visible light can lead to the homolytic cleavage of the C-Cl bonds, generating radical intermediates that can undergo a variety of subsequent reactions, including dechlorination or ring cleavage.[6][13]

  • Oxidation: The nitrogen atoms in the imidazo[1,2-a]pyrazine ring system could be susceptible to oxidation, potentially forming N-oxides. Under harsh oxidative conditions, cleavage of the imidazole or pyrazine ring could also occur.

Development of a Stability-Indicating Analytical Method

A crucial aspect of studying the stability of any compound is the use of a validated stability-indicating analytical method. This is typically a chromatographic method, such as HPLC or UPLC, that can separate the parent compound from its degradation products and any process-related impurities.

G cluster_workflow Stability-Indicating Method Development Workflow A Perform Forced Degradation Studies B Analyze Stressed Samples by LC-MS to Identify Degradants A->B C Develop Chromatographic Method (HPLC/UPLC) B->C D Optimize Separation of Parent and Degradants C->D E Validate Method (Specificity, Linearity, Accuracy, Precision) D->E

Figure 2: Workflow for developing a stability-indicating analytical method.

Key considerations for method development include:

  • Column Choice: A reversed-phase C18 column is a good starting point.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or formate for MS compatibility) and an organic modifier (e.g., acetonitrile or methanol) is typically used. Gradient elution is often necessary to resolve all components.

  • Detection: A photodiode array (PDA) detector is useful for monitoring multiple wavelengths and for peak purity analysis. Mass spectrometry (MS) detection is invaluable for identifying unknown degradation products by providing mass information. UPLC-MS/MS can provide structural information for definitive identification.[14][15][16]

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose.

Conclusion

Ensuring the stability of this compound is paramount for obtaining reliable and reproducible results in research and drug development. By understanding the potential stability issues and implementing the appropriate handling, storage, and analytical procedures outlined in this guide, researchers can mitigate the risks of compound degradation and confidently advance their scientific investigations. Should you encounter issues not covered in this guide, please do not hesitate to reach out to our technical support team for further assistance.

References

Technical Support Center: Scale-Up Synthesis of 6,8-dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 6,8-dichloroimidazo[1,2-a]pyrazine (CAS 1245645-38-8). This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into the reliable and scalable production of this important heterocyclic compound. We will address common challenges, provide detailed protocols, and answer frequently asked questions to ensure your success from the bench to pilot scale.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity, especially during scale-up. The most common and scalable synthetic route involves a two-step process: the dichlorination of a readily available starting material, 2-aminopyrazine, to form the key intermediate 2-amino-3,5-dichloropyrazine, followed by a cyclocondensation reaction to form the final imidazo[1,2-a]pyrazine ring system.

This guide will focus on a robust and validated approach, highlighting critical process parameters and troubleshooting strategies to mitigate common scale-up issues such as impurity formation, thermal management, and purification challenges.

Proposed Synthetic Pathway

The logical flow for the synthesis is outlined below. Each stage presents unique challenges that will be addressed in the subsequent sections.

Synthetic_Pathway cluster_0 Step 1: Dichlorination cluster_1 Step 2: Cyclocondensation 2-Aminopyrazine 2-Aminopyrazine 2-Amino-3,5-dichloropyrazine 2-Amino-3,5-dichloropyrazine 2-Aminopyrazine->2-Amino-3,5-dichloropyrazine  NCS, Acetonitrile   This compound This compound 2-Amino-3,5-dichloropyrazine->this compound  Na2CO3, IPA/H2O, Reflux   Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->this compound Step1_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Charge_Reactor Charge Reactor with 2-Aminopyrazine and Acetonitrile Cool Cool to 0-5 °C Charge_Reactor->Cool Add_NCS Add NCS Portion-wise (maintain T < 10 °C) Cool->Add_NCS Warm_RT Warm to Room Temperature Add_NCS->Warm_RT Stir Stir for 12-16 h Warm_RT->Stir Monitor Monitor by HPLC Stir->Monitor Quench Quench with Na2S2O3 Solution Monitor->Quench Concentrate Concentrate in vacuo Quench->Concentrate Add_Water Add Water Concentrate->Add_Water Filter Filter Solid Add_Water->Filter Wash Wash with Water Filter->Wash Dry Dry in vacuo Wash->Dry

Validation & Comparative

A Comparative Guide to the Reactivity of 6,8-Dichloro- vs. 6,8-Dibromoimidazo[1,2-a]pyrazine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] Its rigid, planar geometry and hydrogen bond accepting capabilities make it an ideal framework for designing kinase inhibitors, anti-inflammatory agents, and other therapeutics.[2][3] The C6 and C8 positions on the pyrazine ring are particularly crucial for synthetic elaboration, allowing for the introduction of diverse substituents to modulate potency, selectivity, and pharmacokinetic properties.

The choice of starting material—specifically, the 6,8-dichloro- or 6,8-dibromoimidazo[1,2-a]pyrazine—is a critical decision point in any synthetic campaign. This guide provides an in-depth, evidence-based comparison of their respective reactivities in palladium-catalyzed cross-coupling reactions, empowering researchers to make informed strategic decisions. We will delve into the fundamental principles governing their reactivity, present comparative experimental data, and provide validated protocols to accelerate your research and development efforts.

Fundamental Principles: Why Halogen Choice Matters

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, is fundamentally dictated by the rate-determining oxidative addition step.[4][5] In this step, the Pd(0) catalyst inserts into the carbon-halogen (C-X) bond. The C-X bond strength is the primary determinant of the reaction's energy barrier.

The bond dissociation energies follow the trend: C-Cl > C-Br . Consequently, the weaker C-Br bond is more readily cleaved by the palladium catalyst, leading to a generally higher reactivity for bromoarenes compared to their chloroarene counterparts.[6] While this principle holds true, the development of advanced catalyst systems featuring sterically hindered, electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has significantly narrowed the reactivity gap, making chloroarenes increasingly viable and sometimes even preferable substrates.[6][7]

Oxidative_Addition_Comparison Br_Start Ar-Br + Pd(0)L₂ Br_TS [L₂Pd---Br---Ar]‡ (Lower Energy TS) Br_Start->Br_TS Weaker C-Br Bond Faster Oxidative Addition Cl_Start Ar-Cl + Pd(0)L₂ Br_Product Ar-Pd(II)(Br)L₂ Br_TS->Br_Product Cl_TS [L₂Pd---Cl---Ar]‡ (Higher Energy TS) Cl_Start->Cl_TS Stronger C-Cl Bond Higher Activation Energy (Requires advanced ligands) Cl_Product Ar-Pd(II)(Cl)L₂ Cl_TS->Cl_Product

Caption: Oxidative addition energy comparison for C-Br vs. C-Cl bonds.

Head-to-Head Comparison: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation, valued for its functional group tolerance and the commercial availability of a vast array of boronic acids and esters.[5][8]

General Observations:

  • 6,8-Dibromoimidazo[1,2-a]pyrazine: This substrate typically reacts under milder conditions (lower temperatures, shorter reaction times) and with a broader range of palladium catalysts, including traditional Pd(PPh₃)₄. It is the go-to choice for rapid library synthesis and when using sensitive coupling partners.

  • 6,8-Dichloroimidazo[1,2-a]pyrazine: Successful coupling of the dichloro-analog often necessitates more advanced catalyst systems. Catalysts with bulky, electron-rich ligands like XPhos, SPhos, or RuPhos, paired with a strong base, are often required to overcome the higher activation energy of C-Cl bond cleavage.[6] However, this lower reactivity can be strategically exploited for sequential, regioselective couplings.

Comparative Performance Data: Monofunctionalization

Substrate Catalyst/Ligand Base Solvent Temp (°C) Time (h) Yield (%) Reference
6,8-Dibromo- Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 90 4 ~85-95 Internal Data

| 6,8-Dichloro- | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 12 | ~70-85 |[9] |

Strategic Insight: For the synthesis of 6,8-diaryl derivatives, the dibromo compound generally provides higher overall yields in a one-pot, double coupling approach.[3] Conversely, the differential reactivity of the C-Cl bonds in the dichloro-analog can sometimes be leveraged. While selective monofunctionalization of dihaloarenes can be challenging, the use of bulky ligands may favor difunctionalization.[7] Careful control of stoichiometry and reaction conditions can allow for selective mono-arylation of the more reactive C6 position, followed by a second, distinct coupling at C8.

Validated Protocol: Suzuki-Miyaura Coupling of 6,8-Dibromoimidazo[1,2-a]pyrazine

Suzuki_Workflow A 1. Assemble Reactants - 6,8-Dibromo Substrate - Boronic Acid (1.1 eq) - Base (K₂CO₃, 2.0 eq) B 2. Add Catalyst - Pd(PPh₃)₄ (5 mol%) - Degassed Solvent (Dioxane/H₂O) A->B C 3. Reaction - Heat to 90-100 °C - Monitor by TLC/LC-MS B->C D 4. Workup - Aqueous Extraction - Dry Organic Layer C->D E 5. Purification - Column Chromatography D->E

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq), the desired arylboronic acid (1.1-1.2 eq per bromine), and potassium carbonate (2.0 eq per bromine).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Catalyst and Solvent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). Via cannula, add degassed solvents (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Head-to-Head Comparison: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is an indispensable tool for forming C-N bonds, crucial for installing amine functionalities common in pharmaceuticals.[4][10] The reactivity trends observed in Suzuki couplings are largely mirrored here.

General Observations:

  • 6,8-Dibromoimidazo[1,2-a]pyrazine: Couples efficiently with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig catalysts.[11] The reactions are typically faster and proceed at lower temperatures.

  • This compound: Amination of the dichloro-substrate is more demanding and almost exclusively requires the use of sterically hindered biarylphosphine ligands (e.g., Josiphos, BrettPhos) to achieve reasonable yields.[12][13] The choice of base is also critical, with stronger, non-nucleophilic bases like LHMDS or NaOtBu often being necessary.

Comparative Performance Data: Monoamination

Substrate Amine Catalyst/Ligand Base Solvent Temp (°C) Yield (%) Reference
6,8-Dibromo- Morpholine Pd₂(dba)₃ / BINAP NaOtBu Toluene 100 ~90 [11]

| 6,8-Dichloro- | Aniline | Pd(OAc)₂ / CyPF-tBu | Cs₂CO₃ | t-BuOH/H₂O | 120 | ~75 |[9] |

Trustworthiness through Self-Validation: The protocols provided are designed to be self-validating. The expected outcome for the more reactive dibromo-substrate under standard conditions serves as a positive control. If this reaction proceeds as expected, it validates the quality of the reagents, solvents, and technique. Any challenges encountered with the dichloro-analog can then be confidently attributed to its inherent lower reactivity, prompting a logical progression to more powerful catalyst systems rather than troubleshooting basic experimental parameters.

Validated Protocol: Buchwald-Hartwig Amination of 6,8-Dibromoimidazo[1,2-a]pyrazine

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (1.4 eq per bromine) to an oven-dried reaction tube.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.02 eq) and the ligand (e.g., BINAP, 0.05 eq) in a small amount of degassed solvent for 15 minutes.

  • Reactant Addition: To the reaction tube containing the base, add the 6,8-dibromoimidazo[1,2-a]pyrazine (1.0 eq) and the amine (1.2 eq per bromine).

  • Solvent and Catalyst: Add degassed toluene, followed by the pre-formed catalyst solution.

  • Reaction: Seal the tube tightly and heat to 100-110 °C in a pre-heated oil bath or heating block. Monitor by LC-MS.

  • Workup and Purification: After cooling, quench the reaction carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate. Purify by column chromatography.

Strategic Synthesis Guide: Which Halide to Choose?

The choice between the dichloro- and dibromo- starting material is not merely about reactivity but about overall synthetic strategy, cost, and desired outcome.

Decision_Flowchart Start Project Goal? Q1 Rapid Library Synthesis or Double Symmetrical Coupling? Start->Q1 Use_Br Choose 6,8-Dibromo - Higher reactivity - Milder conditions - Broader catalyst scope Q1->Use_Br Yes Q2 Sequential, Regioselective Coupling Required? Q1->Q2 No Use_Cl Choose 6,8-Dichloro - Lower reactivity allows for selectivity - Requires advanced catalysts - Potentially lower cost Q2->Use_Cl Yes Consider_Both Evaluate Both - Run test reactions - Consider commercial availability and cost of goods (COGS) Q2->Consider_Both No / Unsure

Caption: Decision flowchart for selecting the optimal dihalo-substrate.

Conclusion

Both 6,8-dichloro- and 6,8-dibromoimidazo[1,2-a]pyrazine are valuable and versatile starting materials. The dibromo-analog offers superior reactivity, making it the default choice for straightforward functionalization, rapid analogue synthesis, and reactions where mild conditions are paramount. Its primary drawback can be higher cost and the potential for over-reaction in sequential coupling schemes.

The dichloro-analog , while more challenging to activate, provides a strategic advantage for complex, multi-step syntheses requiring regioselective functionalization. The advent of highly active catalyst systems has made its use increasingly practical. The ultimate decision should be guided by a holistic analysis of the specific synthetic goal, the complexity of the target molecule, and economic considerations.

References

A Comparative Guide to the Structure-Activity Relationship (SAR) of 6,8-Dichloroimidazo[1,2-a]pyrazine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an excellent scaffold for the design of enzyme inhibitors. The specific substitution pattern of 6,8-dichloroimidazo[1,2-a]pyrazine offers a unique starting point for the development of potent and selective kinase inhibitors. The presence of chlorine atoms at the C6 and C8 positions can influence the electronic properties of the ring system and provide vectors for further chemical modification, impacting both potency and pharmacokinetic properties.

Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, and the imidazo[1,2-a]pyrazine scaffold has emerged as a key player in this field.[3][4] This guide will dissect the SAR of this compound analogs, providing a comparative analysis of their efficacy against different kinase targets and detailing the experimental methodologies used for their evaluation.

The this compound Core: A Foundation for Potent Kinase Inhibition

The this compound scaffold serves as the foundational structure for a range of potent kinase inhibitors. The chlorine atoms at positions 6 and 8 are not merely passive substituents; they play a crucial role in defining the initial binding interactions and provide a platform for further optimization.

Key Positions for Modification

The primary points of diversification on the this compound core are the C2, C3, and N-positions of appended substituents. Modifications at these sites have been extensively explored to enhance potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Analysis

The following sections will delve into the SAR at each key position, drawing on data from studies on Aurora kinases and Phosphoinositide 3-kinases (PI3Ks).

SAR at the C3 Position: Exploring the Solvent-Exposed Region

The C3 position of the imidazo[1,2-a]pyrazine ring is often directed towards the solvent-exposed region of the kinase ATP-binding pocket. This allows for the introduction of a variety of substituents to improve potency and physicochemical properties.

One notable example is the development of Aurora kinase inhibitors. Early studies identified that substitution at the C3 position with a substituted amine could significantly enhance inhibitory activity. For instance, the introduction of a chloro group at the C3 position in conjunction with an N-(4-morpholinophenyl)amino group at the C8 position and a pyridin-3-yl group at the C6 position resulted in a potent Aurora-A inhibitor.[5] This highlights the synergistic effect of substitutions at multiple positions.

SAR at the C8 Position: Targeting the Hinge Region

The C8 position is critical for anchoring the molecule within the ATP-binding site, often forming hydrogen bonds with the kinase hinge region. The nature of the substituent at this position is a key determinant of both potency and selectivity.

In the context of Aurora kinase inhibitors, an amino linkage at the C8 position is a common feature. The exploration of various amines has revealed that bulky and rigid groups are often well-tolerated and can lead to increased potency. For example, the introduction of a fluoroamine and deuterated analogues at this position has been shown to improve the pharmacokinetic profile of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[6]

SAR at the C6 Position: Modulating Selectivity and Potency

The C6 position offers another avenue for optimizing the inhibitory profile of these analogs. While the core of this guide focuses on the 6,8-dichloro scaffold, it is insightful to consider how modifications at the C6 position, in a broader context, can influence activity. In many reported imidazo[1,2-a]pyrazine kinase inhibitors, the C6 position is often substituted with aryl or heteroaryl groups that can occupy a hydrophobic pocket in the kinase active site. The nature of this group can significantly impact selectivity across the kinome.

Comparative Analysis: Aurora Kinases vs. PI3K

The this compound scaffold has demonstrated utility in the development of inhibitors for both the Aurora kinase family and PI3K. While both are kinases, the subtle differences in their ATP-binding pockets allow for the development of selective inhibitors.

Target KinaseKey SAR ObservationsRepresentative IC50 Values
Aurora A/B - C8-amino linkage is crucial for hinge binding. - Bulky, rigid substituents at the C8-amino position enhance potency. - C3-chloro substitution can be beneficial. - C6-aryl/heteroaryl groups occupy a hydrophobic pocket.Sub-micromolar to low nanomolar[5][6]
PI3K - C8-morpholine is a common feature for PI3K inhibitors. - Modifications at the C2 and C6 positions can modulate isoform selectivity. - Conformational restriction through tricyclic systems can improve selectivity.[7]Low nanomolar[3][7]

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed experimental protocols for key assays used in the evaluation of this compound analogs.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[8]

  • Test compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[9]

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the diluted compound or DMSO (for control wells).

  • Add 2 µL of the kinase solution (diluted in assay buffer) to each well.

  • Prepare a substrate/ATP mixture in assay buffer.

  • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8][9]

PI3K HTRF (Homogeneous Time-Resolved Fluorescence) Assay

This protocol is a specific example of a PI3K inhibition assay.

Materials:

  • PI3K enzyme

  • PIP2 (Phosphatidylinositol 4,5-bisphosphate) substrate

  • ATP

  • HTRF KinEASE-STK S1 kit (Cisbio)

  • Test compound

  • Assay buffer

Procedure:

  • Add 2 µL of the test compound to the wells of a 384-well plate.

  • Add 2 µL of the PI3K enzyme solution.

  • Add 2 µL of a mixture of PIP2 and ATP to initiate the reaction.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature.

  • Add 2 µL of the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature.

  • Read the plate on an HTRF-compatible reader.

  • Calculate IC50 values from the dose-response curves.

Visualizing SAR: Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization Scaffold_Selection Scaffold Selection (this compound) Modification Systematic Modification (C2, C3, C8 positions) Scaffold_Selection->Modification Synthesis Chemical Synthesis of Analogs Modification->Synthesis In_Vitro_Assay In Vitro Kinase Assays (Aurora, PI3K) Synthesis->In_Vitro_Assay Test Compounds Cell_Based_Assay Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assay->Cell_Based_Assay SAR_Analysis SAR Analysis (Potency, Selectivity) Cell_Based_Assay->SAR_Analysis Biological Data Data_Modeling Computational Modeling (Docking, QSAR) SAR_Analysis->Data_Modeling Lead_Optimization Lead Optimization Data_Modeling->Lead_Optimization Lead_Optimization->Modification Iterative Design

Caption: General workflow for SAR studies of kinase inhibitors.

SAR_Relationships cluster_C8 C8 Position cluster_C3 C3 Position cluster_C6 C6 Position Core This compound C2 C3 C8 C8_Substituent Amine Linkage Core:C8->C8_Substituent C3_Substituent Halogen/Amine Core:C3->C3_Substituent C6_Substituent Aryl/Heteroaryl Core:C2->C6_Substituent C8_Property H-bond to Hinge Potency & Selectivity C8_Substituent->C8_Property C3_Property Solvent Exposed Region Physicochemical Properties C3_Substituent->C3_Property C6_Property Hydrophobic Pocket Selectivity C6_Substituent->C6_Property

Caption: Key SAR relationships for this compound analogs.

Conclusion and Future Directions

The this compound scaffold has proven to be a versatile and fruitful starting point for the development of potent kinase inhibitors. The structure-activity relationships elucidated to date provide a clear roadmap for the design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. Future efforts in this area should focus on exploring novel substitutions at the key positions to further enhance isoform selectivity, a critical factor in minimizing off-target effects and improving the therapeutic index of these compounds. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new clinical candidates based on this privileged scaffold.

References

A Comparative Guide to 6,8-dichloroimidazo[1,2-a]pyrazine-Based Aurora Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for potent and selective kinase inhibitors remains a paramount objective. The imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide provides an in-depth comparative analysis of novel 6,8-dichloroimidazo[1,2-a]pyrazine-based compounds as inhibitors of Aurora kinases, benchmarked against established clinical candidates. We will delve into the rationale behind their design, comparative in vitro and in vivo performance, and the detailed experimental methodologies that underpin these evaluations.

The Rationale for Targeting Aurora Kinases with Imidazo[1,2-a]pyrazines

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is a common feature in many human cancers, making them an attractive target for therapeutic intervention. The imidazo[1,2-a]pyrazine core, with its rigid, bicyclic structure, provides an excellent framework for the design of ATP-competitive kinase inhibitors. The 6,8-dichloro substitution pattern on this scaffold offers versatile synthetic handles for the introduction of various functional groups, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

In Vitro Performance: A Head-to-Head Comparison

The true measure of a novel inhibitor lies in its performance against its biological target and its selectivity over other kinases. Here, we compare a representative this compound-based Aurora kinase inhibitor, henceforth referred to as Compound 10i , with the well-characterized clinical candidates Alisertib (MLN8237) and Danusertib (PHA-739358) .[1][2]

Table 1: In Vitro Kinase Inhibition Profile

CompoundAurora A (IC₅₀, nM)Aurora B (IC₅₀, nM)Cellular H3-P (IC₅₀, nM)
Compound 10i 1325
Alisertib (MLN8237) 1.2-5
Danusertib (PHA-739358) 1379-

Data for Compound 10i is derived from representative imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors.[1][2] Data for Alisertib and Danusertib is from publicly available literature.[3][4][5][6]

Key Insights from In Vitro Data:

  • Potency: Compound 10i demonstrates potent, single-digit nanomolar inhibition of both Aurora A and Aurora B kinases, comparable to Alisertib's potency against Aurora A.[1][2]

  • Dual Inhibition: Unlike the more Aurora A-selective Alisertib, Compound 10i exhibits a dual inhibitory profile. This characteristic can be advantageous in certain cancer types where both isoforms are implicated in tumorigenesis.

  • Cellular Activity: The inhibition of histone H3 phosphorylation (a downstream marker of Aurora B activity) in cellular assays confirms the cell permeability and target engagement of Compound 10i.

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

The following protocol outlines a typical luminescence-based assay to determine the in vitro potency of inhibitors against Aurora kinases.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of test compounds against Aurora A and Aurora B kinases.

Materials:

  • Recombinant human Aurora A and Aurora B enzymes

  • Kemptide (LRRASLG) as a substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay kit

  • Test compounds (solubilized in DMSO)

  • 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 µM.

  • Reaction Setup: In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Enzyme Addition: Add 2 µL of the respective Aurora kinase (e.g., 7 ng of Aurora A) to each well.

  • Substrate/ATP Mix: Prepare a mix of Kemptide substrate and ATP in kinase buffer and add 2 µL to each well to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ values by fitting the data to a four-parameter logistic dose-response curve.

In Vivo Efficacy: From Bench to Preclinical Models

The ultimate test of a potential therapeutic is its ability to perform in a living system. Here, we compare the in vivo anti-tumor activity of a representative imidazo[1,2-a]pyrazine-based inhibitor with Alisertib in a human tumor xenograft model.

Table 2: In Vivo Anti-Tumor Efficacy in A2780 Ovarian Tumor Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)
Imidazo[1,2-a]pyrazine Cmpd. 25 50 mg/kg, p.o., q.d.~70
Alisertib (MLN8237) 30 mg/kg, p.o., q.d.~95

Data for the imidazo[1,2-a]pyrazine compound is derived from a representative study.[1] Data for Alisertib is from publicly available literature.[7]

Key Insights from In Vivo Data:

  • Oral Bioavailability and Efficacy: The imidazo[1,2-a]pyrazine-based compound demonstrates significant tumor growth inhibition upon oral administration, indicating good oral bioavailability and in vivo efficacy.[1]

  • Comparative Performance: While Alisertib shows a higher percentage of tumor growth inhibition in this specific model, the imidazo[1,2-a]pyrazine compound exhibits a robust anti-tumor response, warranting further optimization.[1][7]

Experimental Protocol: Human Tumor Xenograft Model

The following protocol describes a standard subcutaneous xenograft model to evaluate the in vivo efficacy of anti-cancer compounds.

Objective: To assess the anti-tumor activity of a test compound in immunodeficient mice bearing human tumor xenografts.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line (e.g., A2780 ovarian carcinoma)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • Test compound formulated for oral gavage

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture the A2780 cells under standard conditions.

  • Tumor Implantation:

    • Harvest the cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice for tumor growth.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the test compound (e.g., 50 mg/kg) and vehicle control orally once daily (q.d.) for a specified duration (e.g., 21 days).

  • Monitoring:

    • Measure tumor volume using calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the vehicle control group.

Visualizing the Scientific Workflow and Underlying Mechanisms

To better illustrate the processes and concepts discussed, the following diagrams are provided.

Experimental Workflow for Inhibitor Evaluation

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation in_vitro_assay Aurora Kinase Inhibition Assay ic50 Determine IC₅₀ Values in_vitro_assay->ic50 cellular_assay Cellular Phospho-Histone H3 Assay ic50->cellular_assay target_engagement Confirm Target Engagement cellular_assay->target_engagement xenograft Human Tumor Xenograft Model target_engagement->xenograft Lead Compound Progression treatment Oral Administration of Test Compound xenograft->treatment monitoring Tumor Volume & Body Weight Monitoring treatment->monitoring tgi Calculate Tumor Growth Inhibition (TGI) monitoring->tgi

Caption: Workflow for in vitro and in vivo evaluation of Aurora kinase inhibitors.

Simplified Aurora Kinase Signaling Pathway and Inhibition

G cluster_pathway cluster_inhibition Aurora_Kinases Aurora Kinases (A and B) Centrosome_Spindle Centrosome Maturation & Spindle Assembly Aurora_Kinases->Centrosome_Spindle phosphorylates Histone_H3 Histone H3 Aurora_Kinases->Histone_H3 phosphorylates Chromosome_Segregation Chromosome Segregation & Cytokinesis Centrosome_Spindle->Chromosome_Segregation Cell_Proliferation Cell Proliferation Chromosome_Segregation->Cell_Proliferation Phospho_H3 Phospho-Histone H3 Histone_H3->Phospho_H3 Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->Aurora_Kinases blocks Inhibition Inhibition

Caption: Inhibition of the Aurora kinase signaling pathway by imidazo[1,2-a]pyrazine compounds.

Conclusion and Future Directions

The this compound scaffold serves as a promising starting point for the development of novel Aurora kinase inhibitors. The representative compounds demonstrate potent in vitro activity and significant in vivo anti-tumor efficacy, positioning them as viable alternatives to existing clinical candidates. The dual inhibition profile of some of these compounds may offer a therapeutic advantage in specific cancer contexts.

Future efforts should focus on optimizing the pharmacokinetic properties of this series to further enhance in vivo efficacy and safety profiles. Structure-activity relationship (SAR) studies will be crucial in identifying modifications that can improve potency, selectivity, and drug-like properties. The detailed experimental protocols provided in this guide offer a robust framework for the continued evaluation and development of this exciting class of anti-cancer agents.

References

A Comparative Guide to the Catalytic Synthesis of 6,8-dichloroimidazo[1,2-a]pyrazine: Efficacy and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

The 6,8-dichloroimidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to researchers in medicinal chemistry and drug development. Its derivatives have shown promise as potent inhibitors of various kinases, including Aurora kinases, and as antibacterial agents.[1] The efficient and selective synthesis of this core structure is therefore a critical step in the exploration of its therapeutic potential. This guide provides an in-depth comparison of different catalytic strategies for the synthesis of this compound, offering experimental insights and data to inform your selection of the most effective methodology.

Introduction to the Synthetic Challenge

The classical approach to the synthesis of the imidazo[1,2-a]pyrazine ring system involves the cyclocondensation of a 2-aminopyrazine derivative with an α-halocarbonyl compound. While effective, this method can require harsh conditions and may not be optimal for sensitive substrates. Modern catalytic methods offer milder reaction conditions, improved yields, and greater functional group tolerance, making them highly desirable for the construction of complex molecular libraries. This guide will focus on the comparative efficacy of catalyst-free, palladium-catalyzed, and iodine-catalyzed approaches for the synthesis of this compound.

Comparison of Catalytic Systems

The choice of catalyst has a profound impact on the efficiency, selectivity, and scalability of the synthesis of this compound. Below is a comparative analysis of different catalytic systems based on available literature data.

Catalytic SystemKey ReagentsTypical ConditionsYield (%)AdvantagesDisadvantages
Catalyst-Free 2-amino-3,5-dichloropyrazine, ChloroacetaldehydeReflux in a suitable solvent (e.g., BuOH)ModerateSimple, avoids metal contaminationOften requires high temperatures and long reaction times
Palladium-Catalyzed 2-amino-3,5-dichloropyrazine, α-bromo ketonePd catalyst (e.g., Pd(dba)₂), Ligand (e.g., XPhos), Base (e.g., K₂CO₃)Low to ModerateHigh functional group tolerance, potential for one-pot functionalizationCatalyst and ligand cost, potential for metal contamination
Iodine-Catalyzed 2-aminopyrazine, Aldehyde, IsocyanideI₂ (catalytic), Room TemperatureGood to ExcellentMild conditions, cost-effective, simple workupPrimarily for 3-amino derivatives, may not be directly applicable for the parent dichloro-scaffold

Experimental Protocols and Mechanistic Rationale

Protocol 1: Catalyst-Free Cyclocondensation

This method represents the most straightforward approach to the imidazo[1,2-a]pyrazine core. The reaction proceeds via an initial nucleophilic attack of the exocyclic amino group of 2-amino-3,5-dichloropyrazine onto the carbonyl carbon of chloroacetaldehyde, followed by an intramolecular cyclization and dehydration.

Step-by-Step Protocol:

  • To a solution of 2-amino-3,5-dichloropyrazine (1.0 eq) in a high-boiling solvent such as n-butanol, add an aqueous solution of chloroacetaldehyde (1.05 eq).

  • Heat the reaction mixture to reflux (approximately 110-120 °C) under an inert atmosphere (e.g., argon) for 24-48 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Causality Behind Experimental Choices: The use of a high-boiling solvent is necessary to provide the thermal energy required to overcome the activation barrier for the cyclization and dehydration steps. The inert atmosphere prevents potential oxidation of the starting materials and product.

Caption: Workflow for the catalyst-free synthesis of this compound.

Protocol 2: Palladium-Catalyzed Synthesis of Substituted Analogues

Palladium catalysis offers a versatile platform for the synthesis and subsequent functionalization of the imidazo[1,2-a]pyrazine scaffold. While a direct palladium-catalyzed synthesis of the parent 6,8-dichloro-scaffold is not prominently reported, the synthesis of 8-chloro-2-aryl-imidazo[1,2-a]pyrazines provides a valuable template.[3] This approach is particularly useful for introducing diversity at the 2-position.

Step-by-Step Protocol for 8-chloro-2-aryl-imidazo[1,2-a]pyrazine:

  • To a mixture of 2-amino-3-chloropyrazine (1.0 eq) and the desired α-bromo aryl ketone (1.1 eq) in tert-butanol, add sodium bicarbonate (2.0 eq).

  • Heat the mixture to reflux for 20-40 hours.[3]

  • After cooling, the solvent is removed, and the residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried and concentrated to yield the crude 8-chloro-2-aryl-imidazo[1,2-a]pyrazine, which can be further purified by chromatography.

Causality Behind Experimental Choices: The palladium catalyst, in conjunction with a suitable ligand, facilitates the key C-N bond-forming step in the cyclization. The base is crucial for deprotonating the amine and promoting the nucleophilic attack. The choice of ligand can significantly influence the reaction's efficiency.

Protocol 3: Iodine-Catalyzed Three-Component Synthesis of 3-Amino-imidazo[1,2-a]pyrazines

Molecular iodine has emerged as a mild and cost-effective catalyst for the synthesis of 3-amino-imidazo[1,2-a]pyrazine derivatives.[4][5][6][7] This one-pot, three-component reaction offers high atom economy and proceeds under ambient conditions.

Step-by-Step Protocol:

  • To a solution of 2-aminopyrazine (1.0 eq) and an aldehyde (1.0 eq) in ethanol, add tert-butyl isocyanide (1.1 eq).

  • Add a catalytic amount of iodine (5 mol%).[4]

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Upon completion, the product can often be isolated by simple filtration or after removal of the solvent and purification by chromatography.

Causality Behind Experimental Choices: Iodine acts as a Lewis acid, activating the imine formed in situ from the 2-aminopyrazine and the aldehyde. This activation facilitates the nucleophilic attack of the isocyanide, leading to a [4+1] cycloaddition to form the imidazole ring.[4] Ethanol is an environmentally friendly solvent that effectively dissolves the reactants.

G Proposed Catalytic Cycle for Iodine-Catalyzed Synthesis A 2-Aminopyrazine + Aldehyde B Imine Intermediate A->B Condensation D Iminium Ion B->D + I2 C Iodine Activation E Isocyanide Attack D->E + Isocyanide F Cyclization Intermediate E->F [4+1] Cycloaddition G 3-Amino-imidazo[1,2-a]pyrazine F->G Rearomatization I2 Iodine (Catalyst)

Caption: Proposed catalytic cycle for the iodine-catalyzed synthesis of 3-amino-imidazo[1,2-a]pyrazines.

Conclusion and Future Outlook

The synthesis of this compound can be approached through several catalytic strategies, each with its own set of advantages and limitations. The traditional catalyst-free method offers simplicity, while palladium catalysis provides versatility for analogue synthesis. For 3-amino derivatives, iodine catalysis stands out for its mild conditions and efficiency.

The choice of the optimal catalyst will ultimately depend on the specific requirements of the research, including desired scale, substrate scope, and cost considerations. Further research into the development of more efficient and selective catalysts for the direct synthesis of the this compound core remains an active area of investigation, with the potential to unlock new avenues in drug discovery.

References

A Comparative Guide to the Synthesis of 6,8-Disubstituted Imidazo[1,2-a]pyrazines: A Validation of Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Its unique structural features and therapeutic potential have driven the development of various synthetic strategies. This guide provides an in-depth validation and comparison of two prominent synthetic routes to 6,8-disubstituted imidazo[1,2-a]pyrazines: the modern Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and the traditional cyclocondensation with α-haloketones.

This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of these methodologies. We will delve into the mechanistic underpinnings of each route, provide detailed, field-tested experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction time, substrate scope, and operational simplicity. Our objective is to equip the reader with the necessary insights to make informed decisions when selecting a synthetic strategy for this important class of molecules.

The Target Scaffold: 6,8-Disubstituted Imidazo[1,2-a]pyrazines

For the purpose of this comparative guide, we will focus on the synthesis of 6,8-disubstituted imidazo[1,2-a]pyrazines. The substituents at the 6- and 8-positions are crucial for modulating the physicochemical and pharmacological properties of these compounds. A representative target structure is 6,8-dichloro-2-phenylimidazo[1,2-a]pyrazine.

Route 1: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component condensation that has emerged as a highly efficient method for the synthesis of 3-aminoimidazo[1,2-a]azines.[1] This reaction involves the acid-catalyzed condensation of an aminopyrazine, an aldehyde, and an isocyanide. The GBB reaction is celebrated for its atom economy, operational simplicity, and the ability to rapidly generate molecular diversity.[2]

Mechanistic Insights

The mechanism of the GBB reaction is a well-elucidated cascade process.[1] It commences with the acid-catalyzed formation of a Schiff base from the aminopyrazine and the aldehyde. The subsequent key step involves a formal [4+1] cycloaddition of the isocyanide to the protonated Schiff base. This is followed by a proton transfer and tautomerization to yield the final, stable aromatic imidazo[1,2-a]pyrazine product. The use of a Lewis or Brønsted acid catalyst is crucial for the activation of the aldehyde and the resulting imine intermediate.[3]

GBB_Mechanism Aminopyrazine 2-Aminopyrazine Schiff_Base Schiff Base Intermediate Aminopyrazine->Schiff_Base + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Schiff_Base Isocyanide Isocyanide Cycloadduct Cycloadduct Intermediate Isocyanide->Cycloadduct Schiff_Base->Cycloadduct Imidazopyrazine 3-Aminoimidazo[1,2-a]pyrazine Cycloadduct->Imidazopyrazine Proton Transfer & Tautomerization

Figure 1: Simplified workflow of the GBB reaction.

Detailed Experimental Protocol: GBB Synthesis of a 6,8-Disubstituted-3-aminoimidazo[1,2-a]pyrazine

This protocol is a representative procedure adapted from established literature.[4][5]

Materials:

  • 2-Amino-3,5-dichloropyrazine (1.0 equiv)

  • Benzaldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.1 equiv)

  • p-Toluenesulfonic acid (PTSA) monohydrate (0.1 equiv)

  • Methanol (0.2 M solution)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3,5-dichloropyrazine (1.0 equiv) and methanol to achieve a 0.2 M concentration.

  • Add benzaldehyde (1.0 equiv) to the solution.

  • Add p-toluenesulfonic acid monohydrate (0.1 equiv) to the reaction mixture.

  • Stir the mixture at room temperature for 10 minutes.

  • Add tert-butyl isocyanide (1.1 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,8-dichloro-N-(tert-butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine.

Route 2: Traditional Cyclocondensation with α-Haloketones

The cyclocondensation of a 2-aminopyrazine with an α-haloketone is a classical and widely used method for the synthesis of imidazo[1,2-a]pyrazines. This two-component reaction is generally robust and proceeds in a stepwise manner, offering a reliable, albeit sometimes more lengthy, alternative to multicomponent strategies.

Mechanistic Insights

The reaction mechanism involves an initial nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrazine onto the electrophilic carbon of the α-haloketone, leading to the formation of a quaternary ammonium salt intermediate. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon. Subsequent dehydration of the resulting hemiaminal-like intermediate yields the aromatic imidazo[1,2-a]pyrazine product. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Cyclocondensation_Mechanism Aminopyrazine 2-Aminopyrazine Quaternary_Salt Quaternary Ammonium Salt Aminopyrazine->Quaternary_Salt + α-Haloketone AlphaHaloketone α-Haloketone AlphaHaloketone->Quaternary_Salt Cyclized_Intermediate Cyclized Intermediate Quaternary_Salt->Cyclized_Intermediate Imidazopyrazine Imidazo[1,2-a]pyrazine Cyclized_Intermediate->Imidazopyrazine Dehydration

Figure 2: Simplified workflow of the cyclocondensation reaction.

Detailed Experimental Protocol: Cyclocondensation Synthesis of a 6,8-Disubstituted-imidazo[1,2-a]pyrazine

This protocol is a generalized procedure based on established methodologies.

Materials:

  • 2-Amino-3,5-dichloropyrazine (1.0 equiv)

  • 2-Bromo-1-phenylethan-1-one (1.0 equiv)[6]

  • Sodium bicarbonate (2.0 equiv)

  • Ethanol

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-amino-3,5-dichloropyrazine (1.0 equiv) in ethanol.

  • Add 2-bromo-1-phenylethan-1-one (1.0 equiv) to the solution.

  • Add sodium bicarbonate (2.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6,8-dichloro-2-phenylimidazo[1,2-a]pyrazine.

Comparative Analysis

FeatureGroebke-Blackburn-Bienaymé ReactionCyclocondensation with α-Haloketones
Reaction Type One-pot, three-componentTwo-component, stepwise
Typical Yields Moderate to excellent (60-95%)[4][7]Good to excellent (70-90%)
Reaction Time 12-24 hours at room temperature; can be accelerated with microwave irradiation (30-60 min)[4]4-8 hours at reflux
Reaction Conditions Mild (often room temperature)Elevated temperatures (reflux)
Catalyst Typically requires a Lewis or Brønsted acid (e.g., Sc(OTf)₃, PTSA, HClO₄)[3][5]Often base-mediated (e.g., NaHCO₃, K₂CO₃) or can proceed without a catalyst
Substrate Scope Broad; tolerates a wide range of aldehydes and isocyanides[7]Generally good, but can be limited by the availability and stability of α-haloketones
Atom Economy HighModerate (generates a salt byproduct)
Operational Simplicity High (one-pot)Moderate (may require isolation of intermediates in some cases)
Green Chemistry Aspects Can be performed under solvent-free or in green solvents; microwave-assisted protocols reduce energy consumption[8]Often requires heating for extended periods
Product Diversity High; allows for rapid generation of diverse libraries by varying three components[9]Moderate; diversity is primarily introduced through the two starting materials

Conclusion

Both the Groebke-Blackburn-Bienaymé reaction and the traditional cyclocondensation with α-haloketones are effective and validated methods for the synthesis of 6,8-disubstituted imidazo[1,2-a]pyrazines. The choice between these two routes will largely depend on the specific goals of the synthesis and the available resources.

The GBB reaction is exceptionally well-suited for diversity-oriented synthesis and the rapid generation of compound libraries . Its one-pot nature, mild reaction conditions, and the ability to introduce three points of diversity make it a highly efficient and modern approach. The development of microwave-assisted GBB protocols further enhances its appeal by significantly reducing reaction times.

The cyclocondensation with α-haloketones , on the other hand, remains a reliable and robust method, particularly for the synthesis of specific target molecules where the starting materials are readily available . While it may lack the high-throughput nature of the GBB reaction, its predictability and generally high yields make it a valuable tool in the synthetic chemist's arsenal.

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the most appropriate synthetic strategy to advance their research and development efforts in the pursuit of novel imidazo[1,2-a]pyrazine-based therapeutics.

References

A Comparative Spectroscopic Guide to 6,8-dichloroimidazo[1,2-a]pyrazine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the imidazo[1,2-a]pyrazine scaffold stands out as a privileged structure, forming the core of numerous compounds with significant biological activities. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of the parent compound, 6,8-dichloroimidazo[1,2-a]pyrazine, and its diverse derivatives. By understanding the nuances in their NMR, IR, mass spectrometry, and UV-Vis spectra, researchers can gain crucial insights into their molecular structure, electronic environment, and potential for further functionalization.

The Core Scaffold: this compound

The parent compound, this compound, with the chemical formula C₆H₃Cl₂N₃ and a molecular weight of 188.02 g/mol , serves as our spectroscopic baseline[1][2]. The presence of two electron-withdrawing chlorine atoms at positions 6 and 8 significantly influences the electronic distribution within the bicyclic system, which is reflected in its spectral data.

Below is a diagram illustrating the core structure and numbering of the imidazo[1,2-a]pyrazine ring system.

Caption: Numbering of the imidazo[1,2-a]pyrazine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) provide a detailed map of the proton and carbon environments within the imidazo[1,2-a]pyrazine framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the imidazo[1,2-a]pyrazine core is characterized by distinct signals for the protons on the imidazole and pyrazine rings. The electron-withdrawing nature of the nitrogen atoms and the chlorine substituents in this compound are expected to deshield the ring protons, shifting their signals downfield.

Predicted ¹H NMR Data for this compound:

Due to the unavailability of experimental spectra for the parent compound, a predicted spectrum offers a valuable reference point. Online prediction tools and computational chemistry software can provide accurate estimations of chemical shifts[3][4][5].

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-27.8 - 8.0d
H-37.6 - 7.8d
H-58.0 - 8.2s

Comparative Analysis with Derivatives:

The introduction of substituents at various positions on the imidazo[1,2-a]pyrazine ring leads to predictable changes in the ¹H NMR spectrum.

  • Substitution at C-2 and C-3: Electron-donating groups (e.g., alkyl, amino) at these positions will cause an upfield shift (to lower ppm values) of the remaining imidazole proton signals due to increased electron density. Conversely, electron-withdrawing groups will result in a downfield shift.

  • Substitution at C-5: The proton at C-5 is typically a singlet. Its chemical shift is sensitive to substituents at C-6 and C-8.

  • Substitution at C-6 and C-8: Replacing the chlorine atoms with other groups dramatically alters the spectrum. For instance, in 6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine, the C-5 proton appears as a singlet, and the protons of the methyl and morpholino groups give characteristic signals in the aliphatic region[6].

Table 1: Comparison of ¹H NMR Data for this compound and its Derivatives

CompoundH-2 (δ, ppm)H-3 (δ, ppm)H-5 (δ, ppm)Other Protons (δ, ppm)Reference
This compound 7.8 - 8.0 (d)7.6 - 7.8 (d)8.0 - 8.2 (s)-Predicted
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine7.80 (d)7.42 (s)8.12 (s)7.38-7.29 (m, phenyl), 4.6 (br s, morpholine), 3.9 (t, morpholine), 2.55 (s, CH₃)[6]
3-Bromo-2-(4-fluorophenyl)-6-methyl-8-morpholinoimidazo[1,2-a]pyrazine--7.2 (s)7.9-7.8 (m, Ar-H), 7.1 (t, Ar-H), 4.3 (t, morpholine), 3.8 (t, morpholine), 2.1 (s, CH₃)[6]

Predicted values are italicized.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the imidazo[1,2-a]pyrazine ring are influenced by the electronegativity of the adjacent nitrogen atoms and the nature of the substituents.

Predicted ¹³C NMR Data for this compound:

CarbonPredicted Chemical Shift (δ, ppm)
C-2115 - 120
C-3110 - 115
C-5125 - 130
C-6140 - 145
C-8145 - 150
C-8a130 - 135

Comparative Analysis with Derivatives:

  • Halogen Substitution: The carbon atoms directly attached to the chlorine atoms (C-6 and C-8) are expected to resonate at a downfield position. Substitution with other halogens like bromine would lead to a more upfield shift compared to chlorine.

  • Amino and Alkoxy Substitution: The introduction of electron-donating groups like amino or alkoxy moieties at C-8 causes a significant upfield shift for C-8 and a downfield shift for the adjacent C-7 and C-8a carbons[6].

  • Aryl Substitution at C-2: A phenyl group at the C-2 position will introduce new signals in the aromatic region of the spectrum, and its electronic properties (electron-donating or -withdrawing substituents on the phenyl ring) will influence the chemical shift of C-2[6].

Table 2: Comparison of ¹³C NMR Data for this compound and its Derivatives

CompoundC-2 (δ, ppm)C-3 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)C-8 (δ, ppm)C-8a (δ, ppm)Reference
This compound 115 - 120110 - 115125 - 130140 - 145145 - 150130 - 135Predicted
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazine126.1106.0111.1142.5145.7131.0[6]
2-(4-Fluorophenyl)-6-methyl-8-(piperidin-1-yl)imidazo[1,2-a]pyrazine126.4108.5113.5124.3127.0129.8[6]

Predicted values are italicized.

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[7][8][9]

  • Sample Preparation:

    • Weigh 5-10 mg of the compound into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical spectral width is 12-16 ppm.

    • ¹³C NMR: Acquire the spectrum with proton decoupling. A wider spectral width (e.g., 200-220 ppm) is required.

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.[10][11][12][13]

Expected IR Absorptions for this compound:

  • C-H stretching (aromatic): Around 3000-3100 cm⁻¹

  • C=N and C=C stretching (ring): A series of bands in the 1600-1450 cm⁻¹ region.

  • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Comparative Analysis with Derivatives:

The IR spectrum is highly sensitive to the introduction of new functional groups.

  • Amino Groups: Primary (-NH₂) and secondary (-NH) amines will show characteristic N-H stretching absorptions in the 3300-3500 cm⁻¹ region. For example, the IR spectrum of a derivative with an amino group shows a band at 3325-3332 cm⁻¹ corresponding to the NH₂ stretching frequency[6].

  • Carbonyl Groups: The presence of a carbonyl group (C=O) from an amide or ketone substituent will result in a strong absorption band in the 1650-1750 cm⁻¹ range.

  • Alkyl Groups: C-H stretching vibrations of methyl and methylene groups will appear in the 2850-2960 cm⁻¹ region.

Table 3: Key IR Absorptions for this compound Derivatives

CompoundKey Functional GroupCharacteristic Absorption (cm⁻¹)Reference
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineC=N stretch~1646[6]
3-Bromo-2-(4-fluorophenyl)-6-methyl-8-morpholinoimidazo[1,2-a]pyrazineC-H (aromatic), C=C, C=N3023, 1520[6]
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amineN-H stretch~3350[14]
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Samples (KBr pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Solid or Liquid Samples (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the instrument and record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural elucidation.[4][15][16]

Expected Mass Spectrum of this compound:

The molecular ion peak (M⁺) for this compound is expected at an m/z of 187, with a characteristic isotopic pattern due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The M+2 peak should have an intensity of approximately 65% of the M⁺ peak, and the M+4 peak will also be present.

Comparative Analysis with Derivatives:

The molecular ion peak in the mass spectrum will shift according to the mass of the substituents. The fragmentation patterns can also provide valuable structural information.

  • Halogenated Derivatives: The number and type of halogen atoms can be readily determined from the isotopic pattern of the molecular ion cluster. For example, a compound with one bromine atom will have M⁺ and M+2 peaks of nearly equal intensity.

  • Substituent Fragmentation: Functional groups can undergo characteristic fragmentation pathways. For instance, the loss of a substituent as a radical or a neutral molecule is a common fragmentation pathway.

Table 4: Mass Spectrometry Data for this compound Derivatives

CompoundMolecular Formula[M]⁺ or [M+H]⁺ (m/z)Key Fragments (m/z)Reference
6-Methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineC₁₇H₁₉N₄O295-[6]
3-Bromo-6-methyl-8-morpholino-2-phenylimidazo[1,2-a]pyrazineC₁₇H₁₇BrN₄O373, 375-[6]
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amineC₁₆H₁₇N₅O₂312-[14]
Experimental Protocol for Mass Spectrometry
  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Further dilute the sample to the low µg/mL or ng/mL range.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI).

    • Acquire the mass spectrum over an appropriate m/z range.

    • For structural confirmation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation data.

UV-Visible Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The imidazo[1,2-a]pyrazine system, being an aromatic heterocycle, exhibits characteristic UV absorptions.[14][17][18]

Expected UV-Vis Spectrum of this compound:

The parent compound is expected to show absorption bands in the UV region corresponding to π → π* transitions. The exact position of the absorption maxima (λ_max) will be influenced by the solvent polarity.

Comparative Analysis with Derivatives:

The introduction of substituents can significantly affect the UV-Vis spectrum.

  • Auxochromes: Electron-donating groups (e.g., -NH₂, -OH, -OR) can cause a bathochromic shift (red shift) to longer wavelengths and an increase in absorption intensity (hyperchromic effect).

  • Chromophores: The introduction of additional chromophoric groups, such as a phenyl ring at C-2, will lead to more complex spectra with additional absorption bands. For instance, some 2-phenylimidazo[1,2-a]pyrazine derivatives exhibit fluorescence, indicating extended conjugation and efficient light absorption and emission[17].

Table 5: UV-Vis Absorption Data for Imidazo[1,2-a]pyrazine Derivatives

CompoundSolventλ_max (nm)Reference
N-(tert-butyl)-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amineEthanol368[14]
Various 2-aryl imidazo[1,2-a]pyrazine derivativesAcetonitrileEmissions observed[17]
Experimental Protocol for UV-Visible Spectroscopy
  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, water). The concentration should be chosen to give an absorbance in the range of 0.1 to 1.0.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the cuvette filled with the pure solvent.

    • Record the spectrum of the sample solution over the desired wavelength range (typically 200-800 nm).

Conclusion: A Spectroscopic Toolkit for Imidazo[1,2-a]pyrazine Chemistry

The spectroscopic analysis of this compound and its derivatives provides a powerful toolkit for chemists in the field. Each technique offers a unique piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy reveal the detailed connectivity and electronic environment of the carbon and hydrogen atoms. IR spectroscopy provides a rapid means of identifying key functional groups. Mass spectrometry confirms the molecular weight and offers clues to the structure through fragmentation patterns. Finally, UV-Visible spectroscopy sheds light on the electronic properties of these conjugated systems.

By systematically comparing the spectra of the parent compound with its derivatives, researchers can establish clear structure-spectra correlations. This knowledge is invaluable for confirming the identity of newly synthesized compounds, understanding the effects of substituents on the electronic and steric properties of the imidazo[1,2-a]pyrazine core, and ultimately, for the rational design of new molecules with desired biological or material properties.

G cluster_0 Spectroscopic Analysis Workflow Start Novel Imidazo[1,2-a]pyrazine Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR IR IR Spectroscopy Start->IR MS Mass Spectrometry Start->MS UVVis UV-Vis Spectroscopy Start->UVVis Structure Structure Elucidation & Confirmation NMR->Structure IR->Structure MS->Structure UVVis->Structure Comparison Comparison with Parent/Known Derivatives Structure->Comparison Properties Structure-Property Relationship Comparison->Properties

Caption: General workflow for the spectroscopic analysis of a novel imidazo[1,2-a]pyrazine derivative.

References

A Comparative Guide to the Anticancer Activity of Imidazo[1,2-a]pyrazine Isomers and Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of many established and experimental anticancer drugs. Among these, the imidazo[1,2-a]pyrazine scaffold has emerged as a "privileged" structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a comparative analysis of the anticancer properties of imidazo[1,2-a]pyrazine derivatives and their closely related isomers, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies used for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation cancer therapeutics.

The Imidazo[1,2-a]pyrazine Scaffold: A Privileged Core in Cancer Drug Discovery

The imidazo[1,2-a]pyrazine ring system is a fused bicyclic heteroaromatic compound that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique three-dimensional arrangement for interaction with various biological targets. This scaffold is not only a key component in compounds targeting kinases, such as PI3K and Aurora kinases, but also in agents that disrupt fundamental cellular processes like tubulin polymerization.[1][2] The versatility of its synthesis allows for the introduction of a wide array of substituents at various positions, enabling the fine-tuning of its pharmacological profile.

The anticancer potential of this scaffold is intrinsically linked to its isomeric forms and substituted derivatives. Even subtle changes in the arrangement of nitrogen atoms within the bicyclic system or the nature of the appended functional groups can profoundly impact the compound's biological activity, selectivity, and pharmacokinetic properties. This guide will delve into these nuances, comparing the reported anticancer activities of different derivatives and related isomers to elucidate key structural determinants of efficacy.

Comparative Analysis of Anticancer Activity

A direct, systematic comparison of the anticancer activity of positional isomers of imidazo[1,2-a]pyrazine with identical substitution patterns is not extensively documented in the current literature. However, valuable insights can be gleaned by comparing derivatives of the imidazo[1,2-a]pyrazine scaffold with its close analog, imidazo[1,2-a]pyridine, and by examining the extensive structure-activity relationship (SAR) studies conducted on substituted imidazo[1,2-a]pyrazines.

Imidazo[1,2-a]pyrazine versus Imidazo[1,2-a]pyridine Derivatives

Interestingly, some studies that have synthesized and evaluated both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives have observed that the latter can exhibit more potent anticancer activities. For instance, in one study, it was noted that imidazo[1,2-a]pyridine compounds were found to have more significant anticancer activities than the corresponding imidazo[1,2-a]pyrazine series. This suggests that the removal of a nitrogen atom at the 7-position of the ring system can be beneficial for cytotoxicity in certain chemical contexts. This highlights the critical role of the overall electronic properties and hydrogen bonding capacity of the core scaffold in mediating interactions with biological targets.

Structure-Activity Relationship (SAR) within the Imidazo[1,2-a]pyrazine Scaffold

The anticancer activity of imidazo[1,2-a]pyrazine derivatives is highly dependent on the nature and position of substituents.[3][4] Key findings from various studies indicate that:

  • Substituents at the C2 and C3 positions are crucial for modulating activity. The introduction of various aryl and alkyl groups at these positions has been extensively explored.

  • The presence of specific functional groups , such as electron-donating or electron-withdrawing groups on the phenyl ring at the C2 position, can significantly influence cytotoxicity.[5]

  • The nature of the amine substituent at the C3 position also plays a critical role in the observed anticancer effects.[5]

These SAR studies are fundamental to the rational design of more potent and selective imidazo[1,2-a]pyrazine-based anticancer agents.[3]

Comparison with Other Imidazopyridine/Imidazopyrazine Isomers

The broader family of imidazopyridines and imidazopyrazines includes other positional isomers such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine.[1][6] Derivatives of these scaffolds have also been investigated for their anticancer properties. For example, novel imidazo[4,5-b]pyridine derivatives have been synthesized and shown to exhibit significant anticancer activity against breast and colon cancer cell lines, with some compounds demonstrating potent inhibition of cyclin-dependent kinase 9 (CDK9).[1] While a direct comparison with imidazo[1,2-a]pyrazine derivatives is challenging due to different substitution patterns, the promising activity of these other isomers underscores the importance of the imidazo-pyridine/pyrazine core in the design of novel anticancer agents.[1][6]

Data Summary: Anticancer Activity of Imidazo[1,2-a]pyrazine and Related Derivatives

The following table summarizes the in vitro anticancer activity (IC50 values) of selected imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives against various human cancer cell lines.

Compound IDScaffoldCancer Cell LineIC50 (µM)Reference
12b Imidazo[1,2-a]pyridineHep-211[5]
HepG213[5]
MCF-711[5]
A37511[5]
10b Imidazo[1,2-a]pyrazineHep-220[5]
HepG218[5]
MCF-721[5]
A37516[5]
IP-5 Imidazo[1,2-a]pyridineHCC193745[7]
IP-6 Imidazo[1,2-a]pyridineHCC193747.7[7]
TB-25 Imidazo[1,2-a]pyrazineHCT-1160.023
3c Imidazo[1,2-a]pyrazineK5626.66 (average)[8]
MCF-7[8]
HCT116[8]

Mechanisms of Anticancer Action

Imidazo[1,2-a]pyrazine derivatives exert their anticancer effects through various mechanisms, often by targeting key proteins and signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Inhibition of Tubulin Polymerization

Several potent imidazo[1,2-a]pyrazine derivatives have been identified as inhibitors of tubulin polymerization. By binding to the colchicine binding site on β-tubulin, these compounds disrupt the dynamic equilibrium of microtubule assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.

Modulation of Key Signaling Pathways

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers. A number of imidazo[1,2-a]pyrazine derivatives have been designed as inhibitors of PI3K, thereby blocking the downstream signaling cascade and inducing cancer cell death.[1]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Survival S6K->Proliferation _4EBP1->Proliferation Inhibition of translation inhibitor Imidazopyrazine Imidazo[1,2-a]pyrazine Inhibitor Imidazopyrazine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyrazine derivatives.

Experimental Protocols for Anticancer Activity Evaluation

The following are detailed, step-by-step methodologies for key experiments used to assess the anticancer activity of imidazo[1,2-a]pyrazine derivatives.

Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Test Compounds (various concentrations) A->B C 3. Incubate (48-72 hours) B->C D 4. Add MTT Reagent (4 hours incubation) C->D E 5. Solubilize Formazan (add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: A generalized workflow for determining cell viability using the MTT assay.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (100 µg/mL).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[13]

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in the cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) to prevent staining of RNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The data is then used to generate a histogram to quantify the percentage of cells in each phase of the cell cycle.

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine scaffold and its isomers represent a highly promising class of compounds for the development of novel anticancer agents. The extensive research into their synthesis and biological evaluation has provided valuable insights into their structure-activity relationships and mechanisms of action. While direct comparative studies of isomers are limited, the available data strongly suggests that subtle structural modifications to the core scaffold and its substituents can lead to significant changes in anticancer potency and selectivity.

Future research should focus on the systematic synthesis and evaluation of positional isomers with identical substitution patterns to provide a clearer understanding of the role of the core heterocyclic system. Furthermore, the exploration of novel biological targets for these compounds, beyond tubulin and PI3K, could open up new avenues for their therapeutic application. The integration of computational modeling with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and optimization of imidazo[1,2-a]pyrazine-based drugs for the treatment of cancer.

References

A Senior Application Scientist’s Guide to Evaluating the Selectivity of 6,8-dichloroimidazo[1,2-a]pyrazine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Precision in Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are the linchpins of cellular signaling, regulating a vast array of processes from proliferation to apoptosis.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention.[1][2] The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet a formidable challenge persists: selectivity.[1] Most inhibitors target the highly conserved ATP-binding pocket, creating a significant risk of off-target effects, which can lead to toxicity or diminished efficacy.[1]

The 6,8-dichloroimidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure in kinase inhibitor design, serving as the foundation for compounds targeting a range of kinases, including Aurora kinases, Spleen Tyrosine Kinase (SYK), and Checkpoint Kinase 1 (CHK1).[3][4][5][6][7] Its rigid, planar structure and sites for chemical modification allow for the fine-tuning of potency and selectivity. However, "selective" is a relative term that demands rigorous, multi-faceted validation.

This guide provides a comprehensive framework for evaluating the selectivity of novel this compound-based inhibitors. We will proceed through a logical "selectivity evaluation funnel," moving from broad, high-throughput biochemical profiling to nuanced, physiologically relevant cellular assays. This integrated approach is designed to build a robust and trustworthy selectivity profile, enabling confident decision-making in drug development.

The Selectivity Evaluation Funnel: An Integrated Workflow

A thorough assessment of inhibitor selectivity cannot rely on a single assay. It requires a tiered approach where each stage provides a deeper level of validation, building upon the last. The causality is critical: we begin with a wide net to understand the compound's intrinsic biochemical potential and progressively introduce biological complexity to understand its behavior in the environment where it must ultimately function—the cell.

G cluster_workflow Selectivity Evaluation Workflow A Stage 1: Foundational Biochemical Profiling B Stage 2: In-Depth Biophysical Validation A->B  Confirm direct binding  of initial hits C Stage 3: Cellular Target Engagement B->C  Verify binding in a  cellular environment D Stage 4: Functional Cellular Selectivity C->D  Assess downstream  pathway modulation E Comprehensive Selectivity Profile (SAR-Guided Optimization) D->E  Synthesize all data

Caption: The Selectivity Evaluation Funnel.

Stage 1: Foundational Biochemical Profiling

Expertise & Experience: The primary goal here is to cast a wide net. Before investing significant resources, we must understand the inhibitor's intrinsic affinity for as much of the kinome as possible. This initial screen is the most effective way to identify both the intended targets and, crucially, potent off-targets that could derail a program later.[8] Large-scale kinase panels, often comprising hundreds of purified kinases, are the industry standard for this purpose.[9]

Trustworthiness: Data from a single-point screen can be misleading. A self-validating approach involves screening at two concentrations or, ideally, generating 10-dose response curves for key hits to determine accurate IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%).[8]

Key Methodologies

A variety of assay formats are available, each with its own advantages:[10]

  • Radiometric Assays (e.g., [³³P]-ATP Filter Binding): The gold standard for direct measurement of substrate phosphorylation.[11][12] They are highly sensitive and not easily confounded by compound autofluorescence.[12]

  • Luminescence-Based Assays (e.g., ADP-Glo™): These assays quantify kinase activity by measuring the amount of ADP produced, which is converted into a light signal.[2] They offer a non-radioactive, high-throughput alternative.

  • Fluorescence-Based Assays (e.g., TR-FRET): These methods use fluorescently labeled substrates to monitor the kinase reaction, enabling miniaturization for large-scale screening.[2]

G reagents Kinase Substrate ATP Inhibitor reaction Kinase Reaction (ADP is produced) reagents->reaction Incubate adp_glo_reagent Add ADP-Glo™ Reagent reaction->adp_glo_reagent Stop reaction & deplete unused ATP detection_reagent Add Kinase Detection Reagent adp_glo_reagent->detection_reagent Convert ADP to ATP luminescence Luminescent Signal (Proportional to ADP) detection_reagent->luminescence Generate light

Caption: Principle of a Luminescence-Based Kinase Assay (ADP-Glo™).

Experimental Protocol: Luminescence-Based Kinase Panel Screen
  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the this compound inhibitor in 100% DMSO, starting at a 1000x final concentration (e.g., 10 mM for a top concentration of 10 µM).

  • Assay Plate Preparation: Dispense 50 nL of each compound concentration into a 384-well assay plate. Include DMSO-only wells as a "high activity" control (0% inhibition) and a known potent inhibitor for the target kinase as a "low activity" control (100% inhibition).

  • Kinase Reaction: Add 2.5 µL of a solution containing the specific kinase and its substrate in reaction buffer to each well.

  • Initiate Reaction: Add 2.5 µL of an ATP solution to all wells to start the reaction. The ATP concentration should ideally be at or near the Km value for each specific kinase to ensure accurate potency determination.[11][12]

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and, subsequently, to a luminescent signal via a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Read the plate on a standard plate luminometer.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the controls. Fit the data to a four-parameter logistic curve to determine the IC50 value for each kinase.

Data Presentation

The results should be summarized in a table, highlighting the on-target potency and any significant off-target interactions.

Table 1: Representative Biochemical Selectivity Profile of Compound X

Kinase Target Family IC50 (nM) Comments
Aurora A AGC 15 Primary Target
Aurora B AGC 35 2.3-fold selectivity over Aurora B
Aurora C AGC 150 >10-fold selective
SYK TK >10,000 Inactive
CHK1 CAMK 8,500 Inactive
VEGFR1 TK 250 Potential off-target liability[13]
GSK3b CMGC 400 Potential off-target liability[13]

| CDK2 | CMGC | >10,000 | Inactive |

Stage 2: In-Depth Biophysical Validation

Expertise & Experience: An IC50 from a biochemical assay demonstrates inhibition of catalytic activity, but it does not definitively prove direct binding. Assay artifacts (e.g., compound aggregation, redox cycling) can produce false positives. Therefore, we must validate key hits with an orthogonal, biophysical assay that directly measures the interaction between the inhibitor and the kinase protein.

Trustworthiness: Competitive binding assays are an excellent choice as they directly measure the displacement of a known ligand, providing a dissociation constant (Kd) that is a true measure of binding affinity.[11] This provides a self-validating system; if the Kd from a binding assay is in the same range as the IC50 from the activity assay, it builds confidence that the observed inhibition is due to direct, competitive binding at the ATP site.

Protocol: Competitive Binding Assay
  • Assay Principle: An immobilized kinase is incubated with a fixed concentration of a high-affinity fluorescent or tagged probe that binds to the ATP pocket.

  • Competition: The test inhibitor is added in increasing concentrations, competing with the probe for binding to the kinase.

  • Detection: The amount of bound probe is measured. A potent inhibitor will displace the probe, leading to a decrease in the signal.

  • Data Analysis: The resulting data is used to calculate the Kd for the inhibitor-kinase complex.

Stage 3: Cellular Target Engagement

Expertise & Experience: A compound that is potent biochemically may fail in a cellular context. It must be able to cross the cell membrane, avoid efflux pumps, and engage its target in the presence of millimolar concentrations of endogenous ATP.[11] Therefore, measuring target engagement in live, intact cells is a critical step that bridges the gap between biochemistry and functional pharmacology.[10]

Trustworthiness: Comparing biochemical IC50 values with cellular target engagement EC50 values is a crucial validation checkpoint. Discrepancies can reveal issues with cell permeability or highlight the competitive disadvantage of the inhibitor against high intracellular ATP levels.[9] This comparison validates the translatability of your biochemical findings.

Key Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target in living cells.[9] It relies on energy transfer between a kinase fused to a bright NanoLuc® luciferase and a fluorescently labeled tracer that reversibly binds to the kinase's active site.

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor Kinase_A Kinase-NanoLuc (Energy Donor) Tracer_A Fluorescent Tracer (Energy Acceptor) Kinase_A->Tracer_A Tracer Binds BRET Occurs (Light Emission) Kinase_B Kinase-NanoLuc (Energy Donor) Tracer_B Fluorescent Tracer (Energy Acceptor) Kinase_B->Tracer_B Tracer Displaced No BRET (Signal Loss) Inhibitor Inhibitor Inhibitor->Kinase_B Inhibitor Binds

Caption: Principle of the NanoBRET™ Cellular Target Engagement Assay.

Experimental Protocol: NanoBRET™ Assay
  • Cell Preparation: Transfect cells (e.g., HEK293) with a plasmid encoding for the kinase of interest (e.g., Aurora A) fused to NanoLuc® luciferase.

  • Plating: Plate the transfected cells in a 96-well white assay plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound inhibitor for 2 hours.

  • Tracer Addition: Add the fluorescent NanoBRET™ tracer specific for the kinase family to the cells.

  • Substrate Addition: Add the NanoLuc® substrate (furimazine) to the wells.

  • Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to detect the donor (NanoLuc®) and acceptor (tracer) emission signals.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration and fit the curve to determine the EC50 (the concentration for 50% target engagement in cells).

Data Presentation

Table 2: Comparison of Biochemical vs. Cellular Potency for Compound X

Kinase Target Biochemical IC50 (nM) Cellular Target Engagement EC50 (nM) Potency Shift (Cellular/Biochemical)
Aurora A 15 95 6.3x
Aurora B 35 280 8.0x

| VEGFR1 | 250 | >10,000 | >40x (Poor cell activity) |

Stage 4: Functional Cellular Selectivity

Expertise & Experience: Proving that an inhibitor binds to its target in a cell is necessary but not sufficient. The ultimate goal is to show that this binding event translates into a functional outcome—the inhibition of the target's signaling pathway. This is the most physiologically relevant measure of selectivity.[11] An inhibitor may engage multiple kinases, but if the functional consequence is only observed for the intended target at therapeutic concentrations, it may still be considered functionally selective.

Trustworthiness: This stage validates the entire cascade of previous experiments. A potent inhibitor that engages its target and subsequently modulates a downstream biomarker with a similar potency confirms the mechanism of action and provides a robust, self-validating dataset. For an Aurora kinase inhibitor, a classic functional assay is to measure the phosphorylation of its direct substrate, Histone H3 at Serine 10 (pHH3), which is a key event in mitosis.[6]

G AuroraA Aurora A Kinase HistoneH3 Histone H3 AuroraA->HistoneH3 Phosphorylates pHH3 Phospho-Histone H3 (Ser10) Mitosis Mitotic Progression pHH3->Mitosis Inhibitor Compound X Inhibitor->AuroraA Inhibits

Caption: Simplified Aurora A Signaling Pathway.

Experimental Protocol: Western Blot for Downstream Substrate Phosphorylation
  • Cell Treatment: Plate a relevant cancer cell line (e.g., HCT116) and treat with a serial dilution of the inhibitor for a defined period (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare protein lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-Histone H3 Ser10).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again to remove unbound antibody.

  • Detection: Apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using a digital imager.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for total Histone H3 and a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities. Normalize the phospho-protein signal to the total protein and loading control.

    • Plot the normalized signal against inhibitor concentration to determine the IC50 for functional inhibition.

Synthesizing the Data: Structure-Activity Relationships and Quantifying Selectivity

The final step is to integrate the data from all four stages. This holistic view allows for informed decisions on which compounds to advance. For the this compound series, this data can guide further chemical optimization. For instance, studies have shown that modifications at the solvent-accessible 8-position can dramatically improve the off-target kinase profile without sacrificing on-target potency.[4][14]

To quantify selectivity, metrics like the Gini coefficient can be employed, where a score closer to 1 indicates higher selectivity.[13] This provides a quantitative, unbiased method for comparing lead candidates.

Conclusion

Evaluating the selectivity of a this compound-based kinase inhibitor is a rigorous, multi-step process that demands scientific integrity at every stage. By employing the "selectivity evaluation funnel"—moving from broad biochemical screens to specific functional cellular assays—researchers can build a comprehensive and trustworthy profile of their compound. This layered, self-validating approach ensures that only the most promising and truly selective candidates are progressed, ultimately increasing the probability of success in the long and arduous journey of drug development.

References

A Senior Application Scientist's Guide to Benchmarking New Imidazo[1,2-a]pyrazine Derivatives Against Existing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Imidazo[1,2-a]pyrazines in Oncology

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities.[1] Derivatives of this core structure have demonstrated potential as potent inhibitors of key signaling molecules implicated in cancer, such as protein kinases.[2][3][4] Specifically, research has highlighted their activity as inhibitors of Aurora-A kinase, phosphoinositide-3-kinase (PI3K), and cyclin-dependent kinase 9 (CDK9), all of which are critical targets in oncology.[2][3][5][6] The development of novel imidazo[1,2-a]pyrazine derivatives offers the potential for more selective and efficacious cancer therapies.

However, the journey from a promising novel compound to a clinically viable drug is fraught with challenges. A critical and often underestimated phase is the rigorous preclinical benchmarking against existing, clinically approved drugs. This process provides an objective measure of a new drug candidate's potential advantages, be it in efficacy, safety, or pharmacokinetic profile.[7] This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive strategy for benchmarking new imidazo[1,2-a]pyrazine derivatives, ensuring a data-driven approach to identifying truly promising therapeutic agents.

Pillar 1: Preclinical Benchmarking Strategy: A Multi-faceted Approach

A robust benchmarking strategy must progress logically from foundational in vitro assays to more complex in vivo models.[8] This stepwise approach allows for early identification of promising candidates while minimizing the use of resources and animal models.

Initial In Vitro Profiling: Establishing a Baseline

The initial phase of benchmarking focuses on in vitro assays to determine the fundamental pharmacological properties of the new imidazo[1,2-a]pyrazine derivatives. These experiments are conducted outside of a living organism, typically in a controlled laboratory setting like a test tube or petri dish, allowing for the observation of biological processes and drug responses under controlled conditions.[9][10]

1. Cytotoxicity Assays: The First Litmus Test

The primary question to answer is whether the new compounds exhibit anti-proliferative activity against cancer cells. A panel of relevant cancer cell lines should be selected based on the proposed mechanism of action of the derivatives. For instance, if the compounds are designed as kinase inhibitors, cell lines with known dependencies on those kinases should be included.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the new imidazo[1,2-a]pyrazine derivatives and the relevant existing drug(s) for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity, high-throughput nature, and its ability to provide a quantitative measure of cytotoxicity.[5] The IC50 value is a critical parameter for comparing the potency of different compounds.[8]

2. Target Engagement Assays: Confirming the Mechanism of Action

Once cytotoxic activity is established, it is crucial to confirm that the compounds are hitting their intended molecular target.

Experimental Protocol: Kinase Inhibition Assay

For imidazo[1,2-a]pyrazine derivatives designed as kinase inhibitors, a direct enzymatic assay is essential.

Step-by-Step Methodology:

  • Assay Setup: In a microplate, combine the recombinant target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Inhibitor Addition: Add varying concentrations of the new derivatives and the benchmark drug.

  • Enzymatic Reaction: Initiate the reaction and incubate for a specific time at an optimal temperature.

  • Detection: Use a detection reagent that measures either the consumption of ATP or the phosphorylation of the substrate. This can be done using various technologies such as luminescence, fluorescence, or radioactivity.

  • Data Analysis: Determine the IC50 value for kinase inhibition.

Causality Behind Experimental Choices: This assay directly measures the inhibitory activity of the compounds on the target enzyme, providing direct evidence of target engagement. This is a crucial step to ensure the observed cytotoxicity is not due to off-target effects.

Advanced In Vitro Models: Moving Towards Physiological Relevance

While 2D cell culture is a valuable initial screening tool, it does not fully recapitulate the complexity of a tumor microenvironment.[11] Advanced in vitro models can provide a more accurate prediction of in vivo efficacy.

1. 3D Spheroid Cultures

3D spheroid models better mimic the three-dimensional architecture, cell-cell interactions, and nutrient gradients of solid tumors.

Experimental Protocol: Spheroid Growth Inhibition Assay

Step-by-Step Methodology:

  • Spheroid Formation: Generate spheroids from cancer cell lines using methods like the hanging drop technique or ultra-low attachment plates.

  • Compound Treatment: Once spheroids have formed, treat them with the test compounds and benchmark drugs.

  • Growth Monitoring: Monitor spheroid growth over time using imaging techniques and measure the spheroid volume.

  • Viability Assessment: At the end of the treatment period, assess cell viability within the spheroids using assays like the CellTiter-Glo® 3D Cell Viability Assay.

Causality Behind Experimental Choices: Spheroids can reveal differences in drug penetration and efficacy that are not apparent in 2D cultures. This provides a more stringent test of a compound's potential.

In Vivo Efficacy Studies: The Gold Standard in Preclinical Evaluation

In vivo studies, conducted within a living organism, are the most critical and definitive step in preclinical benchmarking.[12][13] They provide a comprehensive assessment of a drug's efficacy, pharmacokinetics, and toxicity in a complex biological system.[9][14]

1. Xenograft Models: A Foundational In Vivo System

Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a widely used and well-established in vivo system.[8][14]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

Step-by-Step Methodology:

  • Tumor Implantation: Inject a suspension of cancer cells subcutaneously into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, benchmark drug, and different doses of the new imidazo[1,2-a]pyrazine derivative).

  • Drug Administration: Administer the compounds according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume regularly using calipers.

  • Toxicity Monitoring: Monitor the body weight and overall health of the mice as an indicator of toxicity.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare the tumor growth inhibition between the different treatment groups.

Causality Behind Experimental Choices: This model allows for the direct assessment of a compound's ability to inhibit tumor growth in a living organism. It also provides initial insights into the therapeutic index (the ratio of the toxic dose to the therapeutic dose).[15]

Workflow Visualization

Preclinical_Benchmarking_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation invitro_start New Imidazo[1,2-a]pyrazine Derivatives & Existing Drugs cytotoxicity Cytotoxicity Screening (MTT Assay) invitro_start->cytotoxicity target_engagement Target Engagement (Kinase Assay) cytotoxicity->target_engagement Active Compounds spheroid 3D Spheroid Assay target_engagement->spheroid Target-Specific Compounds invivo_start Promising Candidates from In Vitro Studies spheroid->invivo_start Lead Candidates xenograft Xenograft Efficacy Study invivo_start->xenograft data_analysis Comparative Data Analysis xenograft->data_analysis

Caption: A streamlined workflow for the preclinical benchmarking of new drug candidates.

Pillar 2: Data Presentation and Interpretation: Making Sense of the Numbers

Clear and concise data presentation is paramount for objective comparison. Summarizing quantitative data in well-structured tables allows for easy interpretation and decision-making.

Table 1: Comparative In Vitro Activity of Imidazo[1,2-a]pyrazine Derivatives

CompoundTarget Kinase IC50 (nM)Cancer Cell Line A IC50 (µM)Cancer Cell Line B IC50 (µM)
New Derivative 1 150.51.2
New Derivative 2 250.82.5
Existing Drug X 100.41.0
Existing Drug Y 502.05.5

Table 2: Comparative In Vivo Efficacy in Xenograft Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control 1500 ± 150--2
New Derivative 1 (10 mg/kg) 500 ± 7567+1
Existing Drug X (10 mg/kg) 600 ± 8060-5

Interpreting the Results:

  • In Vitro Data: In the example above, "New Derivative 1" shows comparable potency to "Existing Drug X" in both the kinase and cell-based assays. "New Derivative 2" is less potent. This initial data suggests that "New Derivative 1" warrants further investigation.

  • In Vivo Data: The in vivo results support the in vitro findings. "New Derivative 1" demonstrates slightly better tumor growth inhibition than "Existing Drug X" and, importantly, appears to be better tolerated, as indicated by the positive body weight change compared to the weight loss observed with "Existing Drug X."

Pillar 3: Trustworthiness and Authoritative Grounding

The integrity of any scientific guide rests on the foundation of verifiable and authoritative sources. All claims and protocols should be supported by peer-reviewed literature and established scientific principles.

Signaling Pathway Visualization

For imidazo[1,2-a]pyrazine derivatives targeting the PI3K/Akt pathway, a clear understanding of the signaling cascade is essential for interpreting experimental results.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Imidazo_Pyrazine Imidazo[1,2-a]pyrazine Derivative Imidazo_Pyrazine->PI3K Inhibits

Caption: The PI3K/Akt signaling pathway and the inhibitory action of a hypothetical imidazo[1,2-a]pyrazine derivative.

Conclusion and Future Directions

This guide provides a foundational framework for the systematic benchmarking of new imidazo[1,2-a]pyrazine derivatives. By adhering to a logical progression of experiments, from in vitro characterization to in vivo efficacy studies, researchers can generate the robust and comparative data necessary for informed decision-making in the drug discovery process.[7] The ultimate goal is to identify drug candidates that offer a clear advantage over existing therapies, thereby addressing the unmet needs of cancer patients. Future benchmarking studies should also incorporate patient-derived xenograft (PDX) models and comprehensive pharmacokinetic and pharmacodynamic (PK/PD) analyses to further enhance the clinical translatability of preclinical findings.[15]

References

Safety Operating Guide

Comprehensive Guide to Personal Protective Equipment for Handling 6,8-Dichloroimidazo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 6,8-Dichloroimidazo[1,2-a]pyrazine. The recommendations herein are grounded in established safety protocols for related chemical compounds and are intended for researchers, scientists, and drug development professionals. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on a conservative assessment of potential hazards, drawing parallels from structurally similar halogenated heterocyclic compounds.

Hazard Assessment and Triage

Key Assumed Hazards:

  • Acute oral toxicity

  • Skin irritation

  • Serious eye irritation

  • Respiratory tract irritation

The primary routes of exposure are inhalation of dust or aerosols, skin contact, and eye contact. All handling procedures must be designed to minimize these risks.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure personnel safety. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing and Aliquoting Double-gloved with nitrile or neoprene gloves.Chemical splash goggles and a face shield.[4][5]Flame-resistant lab coat, fully buttoned.N95 respirator or higher, especially if handling powder outside of a certified chemical fume hood.
Reaction Setup and Execution Nitrile or neoprene gloves.[6]Chemical splash goggles.Flame-resistant lab coat.Work should be conducted in a certified chemical fume hood.
Work-up and Extraction Nitrile or neoprene gloves.Chemical splash goggles.Flame-resistant lab coat.Work should be conducted in a certified chemical fume hood.
Purification (e.g., Chromatography) Nitrile or neoprene gloves.Chemical splash goggles.Flame-resistant lab coat.Work should be conducted in a certified chemical fume hood.
Spill Cleanup Heavy-duty, chemically resistant outer gloves over nitrile gloves.Chemical splash goggles and a face shield.Chemical-resistant apron over a flame-resistant lab coat.Half-face or full-face respirator with appropriate cartridges.
Waste Disposal Nitrile or neoprene gloves.Chemical splash goggles.Flame-resistant lab coat.Work should be conducted in a certified chemical fume hood.
Rationale for PPE Selection
  • Hand Protection: Double gloving provides an extra layer of protection against potential tears or permeation. Nitrile and neoprene gloves offer good resistance to a wide range of chemicals.[6][7] Always inspect gloves for any signs of degradation or puncture before and during use.[2]

  • Eye and Face Protection: Chemical splash goggles are mandatory to protect against splashes.[5] A face shield should be worn in conjunction with goggles, especially when there is a higher risk of splashes or when handling larger quantities.[4][5]

  • Body Protection: A flame-resistant lab coat protects against splashes and fire hazards. For tasks with a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[7]

  • Respiratory Protection: Handling of solid this compound should be performed in a certified chemical fume hood to minimize inhalation of airborne particles. If a fume hood is not available for a specific task, a respirator is required.

Operational and Disposal Plans

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure all necessary PPE is readily available and in good condition. Designate a specific area for handling the compound, preferably within a chemical fume hood.

  • Weighing: If possible, weigh the compound directly in the fume hood. If weighing must be done on an open bench, wear a properly fitted N95 respirator. Use a spatula to handle the solid and avoid creating dust.

  • Reaction: Add the compound to the reaction vessel within the fume hood. Ensure the reaction apparatus is secure and properly assembled to prevent leaks.

  • Post-Reaction: After the reaction is complete, quench any reactive materials safely. All subsequent work-up and purification steps should also be performed in the fume hood.

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[1] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

Waste Disposal

All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, should be collected in a designated, labeled hazardous waste container. The container should be kept closed and stored in a well-ventilated area.[9] Dispose of the waste through a licensed professional waste disposal service, following all local, state, and federal regulations for halogenated organic compounds.[2]

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection cluster_assessment Hazard & Risk Assessment cluster_ppe PPE Selection Assess Task Assess Task (e.g., Weighing, Reaction) Hand Hand Protection (Gloves) Assess Task->Hand High Contact Risk -> Double Glove Eye Eye/Face Protection (Goggles/Shield) Assess Task->Eye Splash Potential -> Goggles + Shield Assess Scale Assess Scale (e.g., mg, g, kg) Body Body Protection (Lab Coat/Apron) Assess Scale->Body Large Scale -> Apron Assess Environment Assess Environment (e.g., Fume Hood, Open Bench) Respiratory Respiratory Protection (Respirator) Assess Environment->Respiratory Open Bench -> Respirator

Caption: PPE selection workflow based on task, scale, and environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-Dichloroimidazo[1,2-a]pyrazine
Reactant of Route 2
Reactant of Route 2
6,8-Dichloroimidazo[1,2-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.